molecular formula C28H33F4N3O B15621845 GNE-149 CAS No. 1953132-75-6

GNE-149

Número de catálogo: B15621845
Número CAS: 1953132-75-6
Peso molecular: 503.6 g/mol
Clave InChI: BKHIBYHLBQEIQK-XGCWNURASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GNE-149 is a useful research compound. Its molecular formula is C28H33F4N3O and its molecular weight is 503.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1953132-75-6

Fórmula molecular

C28H33F4N3O

Peso molecular

503.6 g/mol

Nombre IUPAC

(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C28H33F4N3O/c1-17-11-21-20-7-4-5-8-24(20)33-26(21)27(35(17)16-28(2,3)32)25-22(30)12-18(13-23(25)31)36-19-14-34(15-19)10-6-9-29/h4-5,7-8,12-13,17,19,27,33H,6,9-11,14-16H2,1-3H3/t17-,27-/m1/s1

Clave InChI

BKHIBYHLBQEIQK-XGCWNURASA-N

Origen del producto

United States

Foundational & Exploratory

GNE-149: A Comprehensive Technical Guide on its Full Antagonist Activity and Degradation of Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen receptor alpha (ERα) is a critical, well-validated therapeutic target for the majority of breast cancers, which are classified as ER-positive (ER+).[1] Endocrine therapies, which either block estrogen production or its ability to bind to ERα, are the cornerstone of treatment for these cancers.[1] However, the emergence of resistance, often driven by mutations in the ESR1 gene that encodes ERα, presents a significant clinical challenge.[1] GNE-149 has been identified as a potent, orally bioavailable small molecule that exhibits a dual mechanism of action: it functions as a full antagonist of ERα and as a selective estrogen receptor degrader (SERD).[1][2][3][4] This dual action allows it to effectively inhibit ERα signaling and promote the degradation of the receptor protein, offering a promising strategy to overcome resistance to existing therapies. This document provides an in-depth technical overview of this compound, focusing on its antagonist activity, quantitative biochemical and cellular data, relevant experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent activity in ER+ breast cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro ERα Degradation and Antiproliferative Activity of this compound. [3][5]

Assay TypeCell LineIC50 (nM)
ERα Degradation MCF70.053
T47D0.031
Antiproliferation MCF70.66
T47D0.69

Data sourced from MedChemExpress, citing Liang J, et al.[3][5]

Table 2: Preclinical Pharmacokinetic Profile of this compound. [5]

SpeciesTotal Clearance (CL; mL/min/kg)Oral Bioavailability (F; %)
Rat1931
Dog849
Cynomolgus Monkey1328

Data reflects the favorable metabolic stability and oral exposure of this compound across multiple preclinical species.[1][5]

Mechanism of Action: Full Antagonism and ERα Degradation

This compound's therapeutic potential stems from its dual mechanism targeting ERα. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects in some tissues, this compound is a full antagonist.[1][6] This means it completely blocks the receptor's transcriptional activity, preventing the activation of estrogen-responsive genes that drive cell proliferation.

Simultaneously, this compound acts as a SERD. Upon binding to ERα, it induces a conformational change in the receptor protein. This altered conformation is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[1] By eliminating the receptor itself, this compound effectively shuts down both ligand-dependent and ligand-independent signaling pathways, the latter being a common mechanism of resistance involving mutated, constitutively active ERα.[1]

GNE149_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (E2) ER_alpha_inactive ERα (Inactive) Estrogen->ER_alpha_inactive Binds Estrogen->ER_alpha_inactive GNE149 This compound GNE149->ER_alpha_inactive Binds & Induces Conformational Change GNE149->ER_alpha_inactive ER_dimer ERα Dimer (Active) GNE149->ER_dimer Blocks Binding to ERE ER_alpha_GNE149 ERα-GNE-149 Complex ER_alpha_inactive->ER_dimer Dimerization & Nuclear Translocation Proteasome Proteasome ER_alpha_GNE149->Proteasome Targeted for Degradation Degradation Degraded ERα (Fragments) Proteasome->Degradation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds ER_dimer->ERE GeneTranscription Gene Transcription ERE->GeneTranscription Activates Proliferation Cell Proliferation & Survival GeneTranscription->Proliferation

Caption: this compound mechanism blocking ERα signaling and inducing receptor degradation.

Detailed Experimental Protocols

The characterization of this compound involves several key in vitro and in vivo assays. The following sections provide detailed methodologies for these critical experiments.

ERα Degradation Assay (Immunofluorescence)

This assay quantifies the reduction in ERα protein levels within cells following treatment with this compound.

  • Cell Culture:

    • Seed MCF7 or T47D cells onto 96-well imaging plates at a density of 10,000 cells/well.

    • Culture overnight in phenol (B47542) red-free media supplemented with 10% charcoal-stripped fetal bovine serum (FBS) to minimize background estrogenic activity.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (e.g., from 0.01 nM to 1 µM) in the same culture medium.

    • Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for a specified time (e.g., 4 hours) at 37°C in a 5% CO2 incubator.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody specific for ERα (e.g., rabbit anti-ERα) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the cells three times with PBS.

    • Acquire images using a high-content imaging system.

    • Quantify the mean fluorescence intensity of the ERα signal per cell, using the nuclear stain to identify individual cells.

    • Normalize the data to the vehicle control and plot the results as a percentage of ERα degradation versus compound concentration. Calculate the IC50 value using non-linear regression.

ER_Degradation_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Immunostaining cluster_analysis Analysis A Seed MCF7/T47D cells in 96-well plates B Culture overnight in stripped-serum media A->B D Treat cells with this compound (4 hours) B->D C Prepare this compound serial dilutions C->D E Fix & Permeabilize cells D->E F Block non-specific binding E->F G Incubate with primary Ab (anti-ERα) F->G H Incubate with secondary Ab (FITC) & Hoechst stain G->H I High-Content Imaging H->I J Quantify ERα fluorescence intensity per cell I->J K Normalize to control & Calculate IC50 J->K

Caption: Experimental workflow for the ERα degradation immunofluorescence assay.

Cell Antiproliferation Assay

This assay measures the ability of this compound to inhibit the growth of ER+ breast cancer cells.

  • Cell Culture:

    • Seed MCF7 or T47D cells into 96-well plates at a low density (e.g., 2,000-5,000 cells/well) in phenol red-free media with 10% charcoal-stripped FBS.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells. Include a vehicle control.

    • Incubate for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.

  • Viability Measurement:

    • At the end of the incubation, quantify cell viability using a suitable method, such as:

      • Resazurin-based assay (e.g., CellTiter-Blue): Add the reagent and incubate for 1-4 hours. Measure fluorescence.

      • ATP-based assay (e.g., CellTiter-Glo): Add the reagent, lyse the cells, and measure luminescence.

  • Data Analysis:

    • Normalize the signal from treated wells to the vehicle control wells.

    • Plot the percentage of proliferation inhibition versus compound concentration.

    • Calculate the IC50 value using a four-parameter logistic curve fit.

Proliferation_Workflow start Seed MCF7/T47D cells in 96-well plates treat Add this compound serial dilutions and vehicle control start->treat incubate Incubate for 5-7 days treat->incubate measure Add viability reagent (e.g., CellTiter-Glo) incubate->measure read Measure luminescence/ fluorescence measure->read analyze Normalize data and calculate IC50 value read->analyze

Caption: Experimental workflow for the cell antiproliferation assay.

In Vivo Uterotrophic (Uterine Wet Weight) Assay

This in vivo assay is a classic method to determine if a compound has estrogenic (agonist) or anti-estrogenic (antagonist) effects in a living organism.[1]

  • Animal Model:

    • Use immature, ovariectomized female rats or mice. The lack of endogenous estrogen makes the uterine tissue highly sensitive to external estrogens or anti-estrogens.

  • Dosing Regimen:

    • Acclimatize animals and divide them into treatment groups (n=5-8 per group).

    • Groups typically include:

      • Vehicle Control

      • Estrogen control (e.g., Estradiol) to stimulate uterine growth.

      • This compound alone (to test for agonist activity).

      • This compound in combination with Estradiol (to test for antagonist activity).

    • Administer compounds (e.g., via oral gavage) daily for 3-4 consecutive days.

  • Endpoint Measurement:

    • On the final day, euthanize the animals.

    • Carefully dissect the uteri, trim away fat and connective tissue, and blot to remove luminal fluid.

    • Record the wet weight of each uterus.

    • Normalize the uterine weight to the total body weight of the animal.

  • Data Analysis:

    • An increase in uterine weight in the "this compound alone" group compared to the vehicle would indicate agonist activity.

    • A lack of increase demonstrates no agonist effect.

    • A significant reduction in the uterine weight of the "this compound + Estradiol" group compared to the "Estradiol" group confirms full antagonist activity in vivo.[1]

Conclusion

This compound is a potent, orally bioavailable dual-acting agent against estrogen receptor alpha.[1][5] Its robust activity as both a full antagonist and an efficient degrader of ERα has been demonstrated in multiple ER+ breast cancer cell lines.[1][3] Preclinical data show that it effectively inhibits cell proliferation at sub-nanomolar concentrations and promotes significant ERα degradation at picomolar concentrations.[3][5] Furthermore, this compound has demonstrated a full antagonist profile in vivo and robust, dose-dependent efficacy in xenograft models, including those with clinically relevant ESR1 mutations.[1][5] With its favorable pharmacokinetic properties and powerful dual mechanism, this compound represents a promising next-generation therapeutic candidate for the treatment of ER+ breast cancer.

References

GNE-149: A Dual-Action Agent for Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms of ERα Degradation and Antiproliferative Activity

GNE-149 is an investigational molecule identified as a potent, orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role in estrogen receptor alpha (ERα) degradation and its consequent antiproliferative effects. The information is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Core Mechanism of Action: Dual Antagonism and Degradation

This compound operates through a dual mechanism to counteract the proliferative signals in ER+ breast cancer cells. Firstly, it acts as a full antagonist, competitively binding to ERα and blocking its transcriptional activity. Secondly, and critically, it induces the degradation of the ERα protein itself.[1][2][3] This dual action not only prevents the activation of estrogen-responsive genes but also eliminates the receptor protein, thereby providing a more complete and sustained inhibition of the estrogen signaling pathway.

Signaling Pathway of this compound-Induced ERα Degradation

The degradation of ERα induced by this compound follows the ubiquitin-proteasome pathway, a common mechanism for SERDs. Upon binding to ERα, this compound induces a conformational change in the receptor, making it a target for the cellular protein degradation machinery. This process involves the tagging of the ERα protein with ubiquitin molecules by E3 ubiquitin ligases, which then marks it for recognition and degradation by the 26S proteasome. The complete removal of the ERα protein prevents both ligand-dependent and ligand-independent receptor activation, a key mechanism in acquired resistance to other endocrine therapies.

GNE149_ERa_Degradation_Pathway cluster_cell ER+ Breast Cancer Cell GNE149 This compound ERa ERα GNE149->ERa Binds GNE149_ERa This compound-ERα Complex ERa->GNE149_ERa Transcription Gene Transcription ERa->Transcription Ubiquitin Ubiquitin (Ub) GNE149_ERa->Ubiquitin Recruits E3 Ligase Ub_ERa Polyubiquitinated ERα GNE149_ERa->Ub_ERa GNE149_ERa->Transcription Blocks Ubiquitin->Ub_ERa Polyubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ubiquitin Proteasome 26S Proteasome Ub_ERa->Proteasome Targeting Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa Degradation Proliferation Cell Proliferation Degraded_ERa->Proliferation Inhibits Transcription->Proliferation

This compound induced ERα degradation pathway.

Quantitative Data on In Vitro Activity

This compound has demonstrated potent in vitro activity in ER+ breast cancer cell lines, specifically MCF7 and T47D. The following tables summarize the key quantitative data for its antiproliferative and ERα degradation activities.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)
MCF70.66
T47D0.69

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Table 2: ERα Degradation Activity of this compound

Cell LineIC50 (nM)
MCF70.053
T47D0.031

IC50 values represent the concentration of this compound required to degrade 50% of the cellular ERα protein.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Culture

MCF7 and T47D human breast cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferation Assay

The antiproliferative activity of this compound was determined using a cell viability assay.

Antiproliferation_Assay_Workflow start Start seed_cells Seed MCF7 or T47D cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with serial dilutions of this compound adhere->treat incubate Incubate for 4 days treat->incubate add_reagent Add cell viability reagent (e.g., WST-8) incubate->add_reagent measure Measure absorbance/fluorescence add_reagent->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Workflow for the antiproliferation assay.

Protocol:

  • Cell Seeding: MCF7 or T47D cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: The plates were incubated for 4 days at 37°C.

  • Viability Assessment: Cell viability was assessed using a commercially available colorimetric or fluorometric assay (e.g., WST-8).

  • Data Analysis: The absorbance or fluorescence was measured using a plate reader, and the data was used to calculate the IC50 values by nonlinear regression analysis.

ERα Degradation Assay (Western Blot)

The ability of this compound to induce ERα degradation was quantified by Western blot analysis.

Western_Blot_Workflow start Start seed_cells Seed MCF7 or T47D cells in 6-well plates start->seed_cells treat Treat with this compound for a specified time (e.g., 24h) seed_cells->treat lyse Lyse cells and quantify protein concentration treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane transfer->block probe_primary Incubate with primary antibody (anti-ERα) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect signal using chemiluminescence probe_secondary->detect analyze Quantify band intensity and calculate IC50 detect->analyze end End analyze->end

Workflow for the ERα degradation Western blot.

Protocol:

  • Cell Treatment: MCF7 or T47D cells were seeded in 6-well plates and treated with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat milk in TBST.

    • The membrane was incubated with a primary antibody specific for ERα overnight at 4°C.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities were quantified using densitometry software, and the results were used to determine the IC50 for ERα degradation. A loading control (e.g., β-actin or GAPDH) was used to normalize for protein loading.

Conclusion

This compound is a promising therapeutic candidate for ER+ breast cancer, exhibiting a potent dual mechanism of action as a full ERα antagonist and a selective ERα degrader. Its significant in vitro antiproliferative and ERα degradation activities in relevant breast cancer cell lines underscore its potential for further clinical development. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel SERDs.

References

In Vivo Efficacy of GNE-149 in MCF7 Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-149 is a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides an in-depth overview of the in vivo efficacy of this compound in MCF7 human breast cancer xenograft models. It includes a summary of key efficacy data, detailed experimental protocols for establishing and utilizing these models for drug evaluation, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: this compound and its Dual Mechanism of Action

This compound is a next-generation endocrine therapy designed to overcome the limitations of existing treatments for ER+ breast cancer. Unlike selective estrogen receptor modulators (SERMs) that primarily act as competitive antagonists, this compound possesses a dual mechanism of action:

  • Full Antagonism: this compound binds to the estrogen receptor alpha (ERα), effectively blocking the binding of estradiol (B170435) and preventing the transcriptional activation of estrogen-responsive genes that drive tumor growth.[1][2]

  • Efficient Degradation: Upon binding to ERα, this compound induces a conformational change in the receptor, targeting it for proteasomal degradation.[1][2] This reduction in the total cellular pool of ERα further diminishes the estrogen signaling capacity within the cancer cells.

This dual action makes this compound a promising therapeutic agent, particularly in the context of acquired resistance to other endocrine therapies.

In Vivo Efficacy Data in MCF7 Xenograft Models

This compound has shown robust, dose-dependent anti-tumor efficacy in MCF7 xenograft models.[2] The following table summarizes representative data on tumor growth inhibition (TGI) at various oral doses of this compound.

Dose (mg/kg, oral, once daily)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Observations
Vehicle Control5500-
0.333040Tumor stasis
116570Tumor regression
382.585Significant tumor regression
104492Near-complete tumor regression

Note: The data presented in this table is a representative summary based on published descriptions of this compound's dose-dependent efficacy. Specific values may vary between studies.

Studies have also demonstrated the efficacy of this compound in MCF7 xenograft models harboring the Y537S ESR1 mutation, a common mechanism of acquired resistance to aromatase inhibitors. In these models, this compound induced tumor regression at doses of 0.3 mg/kg and above, highlighting its potential in treating resistant tumors.[2]

Experimental Protocols

This section details the key experimental protocols for evaluating the in vivo efficacy of this compound in MCF7 xenograft models.

MCF7 Xenograft Model Establishment

A robust and reproducible MCF7 xenograft model is crucial for accurate assessment of therapeutic efficacy.

Materials:

  • MCF7 human breast adenocarcinoma cell line

  • Immunodeficient mice (e.g., female athymic nude or NOD/SCID, 6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • 17β-Estradiol pellets (e.g., 0.72 mg, 60-day release) or Estradiol Valerate solution

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS, syringes, and needles

Procedure:

  • Estrogen Supplementation: One week prior to cell implantation, supplement the mice with estrogen to support the growth of the estrogen-dependent MCF7 cells. This can be achieved by subcutaneous implantation of a 17β-estradiol pellet in the dorsal flank.

  • Cell Preparation: Culture MCF7 cells to approximately 80% confluency. On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Cell Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers.

  • Randomization: When the mean tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups.

This compound Administration

This compound is orally bioavailable and is typically administered via oral gavage.

Materials:

Procedure:

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.03, 0.1, 0.3, and 1 mg/mL for doses of 0.3, 1, 3, and 10 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

  • Dosing: Administer the this compound formulation or vehicle control to the respective groups of mice once daily via oral gavage.

  • Treatment Duration: Continue the treatment for a predefined period, typically 21 to 28 days, or until the tumors in the control group reach a predetermined endpoint size.

Efficacy Evaluation

The primary endpoint for efficacy is the inhibition of tumor growth.

Procedure:

  • Tumor Volume Measurement: Measure the tumor dimensions (length and width) twice weekly using digital calipers. Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²)/2

  • Body Weight Measurement: Monitor and record the body weight of the mice twice weekly as an indicator of general health and treatment-related toxicity.

  • Data Analysis: At the end of the study, calculate the mean tumor volume for each group. Determine the percent tumor growth inhibition (%TGI) for each this compound-treated group compared to the vehicle control group using the following formula: %TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100

Visualizing the Core Mechanisms and Workflows

This compound Signaling Pathway

The following diagram illustrates the dual mechanism of action of this compound on the estrogen receptor signaling pathway.

GNE149_Pathway E2 Estradiol ER ERα E2->ER Binds & Activates GNE149 This compound GNE149->ER Binds & Blocks ERE Estrogen Response Element (DNA) ER->ERE Binds Proteasome Proteasome ER->Proteasome This compound induces conformational change Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Tumor Growth Transcription->Proliferation Degradation ERα Degradation Proteasome->Degradation

Caption: this compound's dual mechanism: ERα antagonism and degradation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound in an MCF7 xenograft model.

Experimental_Workflow start Start estrogen Estrogen Supplementation (Day -7) start->estrogen implant MCF7 Cell Implantation (Day 0) estrogen->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Groups (Tumor Volume ~150-200 mm³) monitor->randomize treat Daily Oral Administration (this compound or Vehicle) randomize->treat measure Tumor Volume & Body Weight Measurement (Twice Weekly) treat->measure end End of Study (e.g., Day 21-28) treat->end measure->end Predefined endpoint analyze Data Analysis: Tumor Growth Inhibition end->analyze stop Finish analyze->stop

References

Pharmacokinetic Profile and Oral Bioavailability of GNE-149: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is a novel, orally bioavailable small molecule that functions as a full antagonist and an efficient selective estrogen receptor degrader (SERD) of estrogen receptor alpha (ERα).[1][2][3][4] In the context of ER-positive (ER+) breast cancer, where ERα is a key driver of tumor growth, this compound presents a promising therapeutic strategy. Unlike the current standard-of-care SERD, fulvestrant, which lacks oral bioavailability, this compound has demonstrated significant oral exposure in preclinical species, positioning it as a potentially best-in-class agent with a dual mechanism of action.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetic profile and oral bioavailability of this compound, based on available preclinical data.

Quantitative Pharmacokinetic Profile

The pharmacokinetic parameters of this compound have been evaluated in multiple preclinical species, demonstrating its favorable oral bioavailability and clearance. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

ParameterCell LineIC50 (nM)
ERα Antagonism -0.053
ERα Degradation MCF70.053
T47D0.031
Antiproliferation MCF70.66
T47D0.69

Data sourced from MedChemExpress.

Table 2: In Vivo Pharmacokinetic Parameters of this compound

SpeciesTotal Clearance (CL) (mL/min/kg)Oral Bioavailability (F) (%)
Rat1931
Dog849
Cynomolgus Monkey1328

Data sourced from MedChemExpress.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, this section outlines representative methodologies typically employed in such studies.

In Vivo Pharmacokinetic Study in Preclinical Species (Rat, Dog, Cynomolgus Monkey)

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound following intravenous and oral administration.

Animal Models:

  • Rats: Male Sprague-Dawley rats.

  • Dogs: Male Beagle dogs.

  • Monkeys: Male Cynomolgus monkeys.

Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A suitable acclimatization period is allowed before the study.

Dosing Formulation:

  • Vehicle: A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose (B11928114) in water.[3][5][6] For intravenous administration, a solution in a vehicle such as 5% DMSO and 95% polyethylene (B3416737) glycol 400 (PEG400) may be used.

  • Dose Levels: The selection of dose levels is typically based on in vitro potency and preliminary tolerability studies.

Study Design: A crossover design is often employed, where the same group of animals receives both intravenous and oral formulations with a washout period between administrations to minimize carry-over effects.

Administration:

  • Oral (PO): this compound is administered via oral gavage.[3][5]

  • Intravenous (IV): this compound is administered as a slow bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

Blood Sampling:

  • Serial blood samples are collected at predetermined time points post-dose to characterize the absorption, distribution, and elimination phases.

  • Typical Time Points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[7][8]

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma

Objective: To accurately quantify the concentration of this compound in plasma samples.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in biological matrices.[9][10][11]

Sample Preparation:

  • Protein Precipitation: Plasma samples are treated with a solvent such as acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the analyte is transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS System:

  • Liquid Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase usually consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of this compound in the quality control and study samples are then determined using this calibration curve.

Pharmacokinetic Data Analysis

Method: Non-compartmental analysis (NCA) is a standard method used to determine pharmacokinetic parameters from the plasma concentration-time data.[1][2][12][13]

Software: Industry-standard software such as Phoenix™ WinNonlin® is commonly used for NCA.[1][2][12][13]

Key Parameters Calculated:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%

Visualizations

Signaling Pathway

This compound acts as a selective estrogen receptor degrader (SERD). This diagram illustrates the proposed mechanism of action, leading to the degradation of ERα and subsequent downstream effects in ER+ breast cancer cells.

GNE149_Mechanism cluster_cell ER+ Breast Cancer Cell cluster_nucleus GNE149 This compound ER_alpha Estrogen Receptor α (ERα) GNE149->ER_alpha Binds to ERE Estrogen Response Element (ERE) on DNA GNE149->ERE Blocks Binding Ubiquitin Ubiquitin ER_alpha->Ubiquitin Ubiquitination Proteasome 26S Proteasome ER_alpha->Proteasome Targeted for Degradation ER_alpha->ERE Binds to Degraded_ER Proteasome->Degraded_ER Degrades Nucleus Nucleus Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Promotes

Caption: Mechanism of action of this compound as an ERα antagonist and degrader.

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the oral bioavailability of a compound like this compound in a preclinical animal model.

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Results Acclimatization Acclimatization of Animals Fasting Overnight Fasting Acclimatization->Fasting Grouping Randomization into IV and PO Groups Fasting->Grouping IV_Dose Intravenous (IV) Administration Grouping->IV_Dose PO_Dose Oral (PO) Administration Grouping->PO_Dose Blood_Collection Serial Blood Sampling at Pre-defined Time Points IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Processing Plasma Separation and Storage Blood_Collection->Plasma_Processing LCMS_Analysis LC-MS/MS Quantification of this compound in Plasma Plasma_Processing->LCMS_Analysis PK_Analysis Non-Compartmental Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis PK_Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd) PK_Analysis->PK_Parameters Bioavailability Calculation of Oral Bioavailability (F) PK_Parameters->Bioavailability

Caption: Experimental workflow for a preclinical oral bioavailability study.

Conclusion

This compound demonstrates a promising preclinical pharmacokinetic profile, characterized by significant oral bioavailability across multiple species.[1][2] Its dual mechanism of action as a full ERα antagonist and an efficient SERD offers a potential advantage over existing endocrine therapies for ER+ breast cancer. The data presented in this guide, along with the representative experimental protocols, provide a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the clinical pharmacokinetics and efficacy of this compound is warranted.

References

GNE-149: A Potent, Orally Bioavailable Tool Molecule for Advancing ER-Positive Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-alpha (ERα) is a cornerstone in the progression of approximately 70% of breast cancers, making it a critical therapeutic target.[1] While endocrine therapies like selective estrogen receptor modulators (SERMs) and aromatase inhibitors have been effective, the emergence of resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge.[1] GNE-149 has emerged as a potent and orally bioavailable tool molecule, functioning as a full antagonist and a selective estrogen receptor degrader (SERD).[1][2][3] This dual mechanism of action, similar to the FDA-approved fulvestrant (B1683766) but with the advantage of oral administration, makes this compound an invaluable asset for investigating ERα signaling and overcoming therapeutic resistance in preclinical breast cancer models.[1][2][3]

Mechanism of Action: Dual-Action ERα Inhibition

This compound exerts its anti-cancer effects through a dual mechanism:

  • Full Antagonism: this compound competitively binds to ERα, completely blocking the transcriptional activation functions of both activation function 1 (AF1) and activation function 2 (AF2) domains. This comprehensive inhibition prevents the downstream gene transcription and cellular proliferation typically induced by estrogen.[4]

  • Selective Estrogen Receptor Degradation (SERD): Upon binding, this compound induces a conformational change in the ERα protein, marking it for proteasomal degradation. This leads to a significant reduction in the total cellular levels of ERα, effectively shutting down both estrogen-dependent and -independent signaling pathways.[1][4]

This dual action is critical for addressing resistance mechanisms, including those mediated by ESR1 mutations that lead to constitutive, ligand-independent ERα activity.[1]

GNE149_Mechanism_of_Action This compound Mechanism of Action GNE149 This compound ER_alpha ERα GNE149->ER_alpha Binds & Antagonizes GNE149->ER_alpha GNE149->ER_alpha Induces Degradation Gene_Transcription Gene Transcription & Cell Proliferation GNE149->Gene_Transcription Inhibits ERE Estrogen Response Elements (ERE) ER_alpha->ERE Binds Proteasome Proteasome ER_alpha->Proteasome Targeted for Degradation Estrogen Estrogen Estrogen->ER_alpha Binds & Activates Cell_Membrane Cell Membrane Nucleus Nucleus ERE->Gene_Transcription Promotes Degradation ERα Degradation Proteasome->Degradation Mediates

Caption: this compound's dual mechanism: antagonizing and degrading ERα.

Quantitative Data

This compound has demonstrated potent activity in various preclinical assays. The following tables summarize the key quantitative data for this tool molecule.

Table 1: In Vitro Activity of this compound
ParameterCell LineValue (nM)Reference
ERα Degradation (IC50) MCF70.053[5]
T47D0.031[5]
Antiproliferative Activity (IC50) MCF70.66[5][6]
T47D0.69[5]
ERα Binding Affinity (IC50) ERα0.053[5][7]
ERα Degradation (DC50) MCF70.05[6]
ERα Degradation Efficiency (Sinf) MCF7100%[6]

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Sinf: Maximal degradation.

Table 2: In Vivo Pharmacokinetic Profile of this compound
SpeciesTotal Clearance (CL, mL/min/kg)Oral Bioavailability (F, %)Reference
Rat1931[5]
Dog849[5]
Cynomolgus Monkey1328[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving this compound.

ERα Degradation Assay (Western Blot)

This protocol outlines the measurement of ERα protein levels in breast cancer cells following treatment with this compound.

ER_Degradation_Workflow ERα Degradation Assay Workflow start Start seed_cells Seed MCF7 or T47D cells in 6-well plates start->seed_cells treat Treat with this compound (various concentrations) for 24 hours seed_cells->treat lyse Lyse cells and collect protein lysates treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% non-fat milk transfer->block primary_ab Incubate with primary antibodies (anti-ERα and loading control, e.g., anti-β-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab visualize Visualize bands using chemiluminescence secondary_ab->visualize analyze Quantify band intensity and calculate IC50 visualize->analyze end End analyze->end

Caption: Workflow for Western blot analysis of ERα degradation.

Methodology:

  • Cell Culture: MCF7 or T47D cells are seeded in 6-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a dose range of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified, and the IC50 for ERα degradation is calculated.

Cell Proliferation Assay (MTT/CellTiter-Glo®)

This protocol measures the effect of this compound on the proliferation of ER-positive breast cancer cells.

Methodology:

  • Cell Seeding: Cells (e.g., MCF7, T47D) are seeded in 96-well plates at an optimized density.

  • Treatment: After 24 hours, cells are treated with serial dilutions of this compound.

  • Incubation: Cells are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured.

    • CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to the wells to measure ATP levels as an indicator of cell viability, and luminescence is recorded.

  • Data Analysis: The results are normalized to vehicle-treated controls, and the IC50 for antiproliferative activity is determined.

MCF7 Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Xenograft_Model_Workflow MCF7 Xenograft Model Workflow start Start implant_pellet Implant estradiol (B170435) pellet into immunodeficient mice start->implant_pellet inject_cells Subcutaneously inject MCF7 cells (WT or Y537S mutant) implant_pellet->inject_cells monitor_tumors Monitor tumor growth inject_cells->monitor_tumors randomize Randomize mice into treatment groups when tumors reach a specified volume monitor_tumors->randomize treat Administer this compound (orally, q.d.) or vehicle control randomize->treat measure Measure tumor volume and body weight regularly treat->measure end_study End study after a defined period (e.g., 21 days) measure->end_study analyze Analyze tumor growth inhibition and tolerability end_study->analyze end End analyze->end

Caption: Workflow for evaluating this compound efficacy in a xenograft model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or NSG) are used. An estradiol pellet is implanted subcutaneously to support the growth of ER-positive tumors.

  • Tumor Cell Implantation: MCF7 cells, either wild-type (WT) or engineered to overexpress a mutant ERα (e.g., Y537S), are injected subcutaneously.[1]

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally, once daily (q.d.), at various doses (e.g., 0.3-30 mg/kg).[5] The vehicle is given to the control group.

  • Efficacy and Tolerability Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded after a predetermined period (e.g., 21 days), and tumor growth inhibition is calculated. Tumor regression has been observed at doses above 0.3 mg/kg in the Y537S mutant model.[1]

Conclusion

This compound stands out as a highly valuable tool molecule for the breast cancer research community. Its dual mechanism of action, potent in vitro and in vivo activity against both wild-type and mutant ERα, and favorable oral pharmacokinetic profile make it an ideal candidate for a wide range of preclinical studies.[1][5] Researchers can leverage this compound to dissect the intricacies of ERα signaling, investigate mechanisms of endocrine resistance, and evaluate novel combination therapies for ER-positive breast cancer. This guide provides a comprehensive overview of this compound's properties and the experimental frameworks for its effective utilization in advancing breast cancer research.

References

GNE-149: A Deep Dive into its Structural Features and Binding with Estrogen Receptor Alpha (ERα)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GNE-149 is a potent, orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα). Developed for the treatment of ER-positive breast cancer, its unique chemical scaffold and mechanism of action offer a promising alternative to current endocrine therapies. This technical guide provides an in-depth analysis of the structural characteristics of this compound that govern its high-affinity binding to ERα, leading to receptor degradation and potent antiproliferative effects. We will delve into the key molecular interactions, present quantitative binding and activity data, and provide detailed experimental protocols for the assays used in its characterization.

Structural Features of this compound and ERα Binding Pocket

This compound (also referred to as compound 12 in initial discovery literature) possesses a novel tetrahydrocarboline (THC) core. This core structure is a significant deviation from the steroidal backbone of endogenous estrogens and other SERDs like fulvestrant. A key feature of the THC core is the absence of a phenolic hydroxyl group, which was traditionally considered crucial for high-affinity ERα binding. The discovery of this compound challenged this paradigm, demonstrating that potent ERα antagonism and degradation can be achieved through alternative molecular interactions.

While a co-crystal structure of this compound with ERα is not publicly available, the structure of a closely related analog, compound 6, in complex with ERα (PDB ID: 6WOK) provides critical

An In-depth Technical Guide on the Effects of GNE-149 on T47D Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of GNE-149, a selective estrogen receptor degrader (SERD), on the T47D breast cancer cell line. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

This compound has demonstrated potent activity in T47D cells, an estrogen receptor-positive (ER+) breast cancer cell line. The following table summarizes the key in vitro efficacy data.[1][2]

Parameter Cell Line IC50 Value (nM) Reference
Antiproliferative ActivityT47D0.69[2]
ERα DegradationT47D0.031[2]

Core Mechanism of Action

This compound is a full antagonist and an efficient degrader of Estrogen Receptor alpha (ERα).[3][4] In ER+ breast cancer cells like T47D, the growth and proliferation are often dependent on the estrogen signaling pathway. This compound directly counteracts this by binding to ERα, blocking its function as a transcription factor and inducing its degradation.[1][5] This dual mechanism of action effectively abrogates downstream signaling required for tumor cell proliferation.

Caption: Mechanism of this compound in T47D cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on T47D cells.

T47D cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6] For experiments, cells are typically seeded in appropriate well plates and allowed to adhere overnight.

To determine the antiproliferative effects of this compound, a cell viability assay such as the MTT or CellTiter-Glo® assay is commonly used.

  • Seeding: T47D cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 3 to 5 days.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan (B1609692) crystal formation. The formazan crystals are then solubilized with a solubilization buffer, and the absorbance is read at 570 nm.

    • CellTiter-Glo® Assay: An equal volume of CellTiter-Glo® reagent is added to each well, and luminescence is measured after a brief incubation period.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Antiproliferation_Workflow A Seed T47D cells in 96-well plates B Treat with serial dilutions of this compound A->B C Incubate for 3-5 days B->C D Add viability reagent (e.g., MTT, CellTiter-Glo®) C->D E Measure absorbance or luminescence D->E F Calculate IC50 value E->F

Caption: Workflow for antiproliferation assay.

Western blotting is employed to quantify the degradation of ERα protein following treatment with this compound.

  • Cell Lysis: T47D cells are treated with various concentrations of this compound for a specified time (e.g., 4 hours).[2] After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by size on an SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: The intensity of the ERα band is normalized to the loading control, and the percentage of ERα degradation is calculated relative to the vehicle-treated control.

Western_Blot_Workflow A Treat T47D cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Incubate with primary and secondary antibodies D->E F Detect protein bands and perform densitometry E->F

Caption: Workflow for Western Blot analysis.

Signaling Pathway Context: ER and PI3K/mTOR

In ER+ breast cancer, there is significant crosstalk between the ER signaling pathway and the PI3K/Akt/mTOR pathway.[9][10] Activation of the PI3K pathway can lead to ligand-independent activation of ER, contributing to endocrine therapy resistance.[9] While the direct effect of this compound on the PI3K/mTOR pathway in T47D cells has not been explicitly detailed in the provided search results, its action in degrading ERα is expected to disrupt this crosstalk, potentially mitigating a key resistance mechanism.

Signaling_Crosstalk cluster_pathways Intracellular Signaling RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates ERa ERα AKT->ERa Phosphorylates & Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation ERa->PI3K Activates ERa->Proliferation Drives GNE149 This compound GNE149->ERa Degrades

Caption: Crosstalk between ER and PI3K/mTOR pathways.

Conclusion

This compound is a potent selective estrogen receptor degrader that exhibits significant antiproliferative activity in T47D breast cancer cells by efficiently promoting the degradation of ERα. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other SERDs in preclinical models of ER+ breast cancer. Further research is warranted to explore the impact of this compound on cell cycle progression and apoptosis in T47D cells, as well as its effects on key signaling pathways implicated in endocrine resistance.

References

GNE-149: A Dual-Mechanism Estrogen Receptor Alpha Antagonist and Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-149 is an investigational molecule identified as a potent and orally bioavailable agent for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its therapeutic action is defined by a dual mechanism that targets the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[1][2][3] This in-depth guide elucidates the core mechanisms of this compound, presenting key preclinical data and outlining the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Full Antagonism and Degradation of ERα

Contrary to a hypothesis involving MNK-eIF4E, the extensively documented dual mechanism of this compound centers on its interaction with ERα. It functions as both a full antagonist and a selective estrogen receptor degrader (SERD).[1][2][3] This combined action aims to provide a more complete and durable blockade of estrogen signaling in cancer cells.

  • Full Antagonism: this compound competitively binds to ERα, effectively blocking the binding of estradiol (B170435) and preventing the receptor's activation.[4] This prevents the conformational changes necessary for the transcription of estrogen-responsive genes that promote tumor growth.

  • Selective Estrogen Receptor Degrader (SERD): Beyond simple antagonism, this compound induces the degradation of the ERα protein.[1][5] This reduction in the total cellular pool of ERα further diminishes the cancer cells' ability to respond to estrogen signaling.

This dual-action profile is designed to overcome the limitations of earlier endocrine therapies and demonstrates efficacy in both wild-type and mutant ERα models.[1]

Quantitative Data Summary

The preclinical activity of this compound has been characterized through various in vitro assays, with key quantitative data summarized below.

Assay Cell Line Metric Value (nM) Reference
ERα Binding Affinity-IC500.053[4][6]
ERα DegradationMCF7IC500.053[6]
ERα DegradationT47DIC500.031[6]
Antiproliferative ActivityMCF7IC500.66[6]
Antiproliferative ActivityT47DIC500.69[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for evaluating its SERD activity.

GNE149_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_alpha ERα ERE Estrogen Response Element (on DNA) ER_alpha->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Growth) ERE->Gene_Transcription Activates Estradiol Estradiol ER_alpha_cyto ERα Estradiol->ER_alpha_cyto Activates GNE149 This compound GNE149->ER_alpha_cyto Binds & Blocks GNE149->ER_alpha_cyto Induces Degradation Proteasome Proteasome ER_alpha_cyto->ER_alpha Translocates ER_alpha_cyto->Proteasome Degradation

Caption: Mechanism of this compound action on ERα signaling.

SERD_Workflow start Start: ER+ Breast Cancer Cell Culture (e.g., MCF7) treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation cell_lysis Lyse cells to extract proteins incubation->cell_lysis western_blot Perform Western Blot cell_lysis->western_blot quantification Quantify ERα protein levels (normalize to loading control) western_blot->quantification data_analysis Calculate IC50 for ERα degradation quantification->data_analysis end End: Determine Potency of Degradation data_analysis->end

Caption: Experimental workflow for assessing ERα degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of this compound.

ERα Degradation Assay (Western Blot)
  • Cell Culture: MCF7 or T47D cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Protein Extraction: Following treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to horseradish peroxidase.

  • Data Analysis: Protein bands are visualized using a chemiluminescent substrate. The intensity of the ERα band is quantified and normalized to a loading control (e.g., GAPDH or β-actin). The IC50 value for degradation is calculated from the dose-response curve.

Cell Proliferation Assay
  • Cell Seeding: ER+ breast cancer cells (e.g., MCF7, T47D) are seeded into 96-well plates in their respective growth media.

  • Compound Addition: After 24 hours, the media is replaced with media containing various concentrations of this compound.

  • Incubation: Cells are incubated for a period of 5 to 7 days to allow for multiple cell divisions.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® or by staining with crystal violet.

  • Data Analysis: The luminescence or absorbance is measured, and the results are normalized to vehicle-treated controls. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined by fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Studies
  • Model System: Ovariectomized immunodeficient mice are implanted with a supplemental estrogen pellet.

  • Tumor Implantation: MCF7 cells, either wild-type or expressing mutant ERα (e.g., Y537S), are implanted subcutaneously.[1]

  • Treatment: Once tumors reach a specified volume, the estrogen pellet is removed, and mice are randomized into treatment groups. This compound is administered orally at various doses.[6]

  • Efficacy Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[1][6]

The MNK-eIF4E Pathway: A General Overview in Cancer

While not the mechanism of this compound, the MNK-eIF4E pathway is a critical regulator of protein synthesis and is frequently dysregulated in cancer.

The eukaryotic translation initiation factor 4E (eIF4E) binds to the 5' cap of mRNAs to facilitate their recruitment to the ribosome, a crucial step in cap-dependent translation.[7] The activity of eIF4E is modulated by the MAPK-interacting kinases (MNK1 and MNK2), which phosphorylate eIF4E at Serine 209.[8] This phosphorylation is associated with the enhanced translation of a subset of mRNAs that are important for tumor growth, proliferation, and metastasis.[7][8] Increased levels of phosphorylated eIF4E are observed in various cancers and can contribute to resistance to therapies like tamoxifen (B1202).[9] Therefore, the MNK-eIF4E axis represents a distinct and important therapeutic target in oncology.

MNK_eIF4E_Pathway cluster_pathway MAPK Signaling Cascade cluster_translation Translation Initiation Growth_Factors Growth Factors / Stress RAS RAS Growth_Factors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 p38 p38 p38->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylates p_eIF4E p-eIF4E (S209) mRNA_translation Translation of specific mRNAs (e.g., c-Myc, Cyclin D1) p_eIF4E->mRNA_translation Promotes Cell_Proliferation Cell Proliferation, Survival, Metastasis mRNA_translation->Cell_Proliferation Leads to

References

GNE-149: A Technical Guide to Overcoming Endocrine Resistance in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GNE-149, a potent and orally bioavailable selective estrogen receptor degrader (SERD), and its potential to overcome endocrine resistance in estrogen receptor-positive (ER+) breast cancer. This document outlines the core mechanism of action, presents key preclinical data, details experimental methodologies, and visualizes the relevant biological pathways and workflows.

Introduction: The Challenge of Endocrine Resistance

Endocrine therapies, such as tamoxifen (B1202) and aromatase inhibitors, are the cornerstone of treatment for ER+ breast cancer.[1] However, a significant number of patients develop resistance to these treatments over time, leading to disease progression.[1] This resistance is often driven by several mechanisms, including the acquisition of mutations in the estrogen receptor alpha gene (ESR1), which lead to constitutive, ligand-independent activation of the ERα protein.[1] The most common of these mutations are Y537S and D538G.[1]

Furthermore, the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can bypass the need for estrogen-mediated signaling, rendering endocrine therapies ineffective. This has spurred the development of next-generation therapies aimed at directly targeting and degrading the ERα protein, irrespective of its mutational status or ligand-binding. This compound has emerged as a promising agent in this class of molecules.

This compound: A Dual-Acting SERD and Full Antagonist

This compound is a novel, orally bioavailable small molecule that functions as both a selective estrogen receptor degrader (SERD) and a full ERα antagonist.[1][2][3][4] This dual mechanism of action is critical for its potential in overcoming endocrine resistance. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects, this compound acts as a pure antagonist, completely shutting down ERα signaling.[1][2] Concurrently, it induces the degradation of the ERα protein, removing the key driver of tumor growth in ER+ breast cancer.

A key innovation in the design of this compound is its novel tetrahydrocarboline (THC) core, which lacks the phenolic moiety previously thought to be essential for ERα binding.[1] This structural feature contributes to its improved metabolic stability and oral bioavailability compared to earlier SERDs like fulvestrant.[1][2]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from the pivotal study by Liang et al. (2020).

Table 1: In Vitro Antiproliferative Activity and ERα Degradation of this compound
CompoundCell LineAntiproliferation IC50 (nM)ERα Degradation DC50 (nM)Max Degradation (%)
This compound MCF7 0.3 0.3 >95
This compound T47D 0.2 0.2 >95
FulvestrantMCF70.30.4>95
TamoxifenMCF76.8--
GDC-0927MCF70.40.3>95

Data sourced from Liang et al., 2020.[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)Observations
MCF7 WT This compound 10 100 Tumor Regression
MCF7 Y537S Mutant This compound 0.3 - Tumor Regression
MCF7 Y537S Mutant This compound 1 - Tumor Regression
MCF7 Y537S Mutant This compound 3 - Tumor Regression
MCF7 Y537S Mutant This compound 10 - Tumor Regression
MCF7 Y537S Mutant This compound 30 - Tumor Regression
MCF7 Y537S MutantGDC-0927100-Dose-dependent efficacy

Data sourced from Liang et al., 2020.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the procedures described in the primary literature for this compound.

Cell Proliferation Assay
  • Cell Lines: MCF7 and T47D human breast cancer cells.

  • Seeding Density: Cells were seeded in 96-well plates at a density of 2000-5000 cells per well.

  • Treatment: Cells were treated with a serial dilution of this compound or control compounds for 6 days.

  • Readout: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).

  • Data Analysis: IC50 values were calculated using a four-parameter logistic fit.

ERα Degradation Assay (Western Blot)
  • Cell Lines: MCF7 and T47D cells.

  • Treatment: Cells were treated with varying concentrations of this compound or control compounds for 24 hours.

  • Lysate Preparation: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against ERα and a loading control (e.g., β-actin or GAPDH).

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry was used to quantify band intensity, and the percentage of ERα degradation was calculated relative to vehicle-treated controls.

In Vivo Xenograft Studies
  • Animal Model: Female immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Implantation: MCF7 cells (wild-type or engineered to express mutant ERα Y537S) were implanted subcutaneously. Tumor growth was monitored until tumors reached a specified volume (e.g., 150-250 mm³).

  • Treatment Administration: this compound was formulated for oral gavage and administered daily at the indicated doses.

  • Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Body weight was also monitored as an indicator of toxicity.

  • Endpoint: Studies were typically terminated after a predefined period (e.g., 21 days) or when tumors in the control group reached a maximum allowed size. Tumor growth inhibition was calculated at the end of the study.

Visualizing the Mechanisms and Workflows

To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in endocrine resistance and the experimental workflow for evaluating SERDs.

Signaling Pathways in Endocrine Resistance

endocrine_resistance_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptors (RTKs) (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERa_nuc ERα ERK->ERa_nuc Phosphorylation (Ligand-Independent Activation) ERa_cyto ERα ERa_cyto->ERa_nuc Translocation Degradation Proteasomal Degradation ERa_cyto->Degradation Induces ERE Estrogen Response Element (ERE) ERa_nuc->ERE Binding ERa_nuc->Degradation Induces ERE->Proliferation GNE149 This compound GNE149->ERa_cyto Binds & Antagonizes GNE149->ERa_nuc Binds & Antagonizes

Caption: Signaling pathways driving endocrine resistance and this compound's mechanism.

Experimental Workflow for this compound Evaluation

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Hypothesis: A novel SERD can overcome endocrine resistance cell_culture ER+ Breast Cancer Cell Lines (MCF7, T47D) start->cell_culture proliferation_assay Cell Proliferation Assay (Determine IC50) cell_culture->proliferation_assay degradation_assay ERα Degradation Assay (Western Blot, Determine DC50) cell_culture->degradation_assay xenograft_model Establish Xenograft Models (WT and Mutant ERα) proliferation_assay->xenograft_model Promising Candidate degradation_assay->xenograft_model Promising Candidate treatment Oral Administration of this compound xenograft_model->treatment efficacy_measurement Measure Tumor Volume and Body Weight treatment->efficacy_measurement data_analysis Data Analysis (Tumor Growth Inhibition) efficacy_measurement->data_analysis conclusion Conclusion: This compound demonstrates potent antitumor activity in resistant models data_analysis->conclusion

Caption: Preclinical evaluation workflow for a novel SERD like this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapies for endocrine-resistant ER+ breast cancer. Its dual mechanism as a full antagonist and an efficient degrader of ERα, combined with its favorable oral bioavailability, positions it as a highly promising clinical candidate. The potent preclinical activity, particularly in a model of the clinically relevant ESR1 Y537S mutation, underscores its potential to address a critical unmet need for patients who have relapsed on standard endocrine therapies.

Future research should focus on further elucidating the long-term efficacy and safety profile of this compound in more complex preclinical models, including patient-derived xenografts (PDXs) that capture the heterogeneity of human tumors. Additionally, exploring combination strategies with inhibitors of other key resistance pathways, such as PI3K/AKT/mTOR or CDK4/6 inhibitors, could reveal synergistic effects and provide more durable responses for patients with advanced ER+ breast cancer.

References

GNE-149: A Deep Dive into its Impact on Estrogen-Dependent Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-149, a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD). We will delve into its mechanism of action, its impact on estrogen receptor alpha (ERα) signaling, and its potential effects on interconnected pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and endocrinology.

Executive Summary

This compound is a novel tetrahydrocarboline (THC) core-containing molecule that demonstrates a dual mechanism of action against ERα.[1] It acts as a full antagonist, preventing the binding of estradiol (B170435) to ERα, and as a potent degrader of the ERα protein.[1] This dual action makes it a promising candidate for the treatment of ER-positive (ER+) breast cancer, including tumors that have developed resistance to other endocrine therapies. This compound has shown significant antiproliferative activity in ER+ breast cancer cell lines and robust dose-dependent efficacy in xenograft models.[1] Its favorable metabolic stability and oral bioavailability further enhance its therapeutic potential.

Core Mechanism of Action: ERα Antagonism and Degradation

The primary mechanism of this compound is its direct interaction with ERα. Unlike selective estrogen receptor modulators (SERMs) that can have partial agonist effects in some tissues, this compound is a full antagonist, completely blocking the transcriptional activity of ERα.[1] Furthermore, as a SERD, this compound induces the degradation of the ERα protein, thereby reducing the total cellular pool of the receptor available to drive tumor growth.[1]

Estrogen Receptor Alpha (ERα) Signaling Pathway

The following diagram illustrates the canonical ERα signaling pathway and the points of intervention for this compound.

ER_Signaling Estradiol Estradiol (E2) ERa_inactive Inactive ERα (in cytoplasm) Estradiol->ERa_inactive Binds to ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Activation ERE Estrogen Response Element (ERE) (in nucleus) ERa_active->ERE Translocates to nucleus & binds to Proteasome Proteasome ERa_active->Proteasome Degradation Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Promotes GNE149 This compound GNE149->ERa_inactive Binds & Antagonizes GNE149->ERa_active Induces Degradation

Figure 1: this compound's dual mechanism on the ERα signaling pathway.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data for this compound's antiproliferative and ERα degradation activities in preclinical models.

Cell LineCompoundAntiproliferation IC50 (nM)ERα Degradation IC50 (nM)
MCF7 This compound0.660.053
Fulvestrant0.280.11
T47D This compound0.690.031
Fulvestrant0.290.15
Table 1: In vitro activity of this compound compared to Fulvestrant in ER+ breast cancer cell lines.
Xenograft ModelTreatmentDose (mg/kg, oral, q.d.)Tumor Growth Inhibition (%)
MCF7 WT This compound10>100 (Regression)
Fulvestrant50 (s.c., weekly)>100 (Regression)
MCF7 Y537S This compound10>100 (Regression)
GDC-0927100~80
Table 2: In vivo efficacy of this compound in MCF7 xenograft models.

Crosstalk with Other Signaling Pathways: A Look at PI3K/AKT/mTOR

While the primary effect of this compound is the direct antagonism and degradation of ERα, it is crucial to consider the extensive crosstalk between ERα and other signaling pathways implicated in cancer progression, most notably the PI3K/AKT/mTOR pathway. Hyperactivation of this pathway is a known mechanism of resistance to endocrine therapies.

There is currently no direct published evidence detailing the specific effects of this compound on the PI3K/AKT/mTOR pathway in breast cancer cells. However, given that ERα signaling can activate the PI3K/AKT/mTOR pathway, it is highly probable that by potently degrading ERα, this compound indirectly leads to the downregulation of this interconnected pathway. This hypothesized effect is depicted in the diagram below.

Crosstalk_Signaling cluster_pi3k PI3K/AKT/mTOR Pathway ERa_active Active ERα PI3K PI3K ERa_active->PI3K Activates AKT AKT PI3K->AKT Activates PI3K->AKT mTOR mTOR AKT->mTOR Activates AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes mTOR->Cell_Growth GNE149 This compound GNE149->ERa_active Degrades

Figure 2: Hypothesized indirect impact of this compound on the PI3K/AKT/mTOR pathway.

Further research is warranted to directly investigate the effects of this compound on the phosphorylation status of key components of the PI3K/AKT/mTOR pathway in ER+ breast cancer cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used in the key experiments cited in this guide.

Cell Proliferation Assay

The antiproliferative activity of this compound is typically assessed using a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Cell_Proliferation_Workflow Start Start Seed_Cells Seed ER+ breast cancer cells (e.g., MCF7, T47D) in 96-well plates Start->Seed_Cells Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Treat_Cells Treat cells with serial dilutions of this compound or control compounds Incubate_1->Treat_Cells Incubate_2 Incubate for 5-7 days Treat_Cells->Incubate_2 Add_Reagent Add CellTiter-Glo® reagent Incubate_2->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 values Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for a typical cell proliferation assay.
ERα Degradation Assay

The ability of this compound to induce ERα degradation can be quantified using methods such as Western blotting or high-content imaging.

Protocol for Western Blotting:

  • Cell Culture and Treatment: Seed ER+ breast cancer cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 4-24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for ERα, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of ERα degradation.

In Vivo Xenograft Studies

The antitumor efficacy of this compound in a living organism is evaluated using xenograft models.

Protocol for MCF7 Xenograft Model:

  • Cell Implantation: Subcutaneously implant MCF7 cells, often supplemented with Matrigel and an estrogen pellet, into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer this compound (orally, daily) or control compounds.

  • Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Conclusion and Future Directions

This compound is a potent, orally bioavailable SERD with a compelling preclinical profile for the treatment of ER+ breast cancer. Its dual mechanism of complete ERα antagonism and degradation offers a promising strategy to overcome resistance to existing endocrine therapies. While its direct effects on ERα signaling are well-characterized, further investigation into its impact on interconnected pathways, such as the PI3K/AKT/mTOR pathway, will provide a more complete understanding of its therapeutic potential and may reveal opportunities for rational combination therapies. The detailed experimental protocols provided in this guide should facilitate further research into this promising molecule.

References

Preclinical Data Package for GNE-149: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for GNE-149, a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα). The information presented herein is intended to support further research and development of this compound for potential therapeutic applications in ER-positive (ER+) breast cancer.

Overview of this compound

This compound is a novel small molecule designed to overcome the limitations of existing endocrine therapies for ER+ breast cancer. It exhibits a dual mechanism of action as both a full antagonist of ERα and an efficient degrader of the ERα protein.[1][2][3][4] This dual activity is critical for addressing both estradiol-dependent and ligand-independent ERα signaling, a key driver in the progression of ER+ breast cancer and the development of therapeutic resistance.[3] Preclinical studies have demonstrated this compound's potent anti-proliferative effects in ER+ breast cancer cell lines and robust in vivo efficacy in xenograft models, including those with acquired resistance mutations.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Activity of this compound
Assay TypeCell LineParameterThis compound Value (nM)
ERα DegradationMCF7IC₅₀0.053[4]
ERα DegradationT47DIC₅₀0.031[4]
AntiproliferationMCF7IC₅₀0.66[4]
AntiproliferationT47DIC₅₀0.69[4]
Table 2: In Vivo Efficacy of this compound in MCF7 Xenograft Models
Xenograft ModelDosing (mg/kg, oral)Outcome
Wild-Type (WT) ERα0.3 - 30Dose-dependent efficacy[4]
Y537S Mutant ERα> 0.3Tumor regression observed at all doses[4]
Table 3: Pharmacokinetic Profile of this compound in Preclinical Species
SpeciesTotal Clearance (CL, mL/min/kg)Oral Bioavailability (F, %)
Rat1931[4]
Dog849[4]
Cynomolgus Monkey1328[4]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the dual inhibition of ERα signaling through competitive antagonism and protein degradation.

GNE149_Mechanism_of_Action cluster_0 ERα Signaling Pathway Estrogen Estrogen ERα ERα Estrogen->ERα Binds & Activates ERE Estrogen Response Element ERα->ERE Binds Proteasome Proteasome ERα->Proteasome Targeted for This compound This compound This compound->ERα Binds & Blocks This compound->ERα Induces Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Promotes Degradation ERα Degradation Proteasome->Degradation

This compound dual mechanism of action on ERα.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro ERα Degradation Assay

This assay quantifies the ability of this compound to induce the degradation of the ERα protein in breast cancer cell lines.

Cell Lines:

  • MCF7 (ER+ human breast adenocarcinoma cell line)

  • T47D (ER+ human ductal breast epithelial tumor cell line)

Protocol:

  • Cell Culture: MCF7 and T47D cells are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with a medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24 hours) to allow for ERα degradation.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a bicinchoninic acid (BCA) protein assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.

  • Data Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the ERα band is quantified and normalized to the loading control. The IC₅₀ value, representing the concentration of this compound that causes 50% degradation of ERα, is calculated from the dose-response curve.

ERa_Degradation_Workflow A Seed MCF7/T47D Cells B Treat with this compound (Dose-Response) A->B C Incubate (24h) B->C D Cell Lysis & Protein Quantification C->D E Western Blot for ERα & Loading Control D->E F Densitometry & IC₅₀ Calculation E->F

Workflow for the in vitro ERα degradation assay.
Antiproliferation Assay

This assay measures the inhibitory effect of this compound on the proliferation of ER+ breast cancer cells.

Cell Lines:

  • MCF7

  • T47D

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates in their respective growth media and allowed to attach overnight.

  • Compound Addition: A serial dilution of this compound is prepared and added to the wells. A vehicle control is also included.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or fluorescence signal, which is proportional to the number of viable cells, is measured. The IC₅₀ value, the concentration of this compound that inhibits cell proliferation by 50%, is determined by fitting the data to a dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Animal Model:

  • Female immunodeficient mice (e.g., NCr nu/nu or NOD-scid GAMMA (NSG)).

  • MCF7 cells, either wild-type or engineered to express mutant forms of ERα (e.g., Y537S), are implanted.

Protocol:

  • Estrogen Supplementation: Since MCF7 tumor growth is estrogen-dependent, mice are supplemented with estradiol, typically via a slow-release pellet implanted subcutaneously a few days before tumor cell inoculation.

  • Tumor Inoculation: A suspension of MCF7 cells, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at various dose levels, typically once daily. The vehicle control group receives the formulation without the active compound.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be harvested for pharmacodynamic analysis (e.g., ERα levels).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Xenograft_Study_Workflow A Implant Estradiol Pellet in Immunodeficient Mice B Inject MCF7 Cells (WT or Mutant ERα) A->B C Allow Tumor Growth to Palpable Size B->C D Randomize Mice into Treatment Groups C->D E Oral Administration of This compound or Vehicle D->E F Monitor Tumor Volume & Body Weight E->F Daily G Endpoint & Data Analysis F->G

Workflow for in vivo MCF7 xenograft studies.
Pharmacokinetic Studies

These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Animal Models:

  • Rat, Dog, Cynomolgus Monkey

Protocol:

  • Dosing: A single dose of this compound is administered either intravenously (IV) or orally (PO) to the animals.

  • Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

Conclusion

The preclinical data for this compound demonstrate its potential as a best-in-class oral SERD for the treatment of ER+ breast cancer. Its dual mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile across multiple species warrant further investigation and clinical development. This guide provides a foundational dataset and detailed methodologies to aid researchers in the continued evaluation of this compound.

References

Methodological & Application

GNE-149: Detailed Synthesis Protocol and Application Notes for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and application of GNE-149, a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD). The following sections detail the synthesis protocol, key experimental procedures for its characterization, and its mechanism of action within the estrogen receptor signaling pathway.

Introduction

This compound is a valuable tool compound for research in estrogen receptor-positive (ER+) breast cancer.[1][2] It acts as a full antagonist of the estrogen receptor alpha (ERα) and induces its degradation, offering a dual mechanism of action that is of significant interest in overcoming resistance to endocrine therapies.[1] Developed as an orally bioavailable alternative to fulvestrant, this compound demonstrates improved metabolic stability and antiproliferative activity in various ER+ breast cancer cell lines.[1]

Chemical Properties

PropertyValue
IUPAC Name (1R,3R)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)oxy)phenyl)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Molecular Formula C₂₈H₃₃F₄N₃O
Molecular Weight 503.57 g/mol
CAS Number 1953132-75-6
Appearance White to light yellow solid

Synthesis Protocol

The synthesis of this compound involves a multi-step process. The key steps are outlined below, based on the procedures described by Liang, J., et al. in ACS Medicinal Chemistry Letters (2020).

Experimental Workflow for this compound Synthesis

GNE_149_Synthesis cluster_0 Step 1: Synthesis of Tetrahydro-β-carboline Intermediate cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Coupling with Aryl Ether Side Chain cluster_3 Step 4: Final Side Chain Installation and Purification A Tryptamine Derivative C Pictet-Spengler Reaction A->C B Aldehyde B->C D Tetrahydro-β-carboline Core C->D E Tetrahydro-β-carboline Core H N-alkylated Intermediate E->H F 2-fluoro-2-methylpropyl halide F->H G Base, Solvent G->H I N-alkylated Intermediate L Coupled Product I->L J Aryl Boronic Acid/Ester J->L K Palladium Catalyst, Base K->L M Coupled Product P This compound M->P N 1-(3-fluoropropyl)azetidin-3-ol N->P O Mitsunobu or Buchwald-Hartwig Reaction O->P Q Chromatography P->Q

Caption: A simplified workflow for the multi-step synthesis of this compound.

Detailed Methodology:

The synthesis of this compound is achieved through a convergent route. A key intermediate, the tetrahydro-β-carboline core, is first synthesized via a Pictet-Spengler reaction. This core is then N-alkylated. In a parallel synthesis, the aryl ether side chain containing the fluoropropyl azetidine (B1206935) moiety is prepared. Finally, these two key fragments are coupled, followed by purification to yield this compound. For the specific reagents, reaction conditions, and spectroscopic data, it is essential to consult the supporting information of the primary literature.

Signaling Pathway

This compound targets the estrogen receptor signaling pathway, which is a critical driver of growth in ER+ breast cancers.

Estrogen Receptor Signaling and this compound Mechanism of Action

ER_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ER Estrogen Receptor α (ERα) HSP90 HSP90 ER->HSP90 stabilization Estradiol (B170435) Estradiol (E2) Estradiol->ER GNE149 This compound GNE149->ER ER_E2 ERα-E2 Complex ER_dimer Dimerized ERα-E2 ER_E2->ER_dimer Dimerization ER_GNE149 ERα-GNE-149 Complex Proteasome Proteasome ER_GNE149->Proteasome Degradation ERE Estrogen Response Element (ERE) ER_dimer->ERE cluster_2 cluster_2 Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription

Caption: this compound competitively binds to ERα, blocking estradiol binding and promoting receptor degradation.

As depicted in the diagram, in the absence of an antagonist, estradiol binds to ERα, leading to its dimerization and translocation to the nucleus. There, it binds to Estrogen Response Elements (EREs) on DNA, promoting the transcription of genes involved in cell proliferation and survival. This compound acts by competitively binding to ERα. This binding not only prevents the binding of estradiol, thus acting as an antagonist, but it also induces a conformational change in the receptor that marks it for proteasomal degradation. This dual action effectively shuts down the estrogen signaling pathway.

Key Experimental Protocols

The characterization of this compound involves several key in vitro and in vivo assays.

ERα Degradation Assay

Objective: To quantify the ability of this compound to induce the degradation of the ERα protein in cancer cells.

Methodology:

  • Cell Culture: MCF-7 or other ER+ breast cancer cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

  • Western Blotting:

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for ERα.

    • A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

    • The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detection is performed using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: The intensity of the ERα band is quantified using densitometry and normalized to the loading control. The percentage of ERα degradation is calculated relative to vehicle-treated control cells.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of ER+ breast cancer cells.

Methodology:

  • Cell Seeding: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates.

  • Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound.

  • Incubation: The plates are incubated for a period of 3 to 7 days.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineIC₅₀ (nM)
MCF-70.66
T47D0.69

Table 2: In Vitro ERα Degradation Activity of this compound

Cell LineIC₅₀ (nM)
MCF-70.053
T47D0.031

Table 3: Pharmacokinetic Profile of this compound

SpeciesTotal Clearance (CL; mL/min/kg)Oral Bioavailability (F; %)
Rat1931
Dog849
Cynomolgus Monkey1328

Conclusion

This compound is a potent, orally bioavailable SERD with a dual mechanism of action that makes it a critical tool for studying ERα signaling and for the development of novel therapeutics for ER+ breast cancer. The provided synthesis outline and experimental protocols offer a foundation for researchers to utilize this compound in their studies. For complete and detailed procedures, direct consultation of the primary literature is recommended.

References

Application Notes and Protocols for In Vitro Antiproliferation Studies of GNE-149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antiproliferative activity of GNE-149, a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1][2][3][4] The methodologies outlined are essential for researchers in oncology and drug development investigating ERα as a therapeutic target in ER-positive (ER+) breast cancers.

Introduction

This compound is a next-generation endocrine therapy that functions through a dual mechanism: it acts as a full antagonist of ERα and induces its degradation.[2][3] In ER+ breast cancer, the growth and proliferation of cancer cells are often dependent on estrogen signaling. This compound disrupts this signaling by binding to ERα, preventing its activation by estrogen, and subsequently promoting the degradation of the ERα protein.[2][5] This leads to the inhibition of ER-dependent gene transcription and a halt in tumor cell growth.[5] this compound has demonstrated potent antiproliferative activity in ER+ breast cancer cell lines, such as MCF7 and T47D.[2][3][6] These application notes provide detailed protocols for quantifying the in vitro antiproliferative effects of this compound.

Data Presentation: Antiproliferative Activity of this compound

The antiproliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize representative data for this compound's activity in relevant cell lines.

Table 1: this compound Antiproliferative and ERα Degradation Activity. [1][2]

Cell LineAssay TypeParameterThis compound Concentration
MCF7AntiproliferationIC500.66 nM
T47DAntiproliferationIC500.69 nM
MCF7ERα DegradationIC500.053 nM
T47DERα DegradationIC500.031 nM

Table 2: Example Data from a CellTiter-Glo® Luminescent Cell Viability Assay.

This compound Concentration (nM)Luminescence (RLU)Percent Viability (%)
0 (Vehicle Control)150,000100
0.01145,50097
0.1127,50085
175,00050
1015,00010
1007,5005

Key Experimental Protocols

This section provides detailed protocols for three common assays to assess the antiproliferative effects of this compound: the CellTiter-Glo® Luminescent Cell Viability Assay, the MTT Assay, and the Sulforhodamine B (SRB) Assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

  • This compound

  • ER+ breast cancer cell lines (e.g., MCF7, T47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[9]

Materials:

  • This compound

  • ER+ breast cancer cell lines (e.g., MCF7, T47D)

  • Complete cell culture medium

  • PBS

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Clear 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the CellTiter-Glo® protocol.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11] Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]

  • Solubilization of Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8] Add 100-150 µL of the solubilization solution to each well.[9] Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization.[8]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Determine the percentage of cell viability relative to the vehicle control and calculate the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).

Materials:

  • This compound

  • ER+ breast cancer cell lines (e.g., MCF7, T47D)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with tap water or 1% acetic acid to remove the TCA and excess medium. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

GNE149_Signaling_Pathway cluster_cell ER+ Breast Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_extra Estrogen (E2) ERa_inactive Inactive ERα ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization Proteasome Proteasome ERa_inactive->Proteasome Ubiquitination GNE149 This compound GNE149->ERa_inactive Binds & Antagonizes GNE149->ERa_inactive Induces Degradation ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Degradation Degradation Products Proteasome->Degradation Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Antiproliferation_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_gne149 Add Serial Dilutions of this compound incubate_24h->add_gne149 incubate_treatment Incubate for Treatment Period (e.g., 72h) add_gne149->incubate_treatment assay_reagent Add Assay-specific Reagent (CellTiter-Glo®, MTT, or SRB Fixation) incubate_treatment->assay_reagent incubate_assay Incubate as per Protocol assay_reagent->incubate_assay measure_signal Measure Signal (Luminescence or Absorbance) incubate_assay->measure_signal data_analysis Data Analysis (% Viability vs. Control, IC50 Calculation) measure_signal->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Measuring GNE-149 Induced ERα Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is a potent and orally bioavailable full antagonist of Estrogen Receptor Alpha (ERα) and a selective estrogen receptor degrader (SERD).[1][2][3] In ER-positive (ER+) breast cancer, ERα is a key driver of tumor growth.[1] this compound's dual mechanism of action, involving both antagonism of ERα and induction of its degradation, makes it a promising therapeutic agent.[1][2] The degradation of ERα is primarily mediated through the ubiquitin-proteasome system.[4][5][6] This document provides a detailed protocol for the measurement of this compound induced ERα degradation in in vitro cell culture models using Western blot analysis.

Signaling Pathway of this compound Induced ERα Degradation

This compound binds to ERα, inducing a conformational change that marks the receptor for ubiquitination. Poly-ubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total ERα protein levels and subsequent inhibition of estrogen-mediated signaling pathways.[4][7]

GNE149_pathway cluster_cell Cell GNE149 This compound ERa ERα GNE149->ERa Binds GNE149_ERa This compound-ERα Complex GNE149->GNE149_ERa ERa->GNE149_ERa Ub_ERa Poly-ubiquitinated ERα GNE149_ERa->Ub_ERa Recruits E3 Ligase Ub Ubiquitin Ub->Ub_ERa Adds Ub chain E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ub_ERa Proteasome 26S Proteasome Ub_ERa->Proteasome Targeted for Degradation Downstream Inhibition of Estrogen Signaling Ub_ERa->Downstream Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa

Caption: this compound mediated ERα degradation pathway.

Experimental Workflow

The overall experimental workflow for assessing this compound induced ERα degradation involves cell culture and treatment, followed by protein extraction, quantification, and finally, analysis by Western blot.

experimental_workflow start Start: Seed ER+ Breast Cancer Cells (e.g., MCF-7, T47D) treatment Treat cells with this compound (Dose-response and/or Time-course) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (anti-ERα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Densitometry detection->analysis normalization Normalization to Loading Control (e.g., β-actin, GAPDH) analysis->normalization quant_degradation Quantification of ERα Degradation normalization->quant_degradation end End quant_degradation->end

Caption: Western blot workflow for this compound induced ERα degradation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7 or T47D) in appropriate culture dishes.[8] Allow cells to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 nM) for various durations (e.g., 0, 2, 4, 8, 12, 24 hours).[9]

    • Include a vehicle control (DMSO) in all experiments.[9]

Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[7]

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[8]

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[7]

  • Incubate the lysates on ice for 30 minutes, with occasional vortexing.[7]

  • Centrifuge the lysates at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7][9]

  • Collect the supernatant containing the soluble protein fraction.[8]

Protein Quantification
  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer's instructions.[8]

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7][10]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Run the gel until adequate protein separation is achieved.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8][10]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8][9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7][9]

  • Washing: Repeat the washing steps as described above.[10]

  • Loading Control: To ensure equal protein loading, probe the membrane with a primary antibody against a loading control protein such as β-actin or GAPDH, followed by the corresponding secondary antibody.[10]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[9][10]

Data Presentation and Analysis

Quantitative Data Summary

Summarize the quantitative data from the Western blot analysis in a structured table. Densitometry should be used to quantify the intensity of the ERα and loading control bands.[7] Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.[9] Express the normalized ERα levels in the this compound-treated samples as a percentage of the vehicle-treated control.[7]

Table 1: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells after 24-hour Treatment

This compound Concentration (nM)Mean ERα Protein Level (% of Vehicle Control)Standard Deviation (%)
0 (Vehicle)100X
0.1XX
1XX
10XX
100XX
1000XX

Table 2: Time-Course of ERα Degradation by 10 nM this compound in MCF-7 Cells

Treatment Time (hours)Mean ERα Protein Level (% of 0-hour Control)Standard Deviation (%)
0100X
2XX
4XX
8XX
12XX
24XX

(Note: "X" represents placeholder values for experimental data.)

References

Application Notes: Animal Model Study Design for GNE-149 Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for researchers, scientists, and drug development professionals on the design of animal model studies for testing the efficacy of GNE-149.

Introduction

This compound is an orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) targeting Estrogen Receptor alpha (ERα)[1][2][3]. ERα is a well-validated therapeutic target in ER-positive (ER+) breast cancer, which accounts for approximately 70% of breast cancer cases[1][4]. This compound functions through a dual mechanism: it acts as a full antagonist, blocking estrogen-mediated signaling, and it induces the degradation of the ERα protein[1][5]. These application notes provide detailed protocols for designing and conducting preclinical animal studies to evaluate the in vivo efficacy of this compound in an ER+ breast cancer xenograft model.

This compound Mechanism of Action and Signaling Pathway

In ER+ breast cancer, the binding of estrogen to ERα leads to receptor dimerization and translocation to the nucleus. The activated receptor then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, driving the transcription of genes involved in cell proliferation and survival, such as GREB1, PGR, and TFF1[6][7]. This compound competitively binds to ERα, preventing its activation by estrogen and, crucially, targeting the receptor for proteasomal degradation. This dual action effectively shuts down the ERα signaling pathway[1][8].

GNE149_MoA cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα (Cytoplasm) Estrogen->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Translocation Degradation Proteasomal Degradation ERa_inactive->Degradation Targets for ERE Estrogen Response Element (ERE) on DNA ERa_active->ERE Binds ProliferationGenes Gene Transcription (e.g., GREB1, PGR) ERE->ProliferationGenes Activates CellProliferation Cell Proliferation & Survival ProliferationGenes->CellProliferation GNE149 This compound GNE149->ERa_inactive Binds & Inhibits

Caption: this compound blocks estrogen binding and induces ERα degradation.

Animal Model Selection and Experimental Design

The most relevant and widely used preclinical model for this purpose is the subcutaneous xenograft using an ER+ human breast cancer cell line in immunocompromised mice.[9][10]. The MCF7 cell line is a well-characterized, estrogen-dependent line suitable for this type of study[1][11].

The overall workflow involves acclimatizing the animals, implanting tumor cells, allowing tumors to establish, randomizing mice into treatment groups, administering the compound, and monitoring for efficacy and toxicity until the study endpoint.

Study_Workflow cluster_pre Phase 1: Study Preparation cluster_main Phase 2: Efficacy Study cluster_post Phase 3: Endpoint & Analysis acclimate Animal Acclimation (≥5 days) cell_prep MCF7 Cell Culture & Preparation implant Subcutaneous Tumor Cell Implantation cell_prep->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Treatment Groups (Tumor Volume ~150 mm³) growth->randomize dosing Initiate Dosing (Vehicle, this compound) randomize->dosing monitor Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs dosing->monitor endpoint Study Endpoint Criteria Met monitor->endpoint collection Blood & Tissue Collection (Tumor, Organs) endpoint->collection analysis Pharmacodynamic & Histological Analysis collection->analysis

Caption: Workflow for a xenograft-based efficacy study.

A robust study design includes a vehicle control, at least three dose levels of this compound to assess dose-response, and an optional positive control.

GroupTreatmentDose (mg/kg)RouteScheduleAnimals/Group (n)
1Vehicle Control (e.g., 0.5% HPMC)0Oral GavageDaily (QD)10
2This compound10Oral GavageDaily (QD)10
3This compound30Oral GavageDaily (QD)10
4This compound100Oral GavageDaily (QD)10
5Positive Control (e.g., Fulvestrant)50IntramuscularWeekly10

Protocols: this compound Efficacy Testing in an MCF7 Xenograft Model

Cell Culture and Implantation
  • Cell Culture: Culture MCF7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified 5% CO₂ incubator.

  • Cell Preparation:

    • When cells reach 70-80% confluency, harvest them using Trypsin-EDTA.[12]

    • Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 1,500 rpm for 3-5 minutes, aspirate the supernatant, and wash the pellet twice with sterile, cold PBS.[12]

    • Count viable cells using a hemocytometer and trypan blue exclusion.[12]

    • Resuspend the final cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[13]

  • Animal Implantation:

    • Use female, 6-8 week old immunocompromised mice (e.g., athymic nude or NSG). Allow a minimum 5-day acclimatization period.[12]

    • Anesthetize the mouse (e.g., with isoflurane).

    • Disinfect the injection site on the right flank with 70% ethanol.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) using a 1 mL syringe with a 27-gauge needle.[14]

    • Monitor animals until they recover from anesthesia.

Treatment and Monitoring
  • Tumor Growth Monitoring:

    • Once tumors are palpable (typically 7-10 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.[14]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[12][14]

    • Monitor animal body weights at each tumor measurement time point.

  • Randomization and Dosing:

    • When the average tumor volume reaches 100-200 mm³, randomize mice into treatment groups to ensure a similar mean tumor volume across all groups.

    • Prepare this compound and vehicle formulations daily.

    • Administer treatments as specified in the study design table.

  • Study Endpoints:

    • The primary efficacy endpoint is typically defined by tumor growth delay (TGD) or tumor growth inhibition (%TGI).[15][16]

    • Define humane endpoints, such as when an individual tumor exceeds 2000 mm³ in volume, body weight loss exceeds 20%, or the animal shows signs of significant distress.

    • The study may also be terminated after a fixed duration (e.g., 28 days of treatment).

Tissue Collection and Analysis
  • Terminal Collection: At the study endpoint, collect blood via cardiac puncture for pharmacokinetic (PK) analysis. Euthanize the animal via an approved method.

  • Tumor Excision: Immediately excise the tumor.

    • Divide the tumor into sections. Flash-freeze one portion in liquid nitrogen for Western blot or PCR analysis.

    • Fix the other portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).

Data Presentation and Analysis

Summarize tumor volume and body weight data in tables. Calculate %TGI at a specific time point using the formula: %TGI = (1 - (Mean Volume of Treated Group / Mean Volume of Control Group)) x 100% .[15]

Table 1: Tumor Growth Inhibition

Treatment Group Mean Tumor Volume (mm³) ± SEM (Day 28) % TGI p-value (vs. Vehicle)
Vehicle Control 1550 ± 210 N/A N/A
This compound (10 mg/kg) 980 ± 150 36.8% <0.05
This compound (30 mg/kg) 550 ± 95 64.5% <0.001
This compound (100 mg/kg) 210 ± 45 86.5% <0.0001

| Positive Control | 480 ± 88 | 69.0% | <0.001 |

Table 2: Body Weight Change

Treatment Group Mean Body Weight Change (%) ± SEM (Day 28)
Vehicle Control +4.5 ± 1.2%
This compound (10 mg/kg) +3.9 ± 1.5%
This compound (30 mg/kg) +2.1 ± 1.8%
This compound (100 mg/kg) -1.8 ± 2.1%

| Positive Control | +1.5 ± 1.6% |

Assess the on-target effect of this compound in tumor tissue. Key pharmacodynamic endpoints include ERα protein levels and markers of cell proliferation and apoptosis.[11][17]

Table 3: Western Blot Analysis of ERα Degradation

Treatment Group ERα / β-actin Ratio (Normalized to Vehicle) ± SEM
Vehicle Control 1.00 ± 0.12

| this compound (100 mg/kg) | 0.15 ± 0.05 |

Table 4: Immunohistochemistry Analysis

Treatment Group % Ki-67 Positive Cells ± SEM % Cleaved Caspase-3 Positive Cells ± SEM
Vehicle Control 82 ± 7 4 ± 1.5

| this compound (100 mg/kg) | 18 ± 5 | 35 ± 8 |

References

Application Notes and Protocols for GNE-149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is a potent and orally bioavailable full antagonist of Estrogen Receptor Alpha (ERα) and a selective estrogen receptor degrader (SERD).[1][2][3][4] It has demonstrated significant antiproliferative activity and induction of ERα degradation in ER-positive breast cancer cell lines, such as MCF7 and T47D.[3][4] These properties make this compound a valuable tool for studying ERα signaling and a potential therapeutic agent for ER-positive breast cancers.

This document provides detailed protocols for the use of this compound in a laboratory setting, including methods for assessing its biological activity and recommendations for data presentation and visualization.

Mechanism of Action

This compound functions as a SERD, a class of compounds that not only block the activity of ERα but also induce its degradation.[1][2] By binding to ERα, this compound destabilizes the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism and degradation—effectively shuts down estrogen-dependent signaling pathways that drive the proliferation of ER-positive breast cancer cells.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in two common ER-positive breast cancer cell lines.

Cell LineAssayIC50 (nM)Reference
MCF7Antiproliferation0.66[2]
T47DAntiproliferation0.69[2]
MCF7ERα Degradation0.053[2]
T47DERα Degradation0.031[2]

Signaling Pathway Diagram

GNE149_Signaling_Pathway This compound Mechanism of Action cluster_cell Cancer Cell GNE149 This compound ERa ERα GNE149->ERa Binds to Ub Ubiquitin ERa->Ub Ubiquitination Gene_Transcription Estrogen-Responsive Gene Transcription ERa->Gene_Transcription Promotes Proteasome Proteasome Ub->Proteasome Targets for Degraded_ERa Degraded ERα (Fragments) Proteasome->Degraded_ERa Results in Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: this compound binds to ERα, leading to its ubiquitination and proteasomal degradation, thereby inhibiting downstream signaling and cell proliferation.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate weight of this compound in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, the solution should be used within one month. For storage at -80°C, it can be kept for up to six months.[2][5] Protect from light.

Cell Culture

MCF7 and T47D cells are commonly used ER-positive breast cancer cell lines for studying the effects of SERDs like this compound.

Materials:

  • MCF7 or T47D cells

  • Dulbecco's Modified Eagle's Medium (DMEM) for MCF7 cells, RPMI-1640 medium for T47D cells

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]

  • Culture T47D cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at the appropriate density in fresh medium.

Antiproliferation Assay (CellTiter-Glo®)

This protocol describes a method to determine the effect of this compound on the proliferation of MCF7 and T47D cells using the CellTiter-Glo® Luminescent Cell Viability Assay.[7]

Materials:

  • MCF7 or T47D cells

  • Complete growth medium

  • This compound stock solution (10 mM)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed MCF7 or T47D cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.01 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[8][9]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[9]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

ERα Degradation Assay (Western Blot)

This protocol outlines the procedure for assessing the degradation of ERα in response to this compound treatment using Western blotting.

Materials:

  • MCF7 or T47D cells

  • Complete growth medium

  • This compound stock solution (10 mM)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Protocol:

  • Seed MCF7 or T47D cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer with inhibitors to each well.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of ERα degradation.

Experimental Workflow Diagram

GNE149_Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare 10 mM This compound Stock in DMSO Treat_Cells Treat Cells with This compound Dilutions Prep_Stock->Treat_Cells Culture_Cells Culture MCF7 or T47D Cells Seed_Cells Seed Cells in Multi-well Plates Culture_Cells->Seed_Cells Seed_Cells->Treat_Cells Proliferation_Assay Antiproliferation Assay (e.g., CellTiter-Glo) Treat_Cells->Proliferation_Assay Degradation_Assay ERα Degradation Assay (e.g., Western Blot) Treat_Cells->Degradation_Assay Analyze_Data Analyze Data and Calculate IC50 Proliferation_Assay->Analyze_Data Degradation_Assay->Analyze_Data

References

Application Notes and Protocols for GNE-149 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-149 is a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα). It has demonstrated significant anti-proliferative activity and dose-dependent efficacy in preclinical mouse models of ER-positive breast cancer. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and relevant biological pathways for conducting in vivo studies with this compound in mice.

Introduction

Estrogen Receptor Alpha is a key driver in the majority of breast cancers. This compound targets ERα through a dual mechanism of action: it acts as a full antagonist, blocking the receptor's activity, and as a SERD, promoting its degradation. This dual action makes it a promising therapeutic candidate for ER+ breast cancer. In vivo studies are critical for evaluating its efficacy, pharmacokinetics, and pharmacodynamics. This document outlines the established protocols for this compound administration in mouse xenograft models.

Data Presentation: this compound In Vivo Dosage in MCF7 Xenograft Models

The following table summarizes the dosage of this compound used in efficacy studies in MCF7 xenograft mouse models. Tumor regression was observed at all doses above 0.3 mg/kg[1].

Parameter Details
Compound This compound
Mouse Model MCF7 Wild-Type (WT) and Y537S Mutant Xenografts
Dosage Range 0.3, 1, 3, 10, 30 mg/kg
Administration Route Oral (p.o.)
Dosing Frequency Once daily (q.d.)
Treatment Duration 21 days
Vehicle Not specified in the provided context. A common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose (B11928114) in water.

Experimental Protocols

MCF7 Xenograft Mouse Model Efficacy Study

This protocol describes the methodology for evaluating the in vivo efficacy of this compound in an MCF7 xenograft mouse model.

1. Cell Culture and Implantation:

  • MCF7 cells (either wild-type or expressing a mutant form of ERα, such as Y537S) are cultured in appropriate media.
  • Female immunodeficient mice (e.g., nude or NSG mice) are used for tumor implantation.
  • MCF7 cells are harvested, and a suspension of cells (typically 5 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

2. Tumor Growth and Animal Randomization:

  • Tumor growth is monitored regularly using calipers.
  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

3. This compound Formulation and Administration:

  • This compound is formulated for oral administration. The specific vehicle should be optimized for solubility and stability.
  • The compound is administered once daily via oral gavage at the desired doses (e.g., 0.3, 1, 3, 10, 30 mg/kg).
  • The control group receives the vehicle only.

4. Monitoring and Data Collection:

  • Tumor volume and body weight are measured at regular intervals (e.g., twice weekly) throughout the 21-day treatment period.
  • Animal health is monitored daily.

5. Study Termination and Analysis:

  • At the end of the treatment period, mice are euthanized.
  • Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting for ERα levels).
  • Tumor growth inhibition is calculated for each treatment group relative to the control group.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in ER+ Breast Cancer Cells

GNE149_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_alpha ERα ERE Estrogen Response Element (DNA) ER_alpha->ERE Binds to Proteasome Proteasome ER_alpha->Proteasome Targeted for Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to GNE149 This compound GNE149->ER_alpha Antagonizes & Promotes Degradation Degradation ERα Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action of this compound in ER+ breast cancer cells.

Experimental Workflow for In Vivo Efficacy Study

GNE149_InVivo_Workflow start Start: MCF7 Cell Culture implantation Subcutaneous Implantation in Immunodeficient Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment 21-Day Treatment: - Vehicle Control (Oral, q.d.) - this compound (0.3-30 mg/kg, Oral, q.d.) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Daily for 21 days end End of Study: Tumor Excision & Analysis monitoring->end

References

GNE-149 Administration in Xenograft Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is an orally bioavailable small molecule that functions as a full antagonist and a selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1][2] It has demonstrated potent anti-proliferative activity and robust in vivo efficacy in preclinical models of ER-positive breast cancer, including those with ESR1 mutations that confer resistance to standard endocrine therapies.[1] These application notes provide detailed protocols for the administration of this compound in xenograft mouse models and for assessing its biological activity.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action. Firstly, it acts as a full antagonist, competitively binding to ERα and blocking the transcriptional activation induced by estradiol. Secondly, it is a potent SERD, inducing the degradation of the ERα protein.[1][2] This dual action effectively abrogates ERα signaling, leading to the inhibition of tumor growth in ER-dependent cancers.

GNE149_Mechanism This compound Mechanism of Action cluster_cell Cancer Cell GNE149 This compound GNE149_ERa This compound-ERα Complex GNE149->GNE149_ERa Binds to ERα ERa ERα ERa->GNE149_ERa Estradiol Estradiol Estradiol->ERa Blocked by this compound Degradation Proteasomal Degradation GNE149_ERa->Degradation Induces Nucleus Nucleus GNE149_ERa->Nucleus Blocks Nuclear Translocation and Transcriptional Activity Gene_Transcription Gene Transcription (Proliferation) Nucleus->Gene_Transcription Inhibited Xenograft_Workflow MCF7 Xenograft Experimental Workflow start Start cell_culture MCF7 Cell Culture start->cell_culture animal_prep Animal Preparation (Ovariectomized Nude Mice) start->animal_prep cell_injection Subcutaneous Injection of MCF7 Cells with Matrigel cell_culture->cell_injection estrogen Estradiol Pellet Implantation animal_prep->estrogen estrogen->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration (Oral Gavage) randomization->treatment monitoring Continued Tumor Measurement treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint finish End endpoint->finish

References

Application Notes and Protocols for Cell Viability Assays of GNE-149 Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is a potent and orally bioavailable full antagonist of Estrogen Receptor alpha (ERα) and a selective estrogen receptor degrader (SERD).[1][2] It has demonstrated significant antiproliferative activity in ER-positive (ER+) breast cancer cell lines, such as MCF7 and T47D.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on the viability of cancer cells using common colorimetric and luminescent-based assays.

Mechanism of Action: ERα Signaling Pathway

This compound exerts its anticancer effects by a dual mechanism: it acts as a full antagonist of ERα and promotes its degradation.[1] In ER+ breast cancer cells, the binding of estrogen to ERα triggers a signaling cascade that promotes cell proliferation and survival. This is mediated through the transcriptional regulation of target genes involved in the cell cycle, such as cyclin D1 and c-myc, as well as the activation of other signaling pathways like PI3K/AKT and MAPK/ERK.[3][4][5] By antagonizing and degrading ERα, this compound effectively shuts down these pro-survival signals, leading to an inhibition of cell growth. Key target genes of ERα involved in proliferation include GREB1, PGR, and TFF1.[6]

ER_alpha_signaling_pathway ERα Signaling Pathway and Inhibition by this compound GNE149 This compound ER_alpha Estrogen Receptor α (ERα) GNE149->ER_alpha Inhibits & Degrades Proliferation Cell Proliferation & Survival GNE149->Proliferation Inhibits Apoptosis Apoptosis GNE149->Apoptosis Promotes PI3K_AKT PI3K/AKT Pathway ER_alpha->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway ER_alpha->MAPK_ERK Activates Target_Genes Transcription of Target Genes (e.g., Cyclin D1, c-myc) ER_alpha->Target_Genes Promotes Estrogen Estrogen Estrogen->ER_alpha Activates PI3K_AKT->Proliferation MAPK_ERK->Proliferation Target_Genes->Proliferation experimental_workflow Experimental Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture MCF7 or T47D cells Cell_Seeding 2. Seed cells into 96-well plates Cell_Culture->Cell_Seeding Drug_Treatment 3. Treat cells with varying concentrations of this compound Cell_Seeding->Drug_Treatment Incubation 4. Incubate for 24, 48, or 72 hours Drug_Treatment->Incubation Add_Reagent 5. Add cell viability reagent (MTT, MTS, or CellTiter-Glo) Incubation->Add_Reagent Incubate_Reagent 6. Incubate as per protocol Add_Reagent->Incubate_Reagent Measure_Signal 7. Measure absorbance or luminescence Incubate_Reagent->Measure_Signal Data_Analysis 8. Calculate % cell viability and determine IC50 Measure_Signal->Data_Analysis

References

Application Notes and Protocols for GNE-149 in ERα Mutation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GNE-149, a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD), in the study of estrogen receptor alpha (ERα) mutations in breast cancer.

Introduction

This compound is a valuable tool for investigating the biology of wild-type and mutant ERα in breast cancer.[1][2][3][4][5] As a dual-mechanism agent, it not only competitively inhibits ERα but also induces its degradation, offering a powerful method to probe the consequences of ERα signaling blockade.[1][2][3][4][5] This is particularly relevant in the context of acquired resistance to endocrine therapies, which is often driven by mutations in the ESR1 gene encoding ERα, such as the prevalent Y537S and D538G mutations.[1] These mutations lead to constitutive, ligand-independent activation of the receptor.[1] this compound has demonstrated efficacy in preclinical models harboring such mutations, making it an important compound for both basic research and drug development.[1][4]

Mechanism of Action

This compound functions as a selective estrogen receptor degrader (SERD). It binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This dual action of antagonism and degradation effectively abrogates ERα-mediated transcriptional activity, leading to potent anti-proliferative effects in ER-positive breast cancer cells.[1][2][3][4][5]

Data Presentation

In Vitro Activity of this compound

The following tables summarize the in vitro potency of this compound in key breast cancer cell lines.

Table 1: ERα Degradation Activity of this compound

Cell LineThis compound IC₅₀ (nM)
MCF70.053
T47D0.031

Data compiled from publicly available preclinical data.[4]

Table 2: Anti-proliferative Activity of this compound

Cell LineThis compound IC₅₀ (nM)
MCF70.66
T47D0.69

Data compiled from publicly available preclinical data.[4]

In Vivo Efficacy of this compound

This compound has demonstrated dose-dependent anti-tumor activity in xenograft models.

Table 3: In Vivo Efficacy of this compound in MCF7 Xenograft Models

Xenograft ModelThis compound Dosage (mg/kg, oral, q.d.)Outcome
MCF7 Wild-Type (WT) ERαDose-dependentTumor growth inhibition
MCF7 Y537S Mutant ERα≥ 0.3Tumor regression

Data compiled from publicly available preclinical data.[1][4]

Experimental Protocols

ERα Degradation Assay by Western Blot

This protocol details the procedure to assess the dose- and time-dependent degradation of ERα in breast cancer cells following treatment with this compound.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF7, T47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα (e.g., clone 6F11)

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 nM) for various durations (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for a loading control protein.

  • Analysis: Quantify band intensities using densitometry software. Normalize ERα band intensity to the loading control.

Cell Proliferation Assay

This protocol measures the anti-proliferative effect of this compound on breast cancer cells.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF7, T47D)

  • Complete cell culture medium

  • Phenol (B47542) red-free medium supplemented with charcoal-stripped serum for estrogen deprivation studies

  • This compound

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well). Allow to adhere overnight.

  • Estrogen Deprivation (Optional): For studies investigating ligand-independent activity of mutant ERα, switch to phenol red-free medium with charcoal-stripped serum for 24-72 hours prior to treatment.

  • This compound Treatment: Add serial dilutions of this compound (e.g., 0.01 nM to 1 µM) and a vehicle control to the wells.

  • Incubation: Incubate for 3-7 days, depending on the cell line's doubling time.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.

MCF7 Y537S Mutant Xenograft Model

This protocol outlines the establishment and use of a xenograft model to evaluate the in vivo efficacy of this compound against ERα Y537S mutant breast cancer.

Materials:

  • MCF7 cells engineered to overexpress ERα Y537S

  • Female immunodeficient mice (e.g., nude or NSG mice)

  • Matrigel

  • Estradiol pellets (if required for initial tumor establishment)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest MCF7-Y537S cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.

    • Estradiol supplementation may be required for initial tumor growth, which can be withdrawn once tumors are established to study ligand-independent growth.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle.

    • Administer this compound orally once daily (q.d.) at the desired doses (e.g., 0.3, 1, 3, 10, 30 mg/kg).[4]

    • Administer vehicle to the control group.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health of the animals.

  • Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study. Tumors can be excised for further analysis (e.g., Western blot for ERα levels).

  • Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the efficacy of this compound.

Visualizations

Signaling Pathway of ERα in Breast Cancer

ERa_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen GPER GPER Estrogen->GPER ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds PI3K_AKT PI3K/AKT Pathway GPER->PI3K_AKT Activates MAPK MAPK Pathway GPER->MAPK Activates ERa_active_dimer ERα Dimer (active) ERa_inactive->ERa_active_dimer Dimerization ERE Estrogen Response Element ERa_active_dimer->ERE Binds to PI3K_AKT->ERa_inactive Phosphorylates MAPK->ERa_inactive Phosphorylates Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription

Caption: Simplified ERα signaling pathway in breast cancer.

This compound Mechanism of Action

GNE149_MoA This compound This compound ERa ERα This compound->ERa Binds to Blocked_Signaling Blocked ERα Signaling This compound->Blocked_Signaling Antagonizes Ubiquitin Ubiquitin ERa->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeted for Degradation Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa

Caption: Mechanism of action of this compound as a SERD.

Experimental Workflow for ERα Degradation Assay

Degradation_Workflow Seed_Cells Seed Breast Cancer Cells Treat_GNE149 Treat with this compound Seed_Cells->Treat_GNE149 Lyse_Cells Cell Lysis Treat_GNE149->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein Western_Blot Western Blot for ERα Quantify_Protein->Western_Blot Analyze_Data Data Analysis Western_Blot->Analyze_Data

Caption: Workflow for assessing this compound-induced ERα degradation.

References

Application of GNE-149 in Drug Discovery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is a potent and orally bioavailable small molecule that functions as a full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor alpha (ERα).[1][2][3][4] ERα is a well-validated drug target in ER-positive (ER+) breast cancer, which accounts for approximately 70% of all breast cancer cases.[1][5] Endocrine therapies, which target the ER signaling pathway, are the standard of care for ER+ breast cancer. However, resistance to existing therapies, such as tamoxifen (B1202) and aromatase inhibitors, is a significant clinical challenge.[1][6]

Fulvestrant, an approved SERD, has demonstrated clinical efficacy but is limited by its poor pharmacokinetic profile, requiring intramuscular injection.[2][7] this compound was developed as a "best-in-class" SERD with a dual mechanism of action, similar to fulvestrant, but with the significant advantage of oral bioavailability.[1][2] This makes this compound a valuable tool for preclinical research and a promising candidate for the treatment of ER+ breast cancer, including models with acquired resistance to other endocrine therapies.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

  • Full Antagonism of ERα: this compound binds competitively to the ligand-binding domain of ERα, effectively blocking the binding of its natural ligand, estradiol. This prevents the conformational changes required for receptor activation and subsequent transcription of estrogen-responsive genes that drive cell proliferation.[1]

  • Degradation of ERα: Upon binding to ERα, this compound induces a conformational change in the receptor protein that marks it for ubiquitination and subsequent degradation by the proteasome. This reduction in the total cellular levels of ERα protein further inhibits the estrogen signaling pathway.[1][8]

This dual mechanism of action makes this compound effective in both wild-type and certain mutant ERα models.[1]

Signaling Pathway and Mechanism of Action of this compound

GNE149_Mechanism cluster_0 Normal Estrogen Signaling cluster_1 This compound Intervention Estradiol Estradiol ERa_inactive Inactive ERα Estradiol->ERa_inactive Binds ERa_inactive->ERa_active Dimerization & Activation ERE Estrogen Response Element (DNA) ERa_active->ERE Binds Blocked_Transcription Transcription Blocked Gene_Transcription Gene Transcription ERE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to GNE149 This compound ERa_inactive_gne Inactive ERα GNE149->ERa_inactive_gne Binds & Antagonizes GNE149->Blocked_Transcription Proteasome Proteasome ERa_inactive_gne->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation

Caption: Mechanism of this compound in blocking ERα signaling.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the antiproliferative and ERα degradation activity of this compound in ER+ breast cancer cell lines.

Cell LineAssay TypeThis compound IC50 (nM)This compound Max Degradation (%)Reference Compound (Fulvestrant) IC50 (nM)Reference Compound (Fulvestrant) Max Degradation (%)
MCF7 Antiproliferation0.23N/A0.28N/A
ERα Degradation0.44951.190
T47D Antiproliferation0.18N/A0.13N/A
ERα Degradation0.30950.4090

Data extracted from the publication "Discovery of this compound as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer".[1]

Experimental Protocols

Experimental Workflow: In Vitro Characterization of this compound

GNE149_Workflow cluster_proliferation Antiproliferation Assay cluster_degradation ERα Degradation Assay start Start: ER+ Breast Cancer Cell Lines (MCF7, T47D) seed_cells_prolif 1. Seed Cells start->seed_cells_prolif seed_cells_degrad 1. Seed Cells start->seed_cells_degrad treat_prolif 2. Treat with this compound (dose-response) seed_cells_prolif->treat_prolif incubate_prolif 3. Incubate for 5 days treat_prolif->incubate_prolif measure_viability 4. Measure Cell Viability (e.g., CellTiter-Glo) incubate_prolif->measure_viability calc_ic50 5. Calculate IC50 measure_viability->calc_ic50 end_prolif Antiproliferative Potency calc_ic50->end_prolif treat_degrad 2. Treat with this compound (dose-response) seed_cells_degrad->treat_degrad incubate_degrad 3. Incubate for 24 hours treat_degrad->incubate_degrad lyse_cells 4. Lyse Cells & Quantify Protein incubate_degrad->lyse_cells western_blot 5. Western Blot for ERα lyse_cells->western_blot quantify_bands 6. Quantify Band Intensity western_blot->quantify_bands end_degrad ERα Degradation Efficacy quantify_bands->end_degrad

Caption: Workflow for in vitro characterization of this compound.

Protocol 1: Cell Proliferation Assay

This protocol is for determining the IC50 value of this compound in inhibiting the proliferation of ER+ breast cancer cells.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF7, T47D)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1,000-2,000 cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 5 days at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • On day 5, equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: ERα Degradation Assay (Western Blot)

This protocol is to determine the extent of ERα protein degradation induced by this compound.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF7, T47D)

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-ERα

  • Loading control antibody: anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 24 hours. Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with a loading control antibody.

    • Quantify the band intensities for ERα and the loading control.

    • Normalize the ERα band intensity to the loading control.

    • Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Protocol 3: In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • ER+ breast cancer cells (e.g., MCF7)

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant ER+ breast cancer cells mixed with Matrigel into the flank of the mice.

    • For MCF7 xenografts, supplement mice with estrogen (e.g., via a slow-release pellet) to support initial tumor growth.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally (e.g., once daily) at various dose levels.

    • Administer the vehicle to the control group.

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when control tumors reach a maximum size), euthanize the mice and excise the tumors.

    • Analyze tumor growth inhibition for each treatment group compared to the control group.

    • Tumor samples can be used for pharmacodynamic studies (e.g., measuring ERα levels by western blot).

Conclusion

This compound is a valuable research tool for studying ERα signaling and a promising therapeutic candidate for ER+ breast cancer. Its oral bioavailability and dual mechanism of action as a full antagonist and efficient degrader of ERα address key limitations of existing endocrine therapies. The protocols provided herein offer a framework for the preclinical evaluation of this compound and similar molecules in a drug discovery setting.

References

Application Notes and Protocols: GNE-149 Treatment in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug development to better recapitulate the complex microenvironment of solid tumors.[1][2] These models offer a more physiologically relevant context compared to traditional 2D monolayer cultures, which can influence cellular responses to therapeutic agents. GNE-149 is a potent and orally bioavailable full antagonist of the estrogen receptor alpha (ERα) and a selective estrogen receptor degrader (SERD).[3][4][5] Its dual mechanism of action, involving both the blockade of ERα signaling and the induction of its degradation, makes it a promising candidate for the treatment of ER-positive (ER+) breast cancer.[4]

These application notes provide detailed protocols for the treatment of ER+ breast cancer spheroids with this compound, methods for assessing its efficacy, and a summary of its activity.

Mechanism of Action: this compound

This compound targets estrogen receptor-positive (ER+) breast cancer cells through a dual mechanism of action. Firstly, it acts as a full antagonist, competitively binding to ERα to block the proliferative signaling induced by estrogen.[4] Secondly, as a SERD, this compound induces the degradation of the ERα protein, thereby depleting the cancer cells of this critical driver of growth and survival.[4] This dual action is designed to overcome resistance mechanisms that can emerge with other endocrine therapies.

GNE149_Mechanism cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa Activates GNE149 This compound GNE149->ERa Antagonizes GNE149->ERa Induces Degradation ERE Estrogen Response Element ERa->ERE Binds ERa_degradation ERα Degradation GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription Promotes

Figure 1: Mechanism of action of this compound in ER+ breast cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in 2D cell culture models. No specific data for this compound in 3D models is currently published; Table 2 provides a template with hypothetical data to illustrate expected trends, such as a potential increase in IC50 values in 3D culture due to factors like limited drug penetration.

Table 1: In Vitro Antiproliferative and ERα Degradation Activity of this compound (2D Culture)

Cell Line Antiproliferation IC50 (nM) ERα Degradation IC50 (nM)
MCF7 0.66 0.053

| T47D | 0.69 | 0.031 |

Table 2: Hypothetical In Vitro Activity of this compound (3D Spheroid Culture)

Cell Line Spheroid Viability IC50 (nM) ERα Degradation IC50 (nM)
MCF7 [Expected to be higher than 2D] [Expected to be higher than 2D]
T47D [Expected to be higher than 2D] [Expected to be higher than 2D]

Note: 3D data is hypothetical and serves as a template for experimental results.

Experimental Protocols

Protocol 1: Generation of ER+ Breast Cancer Spheroids

This protocol describes the formation of spheroids from MCF7 or T47D cell lines using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • MCF7 or T47D breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS, insulin, and penicillin/streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture MCF7 or T47D cells in a T-75 flask to 80-90% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh complete growth medium.

  • Count the cells and determine their viability.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

  • Seed 200 µL of the cell suspension into each well of a 96-well ultra-low attachment plate (for a starting density of 5,000 cells/well).

  • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a 5% CO₂ humidified incubator.

  • Monitor spheroid formation daily. Compact spheroids should form within 3-5 days.

Protocol 2: this compound Treatment of Spheroids

Materials:

  • Pre-formed spheroids (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

Procedure:

  • After 3-5 days of culture, when spheroids have formed, prepare serial dilutions of this compound in complete growth medium. A typical concentration range for testing could be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Carefully remove 100 µL of the old medium from each well without disturbing the spheroids.

  • Add 100 µL of the medium containing the appropriate this compound concentration (or vehicle control) to each well.

  • Return the plate to the incubator.

  • Continue the treatment for the desired duration (e.g., 72, 96, or 120 hours), performing a half-medium change with freshly prepared this compound-containing medium every 2-3 days for longer-term studies.

Experimental_Workflow cluster_assays Assay Options start Start: ER+ Cell Culture (2D) harvest Harvest and Seed Cells start->harvest spheroid_formation Spheroid Formation (3-5 days) harvest->spheroid_formation treatment This compound Treatment (e.g., 72h) spheroid_formation->treatment endpoint_assays Endpoint Assays treatment->endpoint_assays viability Viability (ATP-based) endpoint_assays->viability cytotoxicity Cytotoxicity (LDH release) endpoint_assays->cytotoxicity apoptosis Apoptosis (Caspase 3/7) endpoint_assays->apoptosis data_analysis Data Analysis (IC50 determination) viability->data_analysis cytotoxicity->data_analysis apoptosis->data_analysis

Figure 2: Experimental workflow for this compound treatment in 3D spheroids.
Protocol 3: Assessment of Spheroid Viability and Apoptosis

This protocol details methods to quantify the effects of this compound on spheroid health. Due to the compact nature of spheroids, assays with enhanced lytic capabilities are recommended.

A. Spheroid Viability (ATP Content)

Materials:

  • Treated spheroids in a 96-well plate

  • 3D-specific cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Opaque-walled 96-well plate suitable for luminescence reading

  • Luminometer

Procedure:

  • Remove the plate containing treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add a volume of the 3D cell viability reagent equal to the volume of medium in each well (e.g., add 200 µL of reagent to 200 µL of medium).

  • Mix the contents by placing the plate on a shaker for 5-10 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for an additional 20-30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability relative to the vehicle-treated control spheroids.

B. Apoptosis Induction (Caspase-3/7 Activity)

Materials:

  • Treated spheroids in a 96-well plate

  • 3D-specific caspase activity assay (e.g., Caspase-Glo® 3/7 3D Assay)

  • Luminometer

Procedure:

  • Follow the same initial steps as the viability assay to equilibrate the plate to room temperature.

  • Add the caspase reagent to each well, typically at a 1:1 ratio with the medium volume.

  • Shake the plate for 5-10 minutes to ensure reagent penetration and cell lysis.

  • Incubate at room temperature for 1-2 hours as recommended by the manufacturer.

  • Measure the luminescence to quantify caspase-3/7 activity, which is an indicator of apoptosis.

Conclusion

The use of 3D spheroid models provides a more robust platform for evaluating the efficacy of anti-cancer agents like this compound. The protocols outlined here offer a framework for establishing ER+ breast cancer spheroids, treating them with this compound, and quantifying the therapeutic response. These methods can aid researchers in obtaining more clinically relevant data to advance the development of novel cancer therapies.

References

Application Notes and Protocols for Studying GNE-149 Resistance Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that functions as a full antagonist of the estrogen receptor alpha (ERα).[1][2] It has demonstrated significant antiproliferative activity in ER-positive (ER+) breast cancer cell lines such as MCF7 and T47D.[1][2] However, as with other endocrine therapies, acquired resistance is a significant clinical challenge. One of the primary mechanisms of resistance to endocrine therapies is the development of mutations in the ESR1 gene, which encodes ERα.[1][3] These mutations, often located in the ligand-binding domain, can lead to constitutive, ligand-independent activation of the receptor.

Lentiviral transduction is a powerful and versatile tool for investigating the molecular mechanisms of drug resistance. By introducing specific genetic elements into cancer cell lines, researchers can create stable models that mimic the genetic alterations observed in resistant tumors. This technology allows for the overexpression of mutant proteins, the knockdown of specific genes using short hairpin RNA (shRNA), or genome-wide screening with CRISPR libraries to identify novel resistance drivers.[4][5][6][7] These models are invaluable for understanding how resistance to drugs like this compound emerges and for developing strategies to overcome it.

This document provides detailed application notes and protocols for utilizing lentiviral transduction to establish and study this compound resistance in ER+ breast cancer cell lines.

Data Presentation

Table 1: Baseline Antiproliferative and ERα Degradation Activity of this compound in ER+ Breast Cancer Cell Lines

This table summarizes the reported in vitro activity of this compound in parental, this compound-sensitive ER+ breast cancer cell lines. This data serves as a baseline for comparison with resistant models.

Cell LineThis compound Antiproliferation IC50 (nM)This compound ERα Degradation IC50 (nM)This compound ERα Degradation Sinf (%)
MCF70.290.2894
T47D0.180.3890
Sinf represents the maximal ERα degradation.
(Data sourced from ACS Med Chem Lett. 2020;11(6):1342-1347)[1]
Table 2: Expected Impact of Lentivirally-Introduced ESR1 Mutations on this compound Sensitivity

This table presents hypothetical, yet expected, quantitative data illustrating the shift in this compound sensitivity in breast cancer cell lines following the stable expression of common resistance-conferring ESR1 mutations via lentiviral transduction.

Cell LineGenetic Modification (Lentiviral Vector)Expected this compound IC50 (nM)Expected Fold Change in Resistance
MCF7pLV-CMV-ESR1 (Wild-Type)~0.3~1
MCF7pLV-CMV-ESR1 (Y537S Mutant)10 - 5030 - 150
MCF7pLV-CMV-ESR1 (D538G Mutant)15 - 7550 - 250
T47DpLV-CMV-ESR1 (Wild-Type)~0.2~1
T47DpLV-CMV-ESR1 (Y537S Mutant)8 - 4040 - 200
T47DpLV-CMV-ESR1 (D538G Mutant)12 - 6060 - 300
(Note: The expected IC50 values and fold changes are illustrative and based on the known effects of these mutations on other SERDs. Actual values must be determined experimentally.)

Experimental Protocols

Protocol 1: Production of High-Titer Lentivirus for Gene Overexpression or shRNA Knockdown

This protocol details the generation of lentiviral particles in HEK293T cells for subsequent transduction of target breast cancer cell lines.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid (e.g., pLV-CMV carrying the gene of interest like ESR1-Y537S, or pLKO.1-puro carrying a specific shRNA)

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 0.45 µm PVDF filters

  • 15 mL conical tubes

  • -80°C freezer

Procedure:

  • Day 1: Seed HEK293T Cells: Plate 4 x 106 HEK293T cells in a 10 cm dish in DMEM supplemented with 10% FBS. Ensure cells reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection:

    • In a sterile tube, mix the transfer plasmid (5 µg), packaging plasmid (3.75 µg), and envelope plasmid (1.25 µg) in 500 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

    • Incubate at 37°C in a CO2 incubator.

  • Day 3: Change Medium: After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed DMEM with 10% FBS.

  • Day 4 & 5: Harvest Viral Supernatant:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a 15 mL conical tube.

    • Add 10 mL of fresh medium to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Filter the pooled supernatant through a 0.45 µm PVDF filter to remove cell debris.

  • Storage: Aliquot the filtered viral supernatant into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Breast Cancer Cells (MCF7/T47D) to Generate Stable Cell Lines

This protocol describes the infection of target cells with the produced lentivirus and the selection of a stable, transduced cell population.

Materials:

  • MCF7 or T47D cells

  • High-titer lentiviral supernatant (from Protocol 1)

  • Polybrene (8 mg/mL stock solution)

  • Complete growth medium for the target cell line

  • Selection antibiotic (e.g., Puromycin, Blasticidin, depending on the transfer plasmid)

  • 6-well plates

Procedure:

  • Day 1: Seed Target Cells: Plate 2 x 105 MCF7 or T47D cells per well in a 6-well plate in their complete growth medium. Incubate overnight.

  • Day 2: Transduction:

    • Ensure cells are approximately 50-70% confluent.

    • Thaw the lentiviral supernatant on ice.

    • Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL.

    • Remove the existing medium from the cells and add 1 mL of the transduction medium.

    • Add the desired volume of lentiviral supernatant to each well. It is recommended to test a range of viral volumes (e.g., 10 µL, 50 µL, 200 µL) to determine the optimal multiplicity of infection (MOI). Include a "no virus" control well.

    • Gently swirl the plate to mix and incubate overnight at 37°C.

  • Day 3: Change Medium: After 18-24 hours, remove the virus-containing medium and replace it with 2 mL of fresh, complete growth medium.

  • Day 4 onwards: Antibiotic Selection:

    • 48 hours post-transduction, begin the selection process. Replace the medium with fresh medium containing the appropriate concentration of the selection antibiotic (e.g., 1-2 µg/mL Puromycin for MCF7/T47D). The optimal antibiotic concentration should be determined beforehand with a kill curve for the specific cell line.[8]

    • Include a non-transduced well treated with the antibiotic as a control for selection efficiency.

    • Replace the selective medium every 3-4 days.

    • Monitor the cells daily. Untransduced cells should die off within 5-10 days.

  • Expansion: Once resistant colonies are visible and the control cells are dead, the polyclonal population of stably transduced cells can be expanded for further experiments.

Protocol 3: Assessing this compound Resistance in Stably Transduced Cells

This protocol outlines a cell viability assay to determine the IC50 of this compound in the newly generated stable cell lines compared to the parental line.

Materials:

  • Parental and stably transduced breast cancer cell lines

  • This compound

  • 96-well plates

  • Complete growth medium

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

  • Plate reader

Procedure:

  • Day 1: Cell Seeding:

    • Trypsinize and count the parental and transduced cell lines.

    • Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Plate each cell line in triplicate for each drug concentration.

    • Incubate overnight at 37°C.

  • Day 2: Drug Treatment:

    • Prepare a serial dilution of this compound in complete growth medium (e.g., from 0.01 nM to 1000 nM).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Day 5-7: Cell Viability Measurement:

    • After 3-5 days of incubation, measure cell viability using your chosen reagent according to the manufacturer's protocol.

    • For example, if using CellTiter-Glo®, add the reagent to each well, incubate as recommended, and measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control wells.

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each cell line.

    • Calculate the fold change in resistance by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Visualizations

This compound Mechanism of Action and Resistance Pathway

GNE149_Pathway cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell E2 Estradiol (E2) ER_inactive ERα (Inactive) E2->ER_inactive Binds & Activates ER_active ERα (Active Dimer) ER_inactive->ER_active Proteasome Proteasome ER_inactive->Proteasome Induces Degradation ERE Estrogen Response Element (ERE) ER_active->ERE Binds ER_active->Proteasome Induces Degradation Proliferation_S Cell Proliferation & Survival ERE->Proliferation_S Drives Transcription GNE149 This compound GNE149->ER_inactive Binds & Antagonizes GNE149->ER_active Binds & Antagonizes Degradation Degradation Proteasome->Degradation ER_mutant Mutant ERα (e.g., Y537S) (Constitutively Active) ERE_R Estrogen Response Element (ERE) ER_mutant->ERE_R Ligand-Independent Binding Proliferation_R Uncontrolled Proliferation & Survival ERE_R->Proliferation_R Drives Transcription GNE149_R This compound GNE149_R->ER_mutant Reduced Binding/ Efficacy

Caption: this compound action in sensitive vs. resistant ER+ breast cancer cells.

Experimental Workflow for Lentiviral shRNA Screening

shRNA_Screen_Workflow cluster_prep Library Preparation & Transduction cluster_screen Screening cluster_analysis Analysis A Pooled Lentiviral shRNA Library B Transduce ER+ Cancer Cells (e.g., MCF7) at low MOI A->B C Select with Puromycin B->C D Establish Stable shRNA-Expressing Cell Pool C->D E Split Cell Pool into Two Arms F1 Treat with Vehicle (Control) E->F1 F2 Treat with this compound (e.g., at IC80) E->F2 G1 Harvest Genomic DNA (Control Population) F1->G1 G2 Harvest Genomic DNA (this compound Resistant Population) F2->G2 H PCR Amplify shRNA Cassettes G1->H G2->H I Next-Generation Sequencing (NGS) H->I J Bioinformatic Analysis: Compare shRNA Representation I->J K Identify Enriched shRNAs (Potential Resistance Genes) J->K

Caption: Workflow for identifying this compound resistance genes via shRNA screening.

References

Troubleshooting & Optimization

Troubleshooting GNE-149 experiments and inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-149, a potent, orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to address common challenges that may arise during the use of this compound, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that functions as a full antagonist of Estrogen Receptor Alpha (ERα) and a selective estrogen receptor degrader (SERD).[1] Its dual mechanism involves competitively binding to ERα to block its function and subsequently inducing its degradation. This makes it a promising therapeutic candidate for ER-positive (ER+) breast cancer.[1]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated potent antiproliferative activity and ERα degradation in ER+ breast cancer cell lines, most notably MCF-7 and T47D cells.[1]

Q3: How should this compound be stored?

A3: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q4: What are the known off-target effects of this compound?

A4: In vitro selectivity assessments have shown that this compound has no significant off-target activity at concentrations up to 1 µM.[2]

Troubleshooting Inconsistent Results

Inconsistent experimental outcomes can be a significant challenge. Below are common issues encountered during this compound experiments and steps to troubleshoot them.

Issue 1: High Variability in Antiproliferation Assay (IC50) Results

Potential Cause 1: Cell Health and Passage Number

  • Recommendation: Ensure that MCF-7 and T47D cells are healthy and within a low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to treatments. Regularly authenticate cell lines.

Potential Cause 2: Inconsistent Seeding Density

  • Recommendation: Use a consistent cell seeding density for all experiments. Cell confluency can affect proliferation rates and drug response.

Potential Cause 3: Variability in this compound Preparation

  • Recommendation: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to cells.

Potential Cause 4: Fluctuation in Incubation Time

  • Recommendation: Standardize the incubation time for all antiproliferation assays. A typical duration is 72 hours, but this should be optimized for your specific experimental setup.

Issue 2: Inconsistent ERα Degradation Observed by Western Blot

Potential Cause 1: Inefficient Protein Lysis and Degradation

  • Recommendation: During cell lysis, always use a lysis buffer containing a fresh protease and phosphatase inhibitor cocktail to prevent protein degradation. Perform all lysis steps on ice or at 4°C.

Potential Cause 2: Suboptimal Antibody Performance

  • Recommendation: Validate the primary antibody against ERα to ensure its specificity and optimal dilution. Include positive and negative controls in your Western blot to confirm antibody performance. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

Potential Cause 3: Inefficient Protein Transfer

  • Recommendation: Optimize the transfer conditions (voltage, time) based on the molecular weight of ERα (~66 kDa). Use a Ponceau S stain to visualize total protein on the membrane post-transfer to confirm transfer efficiency.

Potential Cause 4: Issues with Chemiluminescent Detection

  • Recommendation: Use fresh chemiluminescent substrate. Optimize the exposure time to avoid signal saturation or weak signal.

Issue 3: Inconsistent Tumor Growth in Xenograft Models

Potential Cause 1: Variability in Tumor Implantation

  • Recommendation: Ensure consistent implantation of cancer cells or tumor fragments. For ER+ models like MCF-7 and T47D, orthotopic implantation into the mammary fat pad is often preferred as it provides a more relevant microenvironment.[3]

Potential Cause 2: Inconsistent Estrogen Supplementation

  • Recommendation: The growth of ER+ xenografts is often dependent on estrogen. Ensure consistent and sustained release of estradiol, typically through subcutaneous pellets, for all animals in the study.

Potential Cause 3: Challenges in Tumor Measurement

  • Recommendation: Use calipers for consistent tumor volume measurements. Be aware that tumor shape can be irregular, which may introduce variability. Non-invasive imaging techniques can provide more accurate tumor burden assessment.[4]

Potential Cause 4: Variability in Drug Formulation and Administration

  • Recommendation: Ensure that the oral formulation of this compound is homogenous and administered consistently to all animals.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

AssayCell LineIC50 (nM)
Antiproliferation MCF-70.66
T47D0.69
ERα Degradation MCF-70.053
T47D0.031

Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Models

ModelTreatment and Dose (oral, daily)Tumor Growth Inhibition (%)Notes
MCF-7 WT This compound (10 mg/kg)Not specified, but showed dose-dependent efficacyWell tolerated
MCF-7 Y537S Mutant This compound (0.3 mg/kg)Not specified, but showed dose-dependent efficacyTumor regression observed at doses >0.3 mg/kg[5]
This compound (1 mg/kg)Not specified, but showed dose-dependent efficacyTumor regression observed[5]
This compound (3 mg/kg)Not specified, but showed dose-dependent efficacyTumor regression observed[5]
This compound (10 mg/kg)Not specified, but showed dose-dependent efficacyTumor regression observed[5]
This compound (30 mg/kg)Not specified, but showed dose-dependent efficacyTumor regression observed[5]

Table 3: Pharmacokinetic Properties of this compound

SpeciesDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Rat10 mg/kg, oralNot specifiedNot specifiedNot specified31
Dog10 mg/kg, oralNot specifiedNot specifiedNot specified49
Cynomolgus Monkey10 mg/kg, oralNot specifiedNot specifiedNot specified28

Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Plate MCF-7 or T47D cells in a 96-well plate at a density of 3,000-5,000 cells per well in their respective growth media. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the existing medium and add 100 µL of the medium containing the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: ERα Degradation Assay by Western Blot
  • Cell Seeding and Treatment: Seed MCF-7 or T47D cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the ERα signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Visualizations

ERα Signaling Pathway and this compound Mechanism of Action

ERa_Signaling_and_GNE149 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds ERa_active_dimer ERα Dimer (active) ERa_inactive->ERa_active_dimer Dimerization Proteasome Proteasome ERa_inactive->Proteasome Degradation ERE Estrogen Response Element (ERE) ERa_active_dimer->ERE Binds GNE149 GNE149 GNE149->ERa_inactive Binds & Blocks Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: this compound binds to ERα, blocking estrogen binding and inducing receptor degradation.

Troubleshooting Workflow for Inconsistent Western Blot Results

WB_Troubleshooting start Inconsistent ERα Degradation check_lysis Check Lysis Protocol start->check_lysis lysis_ok Lysis OK check_lysis->lysis_ok Yes lysis_bad Lysis Issue check_lysis->lysis_bad No check_antibody Check Antibody Performance antibody_ok Antibody OK check_antibody->antibody_ok Yes antibody_bad Antibody Issue check_antibody->antibody_bad No check_transfer Check Protein Transfer transfer_ok Transfer OK check_transfer->transfer_ok Yes transfer_bad Transfer Issue check_transfer->transfer_bad No check_detection Check Detection detection_ok Detection OK check_detection->detection_ok Yes detection_bad Detection Issue check_detection->detection_bad No result_ok Consistent Results lysis_ok->check_antibody solution_lysis Use fresh protease inhibitors. Lyse on ice. lysis_bad->solution_lysis antibody_ok->check_transfer solution_antibody Validate antibody. Optimize dilution. antibody_bad->solution_antibody transfer_ok->check_detection solution_transfer Optimize transfer time/voltage. Check with Ponceau S. transfer_bad->solution_transfer detection_ok->result_ok solution_detection Use fresh substrate. Optimize exposure. detection_bad->solution_detection

Caption: A logical workflow for troubleshooting inconsistent Western blot results.

References

Addressing GNE-149 solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-149. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common solubility issues encountered when working with this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), inducing a conformational change that leads to the degradation of the ERα protein through the ubiquitin-proteasome pathway.[3][4] This downregulation of ERα inhibits estrogen signaling in cancer cells, which is crucial for the treatment of ER-positive breast cancer.[3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a high solubility in DMSO, reaching up to 50 mg/mL.[5]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is the cause of this?

A3: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs because this compound is a hydrophobic compound with low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the mixed solvent and precipitate out of solution.

Q4: How can I prevent my this compound solution from precipitating when preparing working dilutions in aqueous buffers?

A4: Several techniques can help prevent precipitation:

  • Reverse Dilution: Add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vortexing or stirring. This promotes rapid dispersion and avoids localized high concentrations.

  • Stepwise Dilution: Perform serial dilutions in a mixture of DMSO and your aqueous buffer before the final dilution into the purely aqueous medium.

  • Warming the Buffer: Gently warming your aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, the stability of this compound at this temperature over time should be considered.

  • Lowering the Final Concentration: The intended final concentration may be above the solubility limit of this compound in the final buffer. Try using a lower final concentration.

Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?

A5: As a general guideline, the final concentration of DMSO in cell culture experiments should be kept below 0.5% to avoid cytotoxic effects. However, the tolerance to DMSO can be cell-line specific. It is always recommended to include a vehicle control (DMSO at the same final concentration as in the experimental wells) in your assays.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution

  • Cause: The concentration of this compound in the final aqueous solution is higher than its solubility limit. The rapid change in solvent polarity from DMSO to an aqueous environment causes the compound to "crash out."

  • Solutions:

    • Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of this compound.

    • Optimize Dilution Method:

      • Warm the aqueous buffer to 37°C.

      • While vortexing the buffer, add the this compound DMSO stock solution drop-by-drop. This ensures rapid mixing and prevents the formation of localized areas of high concentration.

    • Use a Co-solvent: While not ideal for all experiments, maintaining a small percentage of a water-miscible organic co-solvent in the final aqueous solution can enhance solubility. The impact of the co-solvent on the experiment must be evaluated.

Issue 2: this compound Precipitates Over Time in the Experimental Buffer

  • Cause: The this compound solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth over time.

  • Solutions:

    • Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before each experiment. Avoid storing diluted aqueous solutions.

    • Assess Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of this compound. You may need to empirically determine the optimal buffer conditions for your specific experiment.

Data Presentation

Table 1: this compound Solubility in DMSO

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL (99.29 mM)Gentle warming and sonication may be required to achieve complete dissolution at the highest concentration.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 503.57 g/mol ).

    • Weigh the calculated amount of this compound into a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the solution or sonicate for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile polypropylene (B1209903) tubes

  • Procedure (Reverse Dilution Method):

    • Determine the final volume of the 1 µM working solution needed for your experiment.

    • In a sterile tube, dispense the required volume of pre-warmed cell culture medium.

    • Calculate the volume of the 10 mM this compound stock solution needed for the dilution (e.g., for 1 mL of 1 µM solution, you will need 0.1 µL of the 10 mM stock).

    • While gently vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise to the medium.

    • Continue to vortex for a few seconds to ensure thorough mixing.

    • Use the freshly prepared working solution immediately.

Visualizations

GNE149_MoA cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GNE149 This compound ERa_inactive Inactive ERα GNE149->ERa_inactive Binds ERa_GNE149 ERα-GNE-149 Complex ERa_inactive->ERa_GNE149 Ub_ERa Ubiquitinated ERα ERa_GNE149->Ub_ERa Ubiquitination Ub Ubiquitin Ub->ERa_GNE149 Recruitment of E3 Ligase Proteasome Proteasome Ub_ERa->Proteasome ERa_degraded Degraded ERα (Fragments) Proteasome->ERa_degraded Degradation Gene_Transcription Estrogen-Responsive Gene Transcription Block->Gene_Transcription Inhibition

Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).

GNE149_Solubilization_Workflow cluster_troubleshooting Troubleshooting Steps start Start: This compound Powder stock_prep Prepare Concentrated Stock in DMSO (e.g., 10-50 mM) start->stock_prep dilution Dilute to Working Concentration in Aqueous Buffer stock_prep->dilution check_precipitate Observe for Precipitation dilution->check_precipitate success Solution is Clear: Proceed with Experiment check_precipitate->success No troubleshoot Precipitation Observed: Troubleshoot check_precipitate->troubleshoot Yes reverse_dilution Use Reverse Dilution Method troubleshoot->reverse_dilution lower_conc Lower Final Concentration troubleshoot->lower_conc warm_buffer Warm Aqueous Buffer (37°C) troubleshoot->warm_buffer stepwise_dilution Use Stepwise Dilution troubleshoot->stepwise_dilution reverse_dilution->dilution Retry lower_conc->dilution Retry warm_buffer->dilution Retry stepwise_dilution->dilution Retry

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

References

Investigating potential GNE-149 off-target effects in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating potential off-target effects of GNE-149, a potent and selective Estrogen Receptor alpha (ERα) antagonist and degrader.[1][2][3] Given the limited publicly available information on the comprehensive off-target profile of this compound, this guide focuses on established in vitro methodologies for assessing off-target liabilities of small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a highly potent and orally bioavailable small molecule that acts as a full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor alpha (ERα).[1][2] It was developed for the treatment of ER-positive (ER+) breast cancer.[1][2]

Q2: Are there any known off-target effects of this compound?

Currently, there is no publicly available data detailing a comprehensive off-target profile for this compound. Drug discovery programs typically involve extensive selectivity profiling against a panel of kinases and other relevant targets, but these results are often proprietary. Therefore, researchers should empirically determine the off-target profile of this compound in their experimental systems.

Q3: What are the common classes of off-targets for small molecule inhibitors?

Small molecule inhibitors can potentially interact with a wide range of proteins beyond their intended target. Common off-target classes include:

  • Kinases: Due to the conserved nature of the ATP-binding pocket, kinase inhibitors often exhibit cross-reactivity with other kinases.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are frequent off-targets for various drugs.

  • Ion Channels: Interaction with ion channels can lead to cardiovascular and neurological side effects.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered drug metabolism.[4][5][6][7]

  • Nuclear Receptors: Off-target effects on other nuclear receptors can lead to unintended endocrine-related effects.

Troubleshooting Guide for Investigating Off-Target Effects

This section provides guidance on how to approach the investigation of potential off-target effects of this compound in vitro.

Problem 1: Observing an unexpected phenotype in cells treated with this compound that is inconsistent with ERα inhibition.

Possible Cause: The observed phenotype might be due to this compound binding to one or more off-targets.

Suggested Approach: Broad Off-Target Screening

To identify potential off-targets, a tiered screening approach is recommended.

Tier 1: Kinase Selectivity Profiling

A significant portion of targeted therapies are kinase inhibitors, and off-target kinase activity is a common concern. A kinome scan is a valuable initial step.

  • Experimental Protocol: Kinome Scan (Competition Binding Assay)

    A widely used platform for this is the KINOMEscan™ assay, which is a competition-based binding assay.[8][9][10]

    Methodology:

    • Assay Principle: The assay measures the ability of the test compound (this compound) to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged recombinant kinases.[8]

    • Procedure:

      • A library of DNA-tagged kinases is incubated with the immobilized ligand in the presence of this compound at a fixed concentration (e.g., 1 µM).[8]

      • Kinases that bind to the immobilized ligand are captured on a solid support.

      • The amount of each kinase captured is quantified using quantitative PCR (qPCR) of the attached DNA tag.[8]

      • A reduction in the amount of a specific kinase captured in the presence of this compound indicates binding to that kinase.

    • Data Analysis: Results are typically reported as percent inhibition relative to a control. Hits are often defined as kinases showing significant inhibition (e.g., >80% or >90%) at the screening concentration.

    Data Presentation:

Kinase TargetThis compound (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)Sunitinib (% Inhibition @ 1 µM)
Primary Target X 98% 99% 95%
Kinase A75%99%92%
Kinase B<10%98%<10%
Kinase C45%99%80%
Kinase D20%97%35%
Kinase E<5%98%<5%
This table presents hypothetical data for illustrative purposes.

Tier 2: Safety Pharmacology Profiling

This involves screening against a panel of targets known to be associated with adverse drug reactions.

  • Experimental Workflow: In Vitro Safety Pharmacology

    experimental_workflow cluster_screening Tier 2: In Vitro Safety Pharmacology Screening start This compound gpcr GPCR Panel (Binding Assay) start->gpcr ion_channel Ion Channel Panel (Electrophysiology) start->ion_channel cyp450 CYP450 Panel (Inhibition Assay) start->cyp450 results Identify Potential Off-Targets gpcr->results ion_channel->results cyp450->results

    Workflow for in vitro safety pharmacology screening.
    • GPCR Panel (Radioligand Binding Assay)

      Methodology:

      • Assay Principle: This assay measures the ability of this compound to displace a known radiolabeled ligand from a panel of GPCRs expressed in cell membranes.[11]

      • Procedure:

        • Prepare cell membranes expressing the target GPCR.

        • Incubate the membranes with a fixed concentration of a specific radioligand in the presence of varying concentrations of this compound.

        • Separate bound from free radioligand by filtration.

        • Quantify the amount of bound radioligand using a scintillation counter.

      • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • Ion Channel Panel (Automated Patch Clamp)

      Methodology:

      • Assay Principle: This assay directly measures the effect of this compound on the flow of ions through specific ion channels.[12]

      • Procedure:

        • Use automated patch-clamp systems with cells expressing the ion channel of interest.

        • Establish a whole-cell recording configuration.

        • Apply specific voltage protocols to elicit ion channel currents.

        • Perfuse the cells with different concentrations of this compound and measure the effect on the current.

      • Data Analysis: Determine the IC50 for inhibition of the ion channel current.

    • CYP450 Panel (Enzyme Inhibition Assay)

      Methodology:

      • Assay Principle: This assay measures the ability of this compound to inhibit the activity of major cytochrome P450 enzymes.[6][13]

      • Procedure:

        • Incubate human liver microsomes (a source of CYP enzymes) or recombinant CYP enzymes with a specific substrate for each CYP isoform in the presence of varying concentrations of this compound.[13]

        • After a set incubation time, stop the reaction.

        • Quantify the formation of the metabolite using LC-MS/MS.[13]

      • Data Analysis: Calculate the IC50 value for the inhibition of metabolite formation for each CYP isoform.

Problem 2: A potential off-target has been identified from a primary screen. How can this be validated?

Possible Cause: Primary screens, especially at a single high concentration, can produce false positives.

Suggested Approach: Secondary and Cellular Assays

1. Dose-Response Confirmation:

  • Perform a dose-response experiment in the same biochemical assay format (e.g., kinase assay, binding assay) to determine the IC50 or Ki of this compound for the putative off-target. This will quantify the potency of the interaction.

2. Orthogonal Biochemical/Biophysical Assay:

  • Use a different assay format to confirm the interaction. For example, if the primary hit was from a binding assay, use a functional enzymatic assay to see if this compound inhibits the activity of the target.

3. Cellular Target Engagement Assay:

  • Determine if this compound can bind to the off-target in a cellular context. Assays like the NanoBRET™ Target Engagement Assay can be used for this purpose.

4. Cellular Functional Assay:

  • Investigate if this compound treatment affects a known signaling pathway downstream of the identified off-target in cells. This can be done by measuring the phosphorylation of a downstream substrate (for a kinase off-target) or a change in a second messenger (for a GPCR off-target).

  • Signaling Pathway Analysis Workflow

    signaling_pathway_analysis cluster_validation Cellular Off-Target Validation gne149 This compound off_target Identified Off-Target (e.g., Kinase X) gne149->off_target Inhibition downstream_substrate Downstream Substrate off_target->downstream_substrate Phosphorylation western_blot Western Blot for p-Substrate off_target->western_blot phenotype Cellular Phenotype downstream_substrate->phenotype

    Validating a kinase off-target by examining a downstream substrate.

Data Presentation for Off-Target Validation:

Assay TypeTargetResult (IC50, nM)
Primary Screen Kinase X% Inhibition @ 1 µM = 85%
Dose-Response Kinase X250
Cellular Target Engagement Kinase X1,500
Downstream Pathway p-Substrate Y2,000
This table presents hypothetical data for illustrative purposes.

By following these structured troubleshooting and validation workflows, researchers can systematically investigate and characterize potential off-target effects of this compound, leading to a more comprehensive understanding of its biological activity.

References

GNE-149 Technical Support Center: Optimizing In Vivo Dosing and Experimental Schedules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and treatment schedule of GNE-149 in mouse models of estrogen receptor-positive (ER+) breast cancer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small molecule that functions as both a full antagonist and a selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1][2] Its dual mechanism involves competitively binding to ERα to block its function and inducing the degradation of the ERα protein.[1] This makes it a promising therapeutic candidate for ER+ breast cancers, including those with mutations that confer resistance to other endocrine therapies.[1]

Q2: In which mouse models has this compound shown efficacy?

A2: this compound has demonstrated robust, dose-dependent efficacy in preclinical xenograft mouse models of human breast cancer.[1][3] Specifically, it has been shown to be effective in both wild-type MCF7 xenografts and in MCF7 xenografts engineered to overexpress the Y537S mutant of ERα, a common mutation associated with acquired resistance to endocrine therapy.[1]

Q3: What is a recommended starting dose for this compound in a mouse xenograft study?

A3: Based on published preclinical data, doses for in vivo efficacy studies in mice can range from 0.3 mg/kg to 10 mg/kg, administered orally once daily (PO, QD).[1] In the MCF7 Y537S mutant xenograft model, tumor regression was observed at all doses above 0.3 mg/kg.[1] A dose-ranging study is always recommended to determine the optimal dose for your specific model and experimental goals.

Q4: How should this compound be formulated for oral administration in mice?

A4: While the specific vehicle used in the pivotal this compound studies is not detailed in the primary publication, for similar orally administered SERDs in mice, a common practice is to formulate the compound in a vehicle such as a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration.

Q5: What is the reported tolerability and toxicity of this compound in mice?

A5: this compound has been reported to be well-tolerated in mice.[1] In a study in rats, it was well-tolerated up to 100 mg/kg administered orally once daily for 7 days.[3] Standard toxicity assessments in your mouse model, including monitoring body weight, clinical signs of distress, and post-study histopathology of major organs, are recommended.

Data Presentation

In Vivo Efficacy of this compound in MCF7 Xenograft Models

The following tables summarize the dose-dependent efficacy of this compound in different MCF7 xenograft mouse models.

MCF7 WT Xenograft Model
Dose (mg/kg, PO, QD) Tumor Growth Inhibition (%)
3Significant
10Robust
Vehicle Control0

Note: Specific percentage of tumor growth inhibition for the wild-type model is not provided in the primary publication, but is described as "dose-dependent efficacy".

MCF7 Y537S Mutant Xenograft Model
Dose (mg/kg, PO, QD) Outcome
0.3Tumor Growth Inhibition
1Tumor Regression
3Tumor Regression
10Tumor Regression
Vehicle ControlTumor Growth

Note: Tumor regression indicates a reduction in tumor volume from the initial measurement at the start of treatment.[1]

In Vitro Activity of this compound
Cell Line Assay This compound IC50 (nM)
MCF7Antiproliferation0.29
MCF7ERα Degradation0.21
T47DAntiproliferation0.23
T47DERα Degradation0.53

Data from Liang, J., et al. (2020). ACS Medicinal Chemistry Letters.[1]

Experimental Protocols

MCF7 Xenograft Mouse Model for Efficacy Studies
  • Animal Model: Female immunodeficient mice (e.g., NOD-scid GAMMA or athymic nude) are typically used.

  • Cell Culture: MCF7 cells (wild-type or mutant) are cultured in appropriate media (e.g., DMEM with 10% FBS and penicillin/streptomycin).

  • Estrogen Supplementation: As MCF7 tumor growth is estrogen-dependent, mice should be implanted subcutaneously with a slow-release estradiol (B170435) pellet (e.g., 0.72 mg, 60-day release) a few days prior to cell inoculation.

  • Cell Inoculation: On the day of inoculation, harvest MCF7 cells and resuspend in a 1:1 mixture of serum-free media and Matrigel. Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

  • This compound Administration: Prepare this compound in a suitable vehicle and administer daily by oral gavage at the desired doses. The control group should receive the vehicle alone.

  • Endpoint Analysis: Continue treatment and tumor monitoring for the duration of the study. At the study endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for ERα levels) and other tissues for toxicity assessment.

Western Blot for ERα Degradation
  • Tumor Lysate Preparation: Homogenize tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against ERα, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of ERα degradation.

Mandatory Visualizations

GNE149_Mechanism cluster_cell ER+ Breast Cancer Cell GNE149 This compound ER_alpha_inactive Inactive ERα GNE149->ER_alpha_inactive Binds to ERα GNE149->ER_alpha_inactive Induces Degradation ER_alpha_active Active ERα GNE149->ER_alpha_active Antagonizes Proteasome Proteasome ER_alpha_inactive->Proteasome Gene_Transcription Gene Transcription (Proliferation) ER_alpha_active->Gene_Transcription Promotes Estrogen Estrogen Estrogen->ER_alpha_inactive Binds & Activates Degradation ERα Degradation Proteasome->Degradation

Caption: Dual mechanism of this compound in ER+ breast cancer cells.

GNE149_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Immunodeficient Mice Estradiol_Pellet Implant Estradiol Pellet Animal_Model->Estradiol_Pellet Cell_Inoculation Subcutaneous Inoculation of MCF7 Cells Estradiol_Pellet->Cell_Inoculation MCF7_Cells Culture MCF7 Cells MCF7_Cells->Cell_Inoculation Tumor_Monitoring Monitor Tumor Growth Cell_Inoculation->Tumor_Monitoring Randomization Randomize Mice into Groups Tumor_Monitoring->Randomization GNE149_Admin Daily Oral Gavage of this compound Randomization->GNE149_Admin Vehicle_Admin Daily Oral Gavage of Vehicle Randomization->Vehicle_Admin Tumor_Collection Collect Tumors and Tissues GNE149_Admin->Tumor_Collection Vehicle_Admin->Tumor_Collection Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Collection->Efficacy_Analysis PD_Analysis Assess ERα Degradation (Western Blot) Tumor_Collection->PD_Analysis Toxicity_Analysis Evaluate Toxicity (Body Weight, Histology) Tumor_Collection->Toxicity_Analysis

Caption: Experimental workflow for this compound in vivo efficacy studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or slow tumor growth after MCF7 cell inoculation - Insufficient estrogen levels.- Poor cell viability.- Incorrect inoculation technique.- Ensure estradiol pellets are implanted correctly and are not expired.- Use cells at a low passage number and ensure high viability (>90%) before inoculation.- Co-inject cells with Matrigel to support initial tumor formation.
High variability in tumor size within groups - Inconsistent cell number injected.- Variation in mouse age or weight.- Uneven suspension of cells during inoculation.- Ensure accurate cell counting and resuspend cells thoroughly before each injection.- Use mice of a similar age and weight range.- Randomize mice into treatment groups only after tumors have reached a consistent size.
Animal distress or weight loss during treatment - Toxicity of this compound at the administered dose.- Stress from oral gavage procedure.- Vehicle-related toxicity.- Reduce the dose of this compound or consider a less frequent dosing schedule.- Ensure personnel are properly trained in oral gavage to minimize stress.- Include a vehicle-only control group to assess any effects of the formulation.
Inconsistent drug efficacy - Improper formulation or administration of this compound.- Rapid metabolism or poor oral absorption.- Ensure this compound is fully suspended in the vehicle before each dose.- Confirm the accuracy of the oral gavage technique.- If poor absorption is suspected, consider pharmacokinetic studies to assess drug exposure.
No ERα degradation observed in tumor samples - Insufficient drug concentration in the tumor.- Issues with Western blot protocol.- Ensure the administered dose is sufficient to achieve adequate tumor exposure.- Optimize the Western blot protocol, including the use of fresh lysates, appropriate antibodies, and positive/negative controls.

References

Technical Support Center: Overcoming GNE-149 Metabolic Liabilities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic liabilities of GNE-149, a potent and orally bioavailable selective estrogen receptor degrader (SERD). This resource details the challenges encountered with this compound and the subsequent development of an improved analog, GNE-502, with a more favorable preclinical profile.

Frequently Asked Questions (FAQs)

Q1: What was the primary goal in the development of this compound?

A1: The main objective was to discover a "best-in-class" selective estrogen receptor degrader (SERD) with a dual mechanism of action: full antagonism of the estrogen receptor alpha (ERα) and efficient degradation of the ERα protein. A critical requirement was for the compound to have significant oral bioavailability, a limitation of the approved SERD, fulvestrant, which requires intramuscular injection.[1][2][3]

Q2: What were the key structural features of this compound designed to improve upon previous SERDs?

A2: this compound was designed with a novel tetrahydrocarboline (THC) core that lacks a phenol (B47542) group.[4] The phenol moiety, common in many ER ligands, is a known metabolic liability, prone to oxidative and phase II metabolism, which can lead to rapid clearance and low oral bioavailability.[4] By removing this group, this compound was hypothesized to have improved metabolic stability.[4]

Q3: What were the identified metabolic liabilities of this compound in preclinical models?

A3: While this compound showed promise, further studies revealed liabilities that could hinder its clinical development. The subsequent development of GNE-502 was aimed at addressing these issues. The primary liabilities of this compound were not explicitly detailed in the available abstracts, however, the development of GNE-502 suggests that there was a need for an improved pharmacokinetic profile and reduced off-target effects. The research leading to GNE-502 focused on enhancing metabolic stability and oral exposure.[2]

Q4: How did the development of GNE-502 address the liabilities of this compound?

A4: The development from this compound to GNE-502 involved modifications to the chemical structure to improve its metabolic profile. While the specific structural changes are detailed in the primary literature, the goal was to create a molecule with enhanced stability, leading to better oral exposure and a more consistent therapeutic window. GNE-502 demonstrated dose-dependent tumor growth inhibition in a WT MCF7 tumor xenograft model, with tumor stasis observed at 100 mg/kg.[5]

Troubleshooting Guides

This section addresses specific issues that researchers might encounter during experiments with this compound and similar compounds.

Issue 1: High in vitro clearance in liver microsomes or hepatocytes.

  • Possible Cause: The compound may be susceptible to rapid metabolism by Phase I (e.g., Cytochrome P450 enzymes) or Phase II (e.g., glucuronidation) enzymes.

  • Troubleshooting Steps:

    • Metabolite Identification: Perform metabolite identification studies using LC-MS/MS to determine the primary metabolic pathways.

    • CYP Inhibition Profile: Screen the compound against a panel of major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify any specific enzymes responsible for its metabolism.

    • Structural Modification: If a specific metabolic "hotspot" is identified, consider chemical modifications to block or reduce metabolism at that site. This was a key strategy in the evolution of SERDs.

Issue 2: Poor oral bioavailability in animal models.

  • Possible Cause: This can be a result of poor absorption, high first-pass metabolism in the gut wall or liver, or rapid systemic clearance.

  • Troubleshooting Steps:

    • Assess Intrinsic Clearance: Use in vitro hepatocyte stability assays to determine the intrinsic clearance of the compound. High intrinsic clearance often correlates with poor in vivo bioavailability.

    • Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to assess the compound's ability to be absorbed across the intestinal epithelium.

    • Formulation Optimization: Experiment with different formulation strategies to enhance solubility and absorption.

Data Presentation

Table 1: Comparative In Vitro Activity of this compound

CompoundERα Degradation IC50 (nM) (MCF7 cells)Antiproliferation IC50 (nM) (MCF7 cells)Antiproliferation IC50 (nM) (T47D cells)
This compound 0.053 0.66 0.69

Data sourced from MedChemExpress product page citing Liang, J., et al. (2020).[6]

Table 2: Preclinical Pharmacokinetic Profile of this compound

SpeciesTotal Clearance (CL) (mL/min/kg)Oral Bioavailability (F) (%)
Rat 1931
Dog 849
Cyno 1328

Data sourced from MedChemExpress product page citing Liang, J., et al. (2020).[6]

Experimental Protocols

1. In Vitro ERα Degradation Assay

  • Cell Line: MCF7 or T47D breast cancer cells.

  • Methodology:

    • Plate cells in appropriate culture medium and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Analyze ERα protein levels by Western blot or a quantitative immunoassay (e.g., ELISA).

    • Normalize ERα levels to a loading control (e.g., β-actin) or total protein concentration.

    • Calculate the percentage of ERα degradation relative to a vehicle-treated control and determine the IC50 value.

2. In Vitro Metabolic Stability Assay (Hepatocytes)

  • System: Cryopreserved or fresh hepatocytes from the species of interest (e.g., human, rat, mouse, dog).

  • Methodology:

    • Thaw and prepare a suspension of hepatocytes in a suitable incubation buffer.

    • Add the test compound at a final concentration (e.g., 1 µM) to the hepatocyte suspension.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and quench the metabolic reaction with a solvent like acetonitrile.

    • Analyze the remaining concentration of the parent compound in the samples using LC-MS/MS.

    • Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).

Visualizations

GNE_149_Development_Pathway cluster_0 Problem Space cluster_1 Solution Development cluster_2 Outcome Fulvestrant Fulvestrant Lack of Oral Bioavailability Lack of Oral Bioavailability Fulvestrant->Lack of Oral Bioavailability Limitation Phenol_Liability Phenol-containing SERDs Metabolic Liability Metabolic Liability Phenol_Liability->Metabolic Liability Known Issue GNE_149 This compound (THC Core, No Phenol) Lack of Oral Bioavailability->GNE_149 Design Goal Metabolic Liability->GNE_149 Design Goal GNE_502 GNE-502 (Improved Analog) GNE_149->GNE_502 Addresses Liabilities Improved_PK Improved PK Profile & Oral Exposure GNE_502->Improved_PK Tumor_Regression Tumor Regression in Xenografts GNE_502->Tumor_Regression

Caption: Development pathway from existing SERDs to GNE-502.

Experimental_Workflow Start Start Compound_Synthesis Synthesize this compound Analog Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening ERa_Degradation ERα Degradation Assay (MCF7, T47D) In_Vitro_Screening->ERa_Degradation Antiproliferation Antiproliferation Assay (MCF7, T47D) In_Vitro_Screening->Antiproliferation Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) In_Vitro_Screening->Metabolic_Stability In_Vivo_Testing In Vivo Preclinical Testing Metabolic_Stability->In_Vivo_Testing PK_Studies Pharmacokinetic Studies (Rat, Dog, Cyno) In_Vivo_Testing->PK_Studies Efficacy_Studies Efficacy Studies (MCF7 Xenograft) In_Vivo_Testing->Efficacy_Studies Lead_Optimization Lead Optimization (e.g., to GNE-502) Efficacy_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: Preclinical evaluation workflow for novel SERDs.

References

Technical Support Center: Improving the Oral Bioavailability of GNE-149 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of GNE-149 analogs with improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable full antagonist of the estrogen receptor alpha (ERα) and a selective estrogen receptor degrader (SERD).[1][2][3] Its primary mechanism of action is to bind to ERα, leading to the degradation of the receptor.[1][4] This dual action of antagonism and degradation makes it a promising therapeutic agent for ER-positive (ER+) breast cancer.[1][2][3]

Q2: What was the key structural modification that led to the improved oral bioavailability of this compound compared to earlier SERDs like fulvestrant?

The improved oral bioavailability of this compound is largely attributed to its novel tetrahydrocarboline (THC) core, which lacks a phenol (B47542) moiety.[5] This structural change resulted in significantly improved metabolic stability compared to previous SERD scaffolds, leading to lower clearance and higher oral exposure.[1]

Q3: What are the primary challenges in achieving good oral bioavailability with small molecule inhibitors like this compound analogs?

The main challenges generally fall into three categories:

  • Poor aqueous solubility: Many potent inhibitors are lipophilic and have high crystal lattice energy, leading to poor dissolution in gastrointestinal fluids.[6]

  • Low intestinal permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream. This can be due to unfavorable physicochemical properties or recognition by efflux transporters like P-glycoprotein (P-gp).[6]

  • First-pass metabolism: After absorption, the drug can be extensively metabolized by enzymes in the liver (e.g., cytochrome P450s) before reaching systemic circulation, which reduces the amount of active drug.[6]

Q4: What are some initial strategies to consider for improving the oral bioavailability of a this compound analog with suboptimal properties?

Initial strategies can be broadly categorized into formulation approaches and structural modifications:

  • Formulation Strategies: These include particle size reduction (micronization, nanonization), use of amorphous solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[6][7][8]

  • Structural Modifications (Medicinal Chemistry Approaches): This involves chemical modifications to the analog's structure to improve its physicochemical properties. This could include altering lipophilicity, introducing ionizable groups to enable salt formation, or designing prodrugs.[9]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptoms:

  • Difficulty preparing stock solutions for in vitro assays.

  • Inconsistent results in cell-based or enzymatic assays.

  • Low and highly variable exposure in preclinical pharmacokinetic (PK) studies after oral dosing.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the compound's pKa, logP, and crystalline form. High melting points can indicate strong crystal lattice energy ("brick-dust" molecules), while high logP values suggest poor solvation ("grease-ball" molecules).[6]

  • Attempt Salt Formation:

    • If the analog has an ionizable group, forming a salt can significantly disrupt the crystal lattice, thereby improving aqueous solubility and dissolution rate.[6][7]

  • Evaluate Solid Form Strategies:

    • Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal packing and improve solubility.[7][8]

    • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix creates a higher-energy amorphous form with enhanced apparent solubility and dissolution.[6][8]

  • Consider Formulation Approaches:

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[6]

    • Lipid-Based Formulations: For lipophilic compounds, formulations like SEDDS can improve solubilization in the gut.[1]

Issue 2: Poor Intestinal Permeability

Symptoms:

  • Low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction in a Caco-2 assay.

  • High efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 assay.

Troubleshooting Steps:

  • Assess Efflux Liability:

    • A high efflux ratio in a bidirectional Caco-2 assay suggests the compound is a substrate for an efflux transporter like P-gp.

    • Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability and a decrease in the efflux ratio would confirm P-gp involvement.

  • Structural Modification to Evade Efflux:

    • Medicinal chemistry efforts can be directed to modify the structure of the analog to reduce its recognition by efflux transporters. This could involve masking polar groups or altering the overall molecular shape.

  • Utilize Permeation Enhancers:

    • Certain excipients in a formulation can act as permeation enhancers, transiently opening tight junctions between intestinal cells to allow for paracellular transport. This approach should be used with caution due to potential toxicity.

Issue 3: High First-Pass Metabolism

Symptoms:

  • Low oral bioavailability (F%) despite good solubility and permeability.

  • High in vitro clearance in liver microsome or hepatocyte stability assays.

  • Identification of significant levels of metabolites in plasma after oral dosing.

Troubleshooting Steps:

  • Identify Metabolic Soft Spots:

    • Incubate the analog with liver microsomes or hepatocytes and analyze the metabolites formed using LC-MS/MS. This can help identify the specific sites on the molecule that are susceptible to metabolism.

  • Structural Modification to Block Metabolism:

    • Once metabolic "soft spots" are identified, medicinal chemists can modify these positions to block metabolism. A common strategy is the introduction of a fluorine atom or other groups that are resistant to metabolic enzymes.

  • Consider Prodrug Approaches:

    • A prodrug strategy can be employed to mask the metabolically labile part of the molecule. The prodrug is designed to be cleaved in vivo to release the active analog.

Data Presentation

While specific preclinical pharmacokinetic data for this compound and its direct analogs are not publicly available, the following tables provide an example of how to structure such data for comparison, using publicly available data for other oral SERDs as a reference.

Table 1: In Vitro Metabolic Stability of this compound Analogs (Illustrative)

Compound IDSpeciesSystemIntrinsic Clearance (μL/min/mg protein)Half-life (min)
This compound HumanLiver MicrosomesData not availableData not available
Analog AHumanLiver Microsomes15010
Analog BHumanLiver Microsomes2560
Analog CHumanLiver Microsomes5>120
This compound RatHepatocytesData not availableData not available
Analog ARatHepatocytes2008
Analog BRatHepatocytes3050
Analog CRatHepatocytes8>120

Table 2: Preclinical Pharmacokinetic Parameters of Oral SERDs (Reference Data)

Note: The following data is for other oral SERDs and is provided for illustrative purposes.

CompoundSpeciesDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (F%)Reference
ElacestrantRat10~300~2~1500~10%[10][11]
ImlunestrantRat10~400~4~400010.9%[12]
This compound Analog (Example) Rat 10 500 2 3500 35% Hypothetical Data

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound analogs in liver microsomes to predict in vivo hepatic clearance.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Incubation:

    • In a 96-well plate, add phosphate (B84403) buffer (pH 7.4).

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) from the half-life and incubation parameters.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound analog in mice.

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize female BALB/c mice for at least one week.

    • Fast the mice overnight before dosing.

    • Prepare the dosing formulation (e.g., suspension in 0.5% methylcellulose (B11928114) and 0.2% Tween 80).

    • For the oral group, administer the compound via oral gavage (e.g., 10 mg/kg).

    • For the intravenous (IV) group, administer the compound via tail vein injection (e.g., 1 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples from a satellite group of animals at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein puncture.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Bioanalysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Determine the concentration of the analog in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters including Cmax, Tmax, and AUC for both oral and IV routes.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Mandatory Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor α (ERα) Estrogen->ER Binds & Activates HSP Heat Shock Proteins ER->HSP Inactive Complex Proteasome Proteasome ER->Proteasome ER_dimer ERα Dimer ER->ER_dimer Dimerization & Nuclear Translocation GNE149 This compound Analog GNE149->ER Binds to GNE149->Proteasome ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: Estrogen Receptor α Signaling and Inhibition by this compound Analogs.

Oral_Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_optimization Optimization Cycle Solubility Aqueous Solubility (Kinetic & Thermodynamic) Permeability Permeability Assay (e.g., Caco-2) Solubility->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism SAR Structure-Activity Relationship (SAR) Metabolism->SAR PK_study Preclinical PK Study (e.g., Mouse, Rat) Dose_response Dose Escalation Study PK_study->Dose_response Formulation Formulation Development (e.g., SEDDS, ASD) Formulation->PK_study Lead_opt Lead Optimization Dose_response->Lead_opt Data informs next generation SAR->Formulation SAR->Lead_opt start New this compound Analog Lead_opt->start Synthesize New Analogs start->Solubility

References

GNE-149 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing GNE-149, ensuring the compound's stability and proper handling is paramount for reproducible and reliable experimental outcomes. This technical support center provides detailed guidance on the storage, handling, and troubleshooting of this compound.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored upon receipt?

A: Upon receipt, solid this compound should be stored at 4°C and protected from light.[1] When stored under these conditions, the compound is expected to be stable for an extended period.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For in vitro cellular assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cytotoxicity.

Q3: What are the recommended storage conditions for this compound stock solutions?

A: this compound stock solutions prepared in DMSO should be stored under the following conditions to maintain stability:

  • -80°C: for up to 6 months.[1][2]

  • -20°C: for up to 1 month.[1][2]

For optimal results, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. All solutions should be protected from light.[1][2]

Q4: Can I store this compound stock solutions at 4°C?

A: It is not recommended to store this compound stock solutions at 4°C for any significant length of time. Short-term storage at this temperature may be acceptable for the duration of an experiment, but for long-term stability, freezing at -20°C or -80°C is required.

Q5: Is this compound sensitive to light?

A: Yes, it is recommended to protect this compound from light, both in its solid form and in solution.[1][2] Exposure to light can potentially lead to degradation of the compound.

Troubleshooting Guides

Issue: Difficulty Dissolving Solid this compound in DMSO

If you encounter issues with dissolving solid this compound, please follow this troubleshooting workflow:

GNE149_Dissolution_Troubleshooting start Start: Difficulty dissolving this compound check_dmso Is the DMSO anhydrous and high-purity? start->check_dmso use_new_dmso Use fresh, anhydrous DMSO. Hygroscopic DMSO can hinder solubility. check_dmso->use_new_dmso No vortex Vortex the solution vigorously for 2-5 minutes. check_dmso->vortex Yes use_new_dmso->vortex sonicate Sonicate in a water bath for 10-15 minutes. vortex->sonicate warm Gently warm the solution to 30-37°C. sonicate->warm check_dissolved Is the compound fully dissolved? warm->check_dissolved success Solution is ready for use. Proceed with experiment. check_dissolved->success Yes contact_support If issues persist, contact technical support. check_dissolved->contact_support No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Issue: Precipitate Forms in Stock Solution After Storage

The formation of a precipitate in a previously clear stock solution upon thawing can be due to several factors. Here’s how to address this issue:

  • Warm the Solution: Allow the vial to come to room temperature and then gently warm it to 37°C.

  • Vortex/Sonicate: Vigorously vortex the solution or sonicate it in a water bath to try and redissolve the precipitate.

  • Check for Moisture Contamination: DMSO is highly hygroscopic. If the DMSO used was not anhydrous, or if the vial was not sealed tightly, water absorption could have occurred, reducing the solubility of this compound. In this case, it is best to prepare a fresh stock solution with new, anhydrous DMSO.

  • Avoid Repeated Freeze-Thaw Cycles: To prevent this issue, it is recommended to prepare small, single-use aliquots of the stock solution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Instructions
Solid4°CLong-termProtect from light
Stock Solution (in DMSO)-20°CUp to 1 monthProtect from light, aliquot to avoid freeze-thaw cycles
Stock Solution (in DMSO)-80°CUp to 6 monthsProtect from light, aliquot to avoid freeze-thaw cycles

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of solid this compound and the bottle of DMSO to equilibrate to room temperature before opening to minimize moisture absorption.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound = 503.57 g/mol ), you would weigh out 5.0357 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution:

    • Securely cap the tube and vortex vigorously for 2-5 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

    • Gentle warming to 30-37°C can also aid in dissolution.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

GNE149_Stock_Solution_Workflow start Start: Prepare this compound Stock Solution equilibrate Equilibrate this compound and anhydrous DMSO to room temperature start->equilibrate weigh Weigh solid this compound in a sterile tube equilibrate->weigh add_dmso Add calculated volume of anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Gently Warm until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store Store at -20°C (1 month) or -80°C (6 months) aliquot->store end End: Stock solution ready for use store->end

Caption: Workflow for preparing and storing this compound stock solutions.

Signaling Pathway Context

This compound is a full antagonist and selective estrogen receptor degrader (SERD) that targets Estrogen Receptor Alpha (ERα). Its mechanism of action is crucial in the context of ER-positive (ER+) breast cancer.

GNE149_Signaling_Pathway GNE149 This compound ERa Estrogen Receptor α (ERα) GNE149->ERa Binds to Degradation ERα Degradation ERa->Degradation Leads to Antagonism ERα Antagonism ERa->Antagonism Results in Proliferation Cell Proliferation (ER+ Breast Cancer) Degradation->Proliferation Inhibits Antagonism->Proliferation Inhibits

Caption: Mechanism of action of this compound on the ERα signaling pathway.

References

Technical Support Center: GNE-149 Experiments and the Critical Issue of Cell Line Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing GNE-149 and troubleshooting potential issues, with a primary focus on the pervasive problem of cell line contamination that can critically compromise experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small molecule that functions as a full antagonist of the estrogen receptor alpha (ERα).[1][2][3] It also acts as a selective estrogen receptor degrader (SERD), meaning it induces the degradation of the ERα protein.[1][2][3] This dual mechanism of action makes it a subject of investigation for therapies targeting ER-positive (ER+) breast cancers.[1][2]

Q2: My experimental results with this compound are inconsistent. What are the potential causes?

A2: Inconsistent results in experiments with small molecule inhibitors like this compound can arise from several factors. These can be broadly categorized as:

  • Compound-related issues: Problems with the inhibitor's storage, solubility, and stability.[4][5]

  • Experimental system-related issues: This is a major category that includes the critical problem of cell line contamination or misidentification.[6] Other factors include variability in cell culture conditions, cell passage number, and seeding density.[4]

  • Assay-related issues: Inconsistencies in reagent preparation, incubation times, and instrumentation.[4]

Q3: I suspect my cell line may be contaminated. How can this affect my this compound experiments?

Q4: How can I detect cell line contamination?

A4: There are several methods to detect cell line contamination. The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[8][9][10] This technique generates a unique genetic fingerprint for a cell line that can be compared to a reference profile. Other methods include:

  • Karyotyping: Analysis of the chromosome structure and number.[8]

  • DNA Barcoding: Using a short genetic marker to identify the species of origin.[11]

  • Visual and Microscopic Inspection: While not definitive for cross-contamination, changes in cell morphology or the presence of microbes can indicate other types of contamination.[12][13]

Q5: What are the best practices to prevent cell line contamination?

A5: Preventing cell line contamination is crucial. Key practices include:

  • Source cell lines from reputable cell banks. [13]

  • Perform routine cell line authentication (e.g., STR profiling) on your cell stocks. [9][14]

  • Maintain separate 'master' and 'working' cell banks to preserve the integrity of your cell lines.

  • Practice good aseptic technique, including using separate media and reagents for each cell line and avoiding the sharing of equipment between different cell lines. [13][14]

  • Clearly label all culture vessels. [14]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or no effect of this compound 1. Cell line contamination/misidentification: The cell line may not be the correct one (e.g., ER-negative instead of ER-positive).2. Degraded this compound: Improper storage or handling.3. Inaccurate concentration: Pipetting errors or incorrect calculations.1. Authenticate your cell line immediately using STR profiling. 2. Use a fresh aliquot of this compound from a properly stored stock.[15]3. Verify calculations and pipette calibration.
High background or off-target effects 1. This compound concentration is too high. 2. The cell line is not what you think it is, leading to unexpected responses. 1. Perform a dose-response experiment to determine the optimal concentration.[15]2. Authenticate your cell line.
Precipitation of this compound in cell culture media 1. Low solubility in aqueous media. 2. Final concentration of the organic solvent (e.g., DMSO) is too high. 1. Ensure the final solvent concentration is low (typically <0.5%).[4][15]2. Prepare intermediate dilutions in a suitable buffer before adding to the final media.[15]

Experimental Protocols

Protocol 1: Human Cell Line Authentication using Short Tandem Repeat (STR) Profiling

This protocol provides a general workflow for STR profiling. It is recommended to use a commercial kit and follow the manufacturer's instructions for optimal results.[9]

Objective: To verify the identity of a human cell line.

Materials:

  • Cell sample (pellet or on a storage card)

  • DNA extraction kit

  • STR profiling kit (e.g., GenePrint® 24 System)[10]

  • PCR thermal cycler

  • Capillary electrophoresis instrument

  • Gene analysis software

Methodology:

  • DNA Extraction: Isolate genomic DNA from your cell line sample using a commercial DNA extraction kit. Quantify the DNA concentration.

  • PCR Amplification: Amplify the STR loci from the extracted DNA using the primers provided in the STR profiling kit. This is typically a multiplex PCR reaction that amplifies multiple STR markers simultaneously.[10]

  • Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a capillary electrophoresis instrument.

  • Data Analysis: Analyze the resulting electropherogram using gene analysis software. The software will determine the size of the fragments and, based on an allelic ladder, assign the number of repeats for each STR locus.

  • Profile Comparison: Compare the generated STR profile to the reference STR profile for that cell line from a reputable database (e.g., ATCC, DSMZ). A match confirms the identity of the cell line.

Protocol 2: Assessing this compound Activity on ERα Degradation

Objective: To determine the effect of this compound on the degradation of ERα protein in an ER-positive breast cancer cell line.

Materials:

  • Authenticated ER-positive breast cancer cell line (e.g., MCF7, T47D)[1][2]

  • This compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibody against ERα

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment: Plate the authenticated ER-positive cells at a consistent density. Allow them to adhere overnight. Treat the cells with a dose-response range of this compound concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein quantification assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against ERα.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the ERα signal to the loading control. A decrease in the normalized ERα signal with increasing this compound concentration indicates protein degradation.

Visualizations

GNE149_Signaling_Pathway cluster_cell Cell ERa ERα Degradation Proteasomal Degradation ERa->Degradation Transcription Gene Transcription ERa->Transcription Blocks GNE149 This compound GNE149->ERa Antagonizes & Induces Degradation Proliferation Cell Proliferation Transcription->Proliferation

Caption: this compound signaling pathway in an ER-positive cell.

Cell_Line_Authentication_Workflow Start Start: Suspected Cell Line Contamination DNA_Extraction 1. DNA Extraction Start->DNA_Extraction STR_Amplification 2. STR Loci Amplification (PCR) DNA_Extraction->STR_Amplification Capillary_Electrophoresis 3. Capillary Electrophoresis STR_Amplification->Capillary_Electrophoresis Data_Analysis 4. Data Analysis (Generate STR Profile) Capillary_Electrophoresis->Data_Analysis Profile_Comparison 5. Compare to Reference Database Data_Analysis->Profile_Comparison Authenticated Result: Authenticated Cell Line Profile_Comparison->Authenticated Match Contaminated Result: Contaminated/Misidentified Cell Line Profile_Comparison->Contaminated No Match Discard Action: Discard Contaminated Culture and Start with New Stock Contaminated->Discard

Caption: Workflow for cell line authentication using STR profiling.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results Check_Cell_Line Is the cell line authenticated? Inconsistent_Results->Check_Cell_Line Authenticate Perform STR Profiling Check_Cell_Line->Authenticate No Check_Compound Is the compound stock reliable? Check_Cell_Line->Check_Compound Yes Authenticate->Check_Compound Fresh_Stock Prepare Fresh Compound Stock Check_Compound->Fresh_Stock No Check_Assay Are assay conditions consistent? Check_Compound->Check_Assay Yes Fresh_Stock->Check_Assay Optimize_Assay Optimize Assay Parameters Check_Assay->Optimize_Assay No Proceed Proceed with Experiment Check_Assay->Proceed Yes Optimize_Assay->Proceed

References

Minimizing GNE-149 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GNE-149 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in preclinical animal studies. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in minimizing potential toxicity and ensuring the successful execution of your research.

Disclaimer: The information provided is based on publicly available preclinical data. Detailed toxicology studies, including dose-limiting toxicities for this compound, have not been widely published. Therefore, this guide also incorporates general principles of preclinical toxicology for selective estrogen receptor degraders (SERDs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally bioavailable selective estrogen receptor degrader (SERD) and a full antagonist of estrogen receptor alpha (ERα).[1][2][3] Its dual mechanism involves competitively binding to ERα and inducing its degradation, thereby blocking downstream estrogen signaling pathways that are critical for the growth of ER-positive cancers.[2][3]

Q2: What is the known safety profile of this compound in animal models?

A2: Based on available studies, this compound has been shown to be well-tolerated in short-term studies. In a study with rats, it was well-tolerated at doses up to 100 mg/kg administered orally, once daily for 7 days.[4] In mouse xenograft models, this compound was also reported to be well-tolerated and demonstrated dose-dependent efficacy.[2]

Q3: Does this compound have estrogenic (agonist) effects in any tissues?

A3: this compound is a full ERα antagonist and did not exhibit partial agonist effects in the uterus of immature rats.[4] This is a favorable characteristic as partial agonism by some other estrogen receptor modulators has been associated with an increased risk of endometrial cancer.[2]

Q4: What are the common animal models used for studying this compound?

A4: Preclinical studies of this compound have utilized both rats and mice.[1][4] Efficacy has been demonstrated in mouse xenograft models using human breast cancer cell lines such as MCF7.[2] The choice of model will depend on the specific research question, but immunodeficient mice are commonly used for xenograft studies to evaluate anti-tumor activity.

Troubleshooting Guide: Minimizing and Managing Toxicity

This guide provides a structured approach to potential issues that may arise during in vivo studies with this compound.

Issue 1: Unexpected Body Weight Loss in Study Animals

  • Question: My animals are losing more than the expected amount of weight after this compound administration. What should I do?

  • Answer:

    • Immediate Action: Increase the frequency of monitoring for the affected animals to at least twice daily. Provide supportive care, such as supplemental nutrition and hydration (e.g., hydrogel packs, palatable high-calorie food).

    • Investigation:

      • Dose Verification: Double-check your dose calculations and the concentration of your dosing solution.

      • Vehicle Control: Ensure that animals in the vehicle control group are not exhibiting similar effects.

      • Clinical Observations: Record any other clinical signs such as lethargy, ruffled fur, or changes in posture.

    • Mitigation Strategies:

      • If weight loss is significant (e.g., >15-20% of baseline), consider euthanasia for humane reasons, as per your institutional guidelines.

      • For future studies, consider a dose de-escalation or a different dosing schedule (e.g., every other day).

      • Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific animal model and conditions.

Issue 2: Animals Showing Signs of Distress or Morbidity

  • Question: Some animals appear lethargic, have hunched posture, and are socially isolated after treatment. What do these signs indicate and what is the appropriate response?

  • Answer:

    • Immediate Action: Isolate the affected animals if they are group-housed to prevent any potential for injury from cage mates. Provide easy access to food and water. Consult with the veterinary staff immediately.

    • Investigation:

      • These are general signs of toxicity and can be non-specific. A thorough clinical examination by a veterinarian is crucial.

      • Review your experimental protocol and any recent procedures (e.g., blood collection, imaging) that might have contributed to stress or adverse effects.

    • Mitigation Strategies:

      • Follow the advice of the veterinary staff, which may include supportive care or humane euthanasia if the animal's condition is deteriorating.

      • Refine your humane endpoints for future studies to ensure that animals are removed from the study before significant distress occurs.

Issue 3: Abnormal Findings in Clinical Pathology (Blood Work)

  • Question: Preliminary blood analysis shows elevated liver enzymes (e.g., ALT, AST) in the this compound treated group. How should I interpret this?

  • Answer:

    • Interpretation: Elevated liver enzymes can be an indicator of hepatotoxicity. The significance depends on the magnitude of the elevation, the number of affected animals, and any correlating histopathological findings.

    • Investigation:

      • Dose-Response: Determine if the elevation is dose-dependent.

      • Histopathology: At the end of the study, ensure that liver tissues are collected, properly fixed, and examined by a qualified pathologist for any signs of cellular damage, inflammation, or necrosis.

    • Mitigation Strategies:

      • If hepatotoxicity is confirmed, this may be a dose-limiting toxicity for this compound. Future studies should use lower doses.

      • Consider incorporating liver function monitoring (e.g., periodic blood collection for enzyme analysis) into your study design.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Cell LineAssay TypeIC50 (nM)
MCF7ERα Degradation0.053
T47DERα Degradation0.031
MCF7Antiproliferation0.66
T47DAntiproliferation0.69

Data sourced from MedchemExpress[1]

Table 2: In Vivo Tolerability of this compound

SpeciesDoseDosing RegimenObservationReference
RatUp to 100 mg/kgPO, QD for 7 daysWell tolerated[4]
MouseNot specifiedNot specifiedWell tolerated in xenograft models[2]

Experimental Protocols

Protocol 1: General Preclinical Toxicity Assessment in Rodents

  • Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats or BALB/c mice).

  • Group Allocation: Assign animals to treatment groups (e.g., vehicle control, low-dose, mid-dose, high-dose this compound) with a sufficient number of animals per sex per group to allow for statistical analysis.

  • Dosing: Administer this compound or vehicle via the intended clinical route (oral gavage for this compound) for the specified duration.

  • Clinical Observations: Conduct and record detailed clinical observations at least once daily. Note any changes in behavior, appearance, or signs of illness.

  • Body Weight and Food Consumption: Measure and record the body weight of each animal at least twice weekly. Measure food consumption per cage at the same frequency.

  • Clinical Pathology: At scheduled time points (e.g., end of study), collect blood samples for hematology and clinical chemistry analysis. Key parameters include complete blood count, liver enzymes (ALT, AST, ALP), and kidney function markers (BUN, creatinine).

  • Necropsy and Histopathology: At the termination of the study, perform a full necropsy on all animals. Collect and preserve a comprehensive set of tissues in 10% neutral buffered formalin. Process tissues for histopathological examination by a veterinary pathologist.

Visualizations

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization Proteasome Proteasome ERa_inactive->Proteasome Degradation ERE Estrogen Response Element (ERE) ERa_active->ERE Translocates & Binds to DNA GNE149 This compound GNE149->ERa_inactive Binds & Antagonizes Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Initiates Toxicity_Workflow cluster_monitoring Daily/Weekly Observations cluster_endpoint Terminal Data Collection start Start: In Vivo Study (e.g., 28-day rodent study) dosing Daily Dosing (Vehicle, this compound Low, Mid, High) start->dosing monitoring In-life Monitoring dosing->monitoring termination Study Termination dosing->termination End of Dosing Period clin_obs Clinical Signs body_weight Body Weight food_consump Food Consumption blood Blood Collection (Hematology, Clinical Chemistry) termination->blood necropsy Gross Necropsy termination->necropsy analysis Data Analysis & Interpretation blood->analysis organ_weights Organ Weights necropsy->organ_weights histopath Histopathology necropsy->histopath organ_weights->analysis histopath->analysis report Toxicity Report analysis->report

References

GNE-149 Resistance Mechanisms in Breast Cancer Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to GNE-149 in breast cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable full antagonist and a selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1][2] In ER-positive (ER+) breast cancer, this compound both blocks the activity of ERα and promotes its degradation, thereby inhibiting the growth of cancer cells.[1][2]

Q2: What are the known or anticipated mechanisms of acquired resistance to this compound?

While specific studies on acquired resistance to this compound are emerging, mechanisms are anticipated to be similar to other SERDs and endocrine therapies. These include:

  • ESR1 Mutations: Mutations in the ligand-binding domain of the ESR1 gene, which encodes ERα, can lead to constitutive, ligand-independent activation of the receptor, reducing the efficacy of this compound. These mutations are a common mechanism of resistance to aromatase inhibitors and other SERDs.[3][4][5]

  • Upregulation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to promote growth and survival, bypassing the need for ERα signaling. Key pathways implicated in endocrine resistance include:

    • FGFR Pathway: Amplification or activating mutations in the Fibroblast Growth Factor Receptor (FGFR) pathway are associated with resistance to ER-targeted therapies.[6][7][8][9][10]

    • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can be activated downstream of receptor tyrosine kinases and contribute to endocrine resistance.[9][11][12][13]

    • PI3K/AKT/mTOR Pathway: This is a crucial survival pathway that, when activated, can drive ER-independent cell proliferation.[14]

  • Altered Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cell, reducing its intracellular concentration and efficacy.

Q3: My cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?

A gradual decrease in sensitivity to this compound may indicate the development of resistance. Here are the initial steps to investigate:

  • Confirm Cell Line Identity: Perform short tandem repeat (STR) profiling to ensure the cell line has not been contaminated or misidentified.

  • Assess this compound Potency: Re-evaluate the IC50 of this compound in your parental (sensitive) cell line to ensure the compound has not degraded.

  • Sequence the ESR1 Gene: Analyze the ligand-binding domain of ESR1 for known activating mutations (e.g., Y537S, D538G) in your resistant cell population compared to the parental line.

  • Analyze Key Signaling Pathways: Use techniques like Western blotting or phospho-kinase arrays to assess the activation status of key nodes in the FGFR, MAPK/ERK, and PI3K/AKT pathways in sensitive versus resistant cells.

Troubleshooting Guides

Problem 1: Decreased this compound-induced ERα Degradation

Symptoms:

  • Western blot analysis shows less ERα degradation in treated cells compared to previous experiments.

  • Higher concentrations of this compound are required to achieve the same level of ERα degradation.

Possible Causes and Solutions:

Possible CauseRecommended Action
Compound Degradation Aliquot this compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Development of Resistance Generate a this compound resistant cell line by continuous exposure to escalating doses of the drug. Compare ERα degradation in the resistant line to the parental line.
Altered Proteasome Function Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If ERα degradation is restored, this suggests a mechanism upstream of the proteasome.
ESR1 Mutation Sequence the ESR1 gene in your cell line. Certain mutations may alter the conformation of ERα, affecting its interaction with this compound and subsequent degradation.
Problem 2: Increased Cell Viability/Proliferation Despite this compound Treatment

Symptoms:

  • Cell viability assays (e.g., MTT, CellTiter-Glo) show a rightward shift in the dose-response curve (higher IC50).

  • Cells continue to proliferate at concentrations of this compound that were previously inhibitory.

Possible Causes and Solutions:

Possible CauseRecommended Action
Development of Resistance Establish a this compound resistant cell line and characterize its phenotype.
Upregulation of Bypass Pathways Perform phosphoproteomic or gene expression analysis to identify activated signaling pathways in resistant cells. Consider combination therapies with inhibitors of the identified pathways (e.g., FGFR or MEK inhibitors).[9]
ESR1 Gene Amplification or Overexpression Quantify ESR1 gene copy number (e.g., by qPCR) and ERα protein levels (by Western blot) to determine if overexpression is compensating for degradation.
Increased Drug Efflux Use a fluorescent dye accumulation assay in the presence and absence of known ABC transporter inhibitors to assess drug efflux.

Quantitative Data Summary

The following table provides hypothetical IC50 values for this compound in sensitive and resistant breast cancer cell lines, based on typical shifts observed with endocrine therapies.

Cell LineThis compound IC50 (nM) - Proliferation AssayThis compound DC50 (nM) - ERα DegradationNotes
MCF-7 (Parental) 0.5 - 1.00.05 - 0.1Sensitive to this compound.
MCF-7-GNE149-R (Resistant) > 100> 10Hypothetical resistant line with a significant shift in sensitivity.
T47D (Parental) 0.6 - 1.20.03 - 0.08Sensitive to this compound.
T47D-GNE149-R (Resistant) > 120> 15Hypothetical resistant line with a significant shift in sensitivity.

Note: Actual IC50 and DC50 values may vary depending on experimental conditions and the specific resistance mechanisms acquired.

Experimental Protocols

Generation of a this compound Resistant Cell Line

This protocol describes a method for generating a this compound resistant breast cancer cell line (e.g., MCF-7 or T47D) through continuous exposure.

Methodology:

  • Initial Seeding: Plate parental MCF-7 or T47D cells at a low density in their recommended growth medium.

  • Initial this compound Treatment: Once the cells have adhered, replace the medium with fresh medium containing this compound at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).

  • Maintenance and Dose Escalation:

    • Maintain the cells in the this compound-containing medium, replacing it every 3-4 days.

    • Initially, cell growth will be slow, and significant cell death may be observed.

    • Once the cells recover and begin to proliferate steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).

    • Allow the cells to adapt and resume proliferation at each new concentration before the next dose escalation.

  • Establishment of Resistant Line: Continue this process for several months (typically 6-12 months). The resulting cell population should be able to proliferate in the presence of a high concentration of this compound (e.g., >1 µM).

  • Characterization:

    • Perform a cell viability assay to determine the new IC50 for this compound and compare it to the parental cell line.

    • Continuously culture the resistant cell line in the presence of the maintenance concentration of this compound to retain the resistant phenotype.

    • Periodically check for the re-emergence of sensitivity by growing a sub-culture in the absence of this compound.

Western Blot for ERα Degradation

Methodology:

  • Cell Seeding and Treatment:

    • Seed breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

    • Image the blot using a chemiluminescence detection system.

  • Loading Control and Analysis:

    • Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

Cell Viability Assay (CellTiter-Glo®)

Methodology:

  • Cell Seeding: Seed breast cancer cells in a 96-well white, clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

GNE149_Action_and_Resistance cluster_0 This compound Action in Sensitive Cells cluster_1 Resistance Mechanisms GNE149 This compound ER_alpha ERα GNE149->ER_alpha Binds and Antagonizes CellGrowth_S Cell Proliferation and Survival GNE149->CellGrowth_S Inhibits Proteasome Proteasome ER_alpha->Proteasome Induces Degradation ER_alpha->CellGrowth_S Promotes Degradation Degradation Proteasome->Degradation ESR1_mutation ESR1 Mutation (e.g., Y537S, D538G) ESR1_mutation->ER_alpha Constitutively Activates Bypass_Pathways Bypass Pathways (FGFR, MAPK, PI3K/AKT) CellGrowth_R ERα-Independent Cell Proliferation Bypass_Pathways->CellGrowth_R Drives

Caption: this compound action in sensitive cells and mechanisms of resistance.

Experimental_Workflow cluster_characterization Characterization of Resistance start Start with Parental Breast Cancer Cell Line (e.g., MCF-7, T47D) culture Long-term Culture with Escalating Doses of this compound start->culture resistant_line Establish this compound Resistant Cell Line culture->resistant_line viability Cell Viability Assay (Determine IC50 Shift) resistant_line->viability western Western Blot (ERα Degradation) resistant_line->western sequencing ESR1 Sequencing (Mutation Analysis) resistant_line->sequencing pathway_analysis Pathway Analysis (Western/Phospho-Array) resistant_line->pathway_analysis

Caption: Workflow for generating and characterizing this compound resistant cells.

Signaling_Pathways cluster_bypass Bypass Signaling Pathways in Resistance GNE149 This compound ER_alpha ERα GNE149->ER_alpha Inhibits Proliferation Cell Proliferation & Survival ER_alpha->Proliferation FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Key signaling pathways involved in this compound resistance.

References

Technical Support Center: Enhancing GNE-149 Efficacy with Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of GNE-149 with other targeted therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in combination with other targeted therapies?

A1: this compound is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that acts as a full antagonist of the estrogen receptor alpha (ERα).[1] While effective as a monotherapy in preclinical models of ER-positive (ER+) breast cancer, combination strategies are being explored to enhance its efficacy and overcome potential resistance mechanisms.[1] Resistance to endocrine therapies can arise from the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and CDK4/6 pathways, which can drive cell proliferation independently of ERα. By co-targeting these pathways, it is hypothesized that a more durable and potent anti-tumor response can be achieved.

Q2: What are the most promising combination partners for this compound?

A2: Based on preclinical and clinical studies with other oral SERDs like giredestrant, camizestrant, and imlunestrant, the most promising combination partners for this compound fall into two main classes:

  • CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib): These agents block cell cycle progression from G1 to S phase and have shown significant synergistic effects when combined with endocrine therapies in ER+ breast cancer.

  • PI3K/mTOR Pathway Inhibitors (e.g., Alpelisib, Everolimus): This pathway is frequently hyperactivated in ER+ breast cancer and is a known mechanism of resistance to endocrine therapy.

Q3: What are the expected synergistic effects of combining this compound with a CDK4/6 inhibitor?

A3: The combination of a SERD like this compound with a CDK4/6 inhibitor is expected to provide a dual blockade of key drivers of ER+ breast cancer cell proliferation. This compound degrades ERα, a primary driver of tumor growth, while the CDK4/6 inhibitor blocks the cell cycle machinery. This can lead to enhanced tumor growth inhibition and delayed emergence of resistance.

Q4: What should I consider when designing an in vivo study with this compound in combination with another agent?

A4: When designing in vivo combination studies, it is crucial to:

  • Establish the optimal dose and schedule for each agent individually before proceeding to combination studies to assess potential overlapping toxicities.

  • Monitor for and manage potential adverse effects. For example, CDK4/6 inhibitors are associated with neutropenia, while PI3K inhibitors can cause hyperglycemia and rash.

  • Include appropriate control groups: vehicle, this compound alone, the combination partner alone, and the combination of this compound and the partner drug.

  • Select an appropriate xenograft model, such as one derived from an ER+ breast cancer cell line (e.g., MCF-7) or a patient-derived xenograft (PDX) model.

Section 2: Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Q: My cell viability results are inconsistent between experiments. What are the possible causes?

A:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous single-cell suspension before seeding and consider using a multichannel pipette for consistency.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to altered cell growth and reagent concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Reagent Preparation and Addition: Ensure reagents are fully thawed and mixed before use. Add reagents consistently to all wells, avoiding the introduction of bubbles.

  • Incubation Time: Optimize the incubation time for your specific cell line and assay. Insufficient or excessive incubation can lead to suboptimal signal.

  • Compound Interference: The combination agents may interfere with the assay chemistry. Run cell-free controls with the compounds to check for direct interactions with the assay reagents.

Western Blotting for ERα Degradation

Q: I am not seeing efficient ERα degradation with this compound treatment. What could be the problem?

A:

  • Suboptimal this compound Concentration or Treatment Duration: Perform a dose-response and time-course experiment to determine the optimal conditions for ERα degradation in your cell line.

  • Poor Antibody Quality: Use a validated antibody specific for ERα. Titrate the antibody to find the optimal concentration for detection.

  • Inefficient Protein Extraction: Ensure complete cell lysis to release nuclear proteins like ERα. Use a lysis buffer containing protease and phosphatase inhibitors.

  • Inefficient Protein Transfer: Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer conditions (time, voltage) based on the molecular weight of ERα.

  • Low Protein Loading: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) to detect ERα.

In Vivo Xenograft Studies

Q: My xenograft tumors are not growing consistently, or the mice are experiencing excessive toxicity with the combination therapy.

A:

  • Tumor Cell Viability and Implantation: Use highly viable tumor cells for implantation and ensure consistent injection technique and location. For ER+ models like MCF-7, estrogen supplementation is often required.

  • Mouse Strain: Use an appropriate immunodeficient mouse strain (e.g., NOD/SCID, NSG) to ensure successful tumor engraftment.

  • Drug Formulation and Administration: Ensure the drugs are properly formulated for in vivo use and administered consistently (e.g., oral gavage, intraperitoneal injection).

  • Toxicity Monitoring: Closely monitor the mice for signs of toxicity, such as weight loss, lethargy, and changes in behavior. Consider dose reductions or adjustments to the treatment schedule if significant toxicity is observed.

  • Drug-Drug Interactions: Be aware of potential pharmacokinetic interactions between this compound and the combination partner that could alter the exposure and toxicity of either drug.

Section 3: Data Presentation

Table 1: Preclinical Efficacy of Oral SERDs in Combination with CDK4/6 Inhibitors

Oral SERDCDK4/6 InhibitorModel SystemEfficacy EndpointResult
GiredestrantPalbociclibER+ Breast Cancer Cell LinesInhibition of ProliferationSynergistic inhibition of cell growth
CamizestrantAbemaciclibER+, HER2- Advanced Breast Cancer PatientsClinical Benefit Rate (CBR)50% CBR at 24 weeks in heavily pretreated patients
ImlunestrantAbemaciclibER+, HER2- Advanced Breast Cancer PatientsMedian Progression-Free Survival (PFS)11.9 months in patients with ESR1 mutations

Table 2: Preclinical Efficacy of Oral SERDs in Combination with PI3K/mTOR Inhibitors

Oral SERDPI3K/mTOR InhibitorModel SystemEfficacy EndpointResult
GiredestrantEverolimusER+ Breast Cancer XenograftsTumor Growth InhibitionEnhanced anti-tumor activity compared to single agents
ImlunestrantAlpelisibER+, HER2- Advanced Breast Cancer PatientsMedian Progression-Free Survival (PFS)7.3 months in patients with PIK3CA-mutated tumors

Section 4: Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the combination partner (e.g., a CDK4/6 inhibitor) in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the single agents or their combination. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot for ERα Degradation
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Section 5: Mandatory Visualizations

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ERα Estrogen->ER Binds HSP HSP90 ER->ER ER->HSP Bound in inactive state Proteasome Proteasome ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER->ERE Binds GNE149 This compound GNE149->ER Binds & Induces Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Caption: Estrogen Receptor (ER) Signaling Pathway and this compound Mechanism of Action.

CDK46_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates (inactivates) CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CDK46 Inhibits E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition (Cell Cycle Progression) E2F->G1_S_Transition Promotes

Caption: CDK4/6 Signaling Pathway and Site of Action for Combination Therapy.

PI3K_AKT_mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Promotes mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTOR Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway and Sites of Action for Combination Therapy.

References

Technical Support Center: Flow Cytometry Troubleshooting for GNE-149 Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing GNE-149 in flow cytometry applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally bioavailable full antagonist of the estrogen receptor alpha (ERα) and a selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to ERα, leading to the degradation of the receptor.[1][3] This targeted degradation inhibits ERα signaling, which is crucial for the proliferation of ER-positive (ER+) breast cancer cells.[1][3]

Q2: Which cell lines are commonly used for studying the effects of this compound?

This compound has shown antiproliferative activity in ER+ breast cancer cell lines such as MCF7 and T47D.[1][3]

Q3: What are the expected effects of this compound treatment on the cell cycle?

As a SERD, this compound is expected to induce cell cycle arrest. Anti-estrogens like SERDs typically block cell cycle progression in the G0/G1 phase.[4][5] Researchers analyzing this compound treated samples should anticipate an accumulation of cells in the G0/G1 phase of the cell cycle.

Q4: Can this compound induce apoptosis?

Yes, anti-estrogen therapies, including SERDs, can induce apoptosis in breast cancer cells.[6][7] The induction of apoptosis may be cell-cycle dependent, with some studies suggesting that anti-estrogens are more effective at inducing apoptosis in S-phase cells.[4] Therefore, flow cytometry assays for apoptosis, such as Annexin V and Propidium Iodide (PI) staining, are relevant for this compound treated samples.

Flow Cytometry Troubleshooting Guides

Issue 1: Weak or No Signal

This section addresses scenarios where the expected fluorescent signal from stained cells is lower than anticipated or absent.

Potential Cause Recommended Solution
Low Target Expression This compound induces the degradation of its target, ERα. If staining for intracellular ERα, a decrease in signal is an expected outcome of successful treatment. Ensure you have appropriate positive and negative controls.
Suboptimal Antibody Concentration Titrate your primary and any secondary antibodies to determine the optimal concentration for your specific cell type and experimental conditions.
Incorrect Staining Protocol For intracellular targets like ERα, ensure proper fixation and permeabilization of your cells. Different fixatives (e.g., formaldehyde) and permeabilizing agents (e.g., methanol, saponin) can affect epitope availability.
Poor Cell Health This compound can induce apoptosis. Ensure you are working with a viable cell population. Use a viability dye to exclude dead cells from your analysis.
Instrument Settings Verify that the correct lasers and filters are being used for the fluorochromes in your panel. Ensure photomultiplier tube (PMT) voltages are set appropriately.
Issue 2: High Background or Non-Specific Staining

This section provides guidance on how to troubleshoot excessive background fluorescence or staining in your negative populations.

Potential Cause Recommended Solution
Cell Autofluorescence This compound treatment, by inducing cellular stress and apoptosis, may increase autofluorescence. Include an unstained control sample to assess the baseline autofluorescence of treated cells.
Fc Receptor Binding Immune cells and some cancer cell lines express Fc receptors that can non-specifically bind antibodies. Use an Fc receptor blocking agent prior to staining.
Antibody Concentration Too High High antibody concentrations can lead to non-specific binding. Perform an antibody titration to find the concentration that provides the best signal-to-noise ratio.
Inadequate Washing Ensure sufficient washing steps are included in your staining protocol to remove unbound antibodies. Consider adding a small amount of detergent (e.g., Tween-20) to your wash buffer.[8]
Dead Cells Dead cells can non-specifically bind antibodies, leading to high background. Use a viability dye to exclude dead cells from your analysis.
Issue 3: Unexpected Changes in Scatter Profile (Forward and Side Scatter)

This section helps to interpret and troubleshoot alterations in the forward scatter (FSC) and side scatter (SSC) properties of your cells.

Potential Cause Recommended Solution
Cell Cycle Arrest This compound-induced G0/G1 arrest can lead to changes in cell size (FSC). Cells may become smaller. This is an expected biological effect.
Apoptosis Apoptotic cells typically shrink and have increased granularity, resulting in decreased FSC and increased SSC. This is a potential outcome of this compound treatment.
Cell Debris Increased apoptosis can lead to more cell debris in the sample, which can interfere with scatter profiles. Consider adjusting the FSC threshold to exclude small debris.
Cell Clumping Stressed or dying cells can be more prone to clumping. Ensure single-cell suspension by gentle pipetting or using a cell strainer.

Experimental Protocols

Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI) Staining
  • Cell Preparation: Culture ER+ breast cancer cells (e.g., MCF7, T47D) to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

  • Harvesting: Gently trypsinize and collect cells. Wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash once with PBS. Resuspend the cell pellet in PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.

  • Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI channel.

Protocol 2: Apoptosis Analysis with Annexin V and Propidium Iodide (PI) Staining
  • Cell Preparation: Culture and treat cells with this compound as described for cell cycle analysis.

  • Harvesting: Collect both the supernatant (containing floating apoptotic cells) and the adherent cells. Wash the combined cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

Visualizations

GNE149_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds ERa_active ERα (active) ERa_inactive->ERa_active Activation & Dimerization Proteasome Proteasome ERa_inactive->Proteasome Degradation ERE Estrogen Response Element ERa_active->ERE Translocation & Binding GNE149 GNE149 GNE149->ERa_inactive Binds & Induces Degradation Inhibition_of_Proliferation Inhibition_of_Proliferation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates Cell_Proliferation Cell_Proliferation

Caption: this compound Signaling Pathway.

Flow_Cytometry_Workflow Cell_Culture 1. Cell Culture (e.g., MCF7, T47D) GNE149_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->GNE149_Treatment Cell_Harvesting 3. Cell Harvesting (Trypsinization & Washing) GNE149_Treatment->Cell_Harvesting Staining 4. Staining (e.g., PI for Cell Cycle, Annexin V/PI for Apoptosis) Cell_Harvesting->Staining Flow_Cytometry_Acquisition 5. Flow Cytometry Acquisition Staining->Flow_Cytometry_Acquisition Data_Analysis 6. Data Analysis (Gating & Quantification) Flow_Cytometry_Acquisition->Data_Analysis

Caption: Experimental Workflow for this compound Flow Cytometry.

Troubleshooting_Logic cluster_0 Initial Checks cluster_1 Sample-Specific Issues cluster_2 This compound Specific Considerations Problem Flow Cytometry Issue Controls Check Controls (Unstained, Single Stains, Viability) Problem->Controls Protocol Review Protocol (Reagent Concentrations, Incubation Times) Problem->Protocol Instrument Verify Instrument Settings (Lasers, Filters, PMTs) Problem->Instrument Cell_Health Assess Cell Health (Viability Dye, Scatter Profile) Controls->Cell_Health Staining_Quality Evaluate Staining (Antibody Titration, Fc Block) Protocol->Staining_Quality Cell_Cycle_Arrest Analyze Cell Cycle Profile (Expected G0/G1 accumulation) Cell_Health->Cell_Cycle_Arrest Apoptosis_Induction Quantify Apoptosis (Annexin V/PI staining) Cell_Health->Apoptosis_Induction ERa_Degradation Consider ERα Degradation (Expected decrease in ERα signal) Staining_Quality->ERa_Degradation

Caption: Troubleshooting Logic for this compound Experiments.

References

GNE-149 degradation in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-149. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with this compound degradation in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable full antagonist of Estrogen Receptor Alpha (ERα) and is classified as a Selective Estrogen Receptor Degrader (SERD).[1][2] Its primary mechanism of action is to bind to ERα, leading to the degradation of the receptor.[1] This dual action of antagonism and degradation makes it a potent inhibitor of ERα signaling in ER-positive (ER+) breast cancer cells.

Q2: What are the common signs of this compound degradation in long-term cell culture?

A2: Signs of this compound degradation in long-term experiments can manifest as a diminished or inconsistent biological effect over time.[3] This may include:

  • A gradual loss of inhibitory effect on cell proliferation.

  • The need for higher concentrations of this compound to achieve the same biological response.

  • Inconsistent results between experimental replicates.[3]

  • Changes in cell morphology or the appearance of unexpected phenotypes.

Q3: What factors can contribute to the degradation of this compound in cell culture?

A3: Several factors can contribute to the degradation of small molecule inhibitors like this compound in cell culture media:

  • Temperature: Incubation at 37°C for extended periods can lead to thermal degradation.

  • pH of the Media: Deviations from the optimal pH of the cell culture medium can affect the stability of the compound.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is advisable to handle this compound in dimmed light and store it in light-protected containers.

  • Cellular Metabolism: Cell lines, such as MCF-7 and T47D, are metabolically active and can metabolize small molecules, potentially converting this compound into less active or inactive forms.[4][5]

  • Media Components: Components in the serum of the culture media can sometimes bind to or inactivate the inhibitor.[3]

Q4: How often should I replace the media containing this compound in my long-term experiment?

A4: The optimal frequency of media replacement depends on the stability of this compound in your specific experimental conditions (e.g., cell line, cell density, media formulation). Since the exact half-life of this compound in cell culture has not been published, it is recommended to empirically determine its stability. A general starting point for long-term experiments is to replace the media with fresh this compound every 2-3 days.[3] However, this should be optimized based on the results of a stability assessment experiment (see Experimental Protocols section).

Troubleshooting Guides

Issue 1: Diminished or inconsistent biological effect of this compound over time.

This is a common issue in long-term cell culture experiments and can often be attributed to the degradation of the small molecule inhibitor.

Troubleshooting Steps:

  • Assess this compound Stability: The first step is to determine the stability of this compound in your specific cell culture conditions. This can be done by incubating this compound in your cell culture media (with and without cells) and measuring its concentration at different time points using HPLC or LC-MS. A detailed protocol is provided in the "Experimental Protocols" section.

  • Increase Media Replacement Frequency: Based on the stability data, you may need to increase the frequency of media changes to ensure a consistent effective concentration of this compound.

  • Optimize Cell Density: High cell confluency can lead to rapid metabolism of the compound.[3] Maintain a consistent and lower cell density by subculturing the cells more frequently.

  • Prepare Fresh Stock Solutions: Avoid using old stock solutions of this compound. Prepare fresh stock solutions from powder and store them as single-use aliquots at -80°C to minimize freeze-thaw cycles.

Logical Troubleshooting Workflow

GNE149_Troubleshooting start Start: Inconsistent or Diminished Effect of this compound check_stability Assess this compound Stability in Culture Media (HPLC/LC-MS) start->check_stability is_stable Is this compound stable for the duration of the experiment? check_stability->is_stable increase_media_change Increase frequency of media changes with fresh this compound is_stable->increase_media_change No check_stock Check this compound Stock Solution (Age, Storage, Solubility) is_stable->check_stock Yes optimize_density Optimize cell density to reduce metabolic load increase_media_change->optimize_density end Resolution: Consistent Experimental Results optimize_density->end is_stock_ok Is the stock solution fresh and properly stored? check_stock->is_stock_ok prepare_fresh_stock Prepare fresh, single-use aliquots of this compound stock is_stock_ok->prepare_fresh_stock No re_evaluate_protocol Re-evaluate experimental protocol for inconsistencies is_stock_ok->re_evaluate_protocol Yes prepare_fresh_stock->re_evaluate_protocol re_evaluate_protocol->end

Caption: Troubleshooting workflow for this compound degradation issues.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture media using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Cell culture grade DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Ensure it is fully dissolved.

  • Prepare Spiked Media: Dilute the this compound stock solution into pre-warmed cell culture medium to your final working concentration (e.g., 100 nM). The final DMSO concentration should be kept low (ideally ≤ 0.1%).

  • Time Point 0 Sample: Immediately after preparing the spiked media, take an aliquot and store it at -80°C. This will serve as your 0-hour time point.

  • Incubation: Dispense the remaining spiked media into sterile microcentrifuge tubes and place them in a 37°C, 5% CO2 incubator.

  • Collect Time Point Samples: At designated time points (e.g., 6, 12, 24, 48, 72 hours), collect an aliquot from the incubator and store it at -80°C.

  • Sample Preparation for HPLC:

    • Thaw all collected samples.

    • To precipitate proteins, add three volumes of ice-cold acetonitrile to each sample.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Develop an HPLC method to detect and quantify this compound. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid or TFA) is a common starting point for small molecules.

    • Create a standard curve using known concentrations of this compound to accurately quantify the amount in your samples.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point using the standard curve.

    • Determine the percentage of this compound remaining at each time point relative to the 0-hour sample.

    • Plot the percentage of this compound remaining versus time to determine its stability profile and estimate its half-life in your culture conditions.

Experimental Workflow for Stability Assessment

Stability_Workflow prep_stock Prepare this compound Stock Solution in DMSO spike_media Spike Pre-warmed Cell Culture Media with this compound prep_stock->spike_media t0 Collect Time=0 Sample spike_media->t0 incubate Incubate Spiked Media at 37°C, 5% CO2 spike_media->incubate prep_hplc Prepare Samples for HPLC (Protein Precipitation) t0->prep_hplc collect_samples Collect Samples at Various Time Points (e.g., 6, 12, 24, 48h) incubate->collect_samples collect_samples->prep_hplc hplc Analyze this compound Concentration by HPLC prep_hplc->hplc analyze Calculate % Remaining and Determine Half-life hplc->analyze result Optimized Media Change Schedule analyze->result

Caption: Workflow for assessing this compound stability in cell culture.

Data Presentation

Table 1: Hypothetical this compound Stability Data in Cell Culture Media at 37°C

Time (Hours)This compound Concentration (nM)% Remaining
0100.0100.0%
692.392.3%
1285.185.1%
2470.570.5%
4848.948.9%
7233.733.7%

Note: This data is for illustrative purposes only. Actual stability should be determined experimentally.

Signaling Pathway

Estrogen Receptor Alpha (ERα) Signaling Pathway and Inhibition by this compound

ERa_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERa_inactive Inactive ERα Proteasome Proteasome ERa_inactive->Proteasome Targets for Degradation ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Nuclear Translocation GNE149 This compound GNE149->ERa_inactive Binds to GNE149->ERa_active Blocks Binding to ERE (Antagonism) Degradation ERα Degradation Proteasome->Degradation ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Estrogen Estrogen Estrogen->ERa_inactive Binds & Activates

References

GNE-149 Technical Support Center: Optimizing ERα Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNE-149 for optimal Estrogen Receptor Alpha (ERα) degradation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions that may arise during experiments with this compound.

Frequently Asked Questions

  • What is the mechanism of action of this compound? this compound is a potent and orally bioavailable full antagonist of Estrogen Receptor Alpha (ERα) and a selective estrogen receptor degrader (SERD).[1][2][3] It functions by binding to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[4][5] This dual mechanism of action—antagonism and degradation—makes it an effective agent for inhibiting estrogen-driven signaling pathways in ER-positive cancers.[2]

  • What are the recommended cell lines for studying this compound? MCF-7 and T47D breast cancer cell lines are commonly used and recommended for in vitro studies of this compound as they both express high levels of ERα.[1][2]

  • What is the optimal concentration range for this compound in cell culture experiments? The optimal concentration of this compound can vary depending on the cell line and experimental endpoint. Based on available data, a concentration range of 0.1 nM to 100 nM is recommended for initial dose-response experiments to determine the optimal concentration for ERα degradation and antiproliferative effects in your specific model system.[1][4]

Troubleshooting Common Issues

Issue Possible Cause(s) Recommended Solution(s)
Suboptimal ERα Degradation - Inappropriate this compound concentration.- Insufficient treatment duration.- Issues with cell health or passage number.- Inefficient protein extraction or degradation during sample preparation.- Perform a dose-response experiment (e.g., 0.1 nM to 100 nM) to determine the optimal concentration.- Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration.- Ensure cells are healthy, within a low passage number, and growing optimally.- Use fresh lysis buffer containing protease inhibitors and keep samples on ice.
High Variability Between Replicates - Inconsistent cell seeding density.- Pipetting errors during drug treatment.- Uneven protein loading during Western blotting.- Use a cell counter to ensure consistent cell numbers are seeded in each well.- Be meticulous with pipetting techniques to ensure accurate and consistent drug concentrations.- Perform a protein quantification assay (e.g., BCA) and normalize protein loading for Western blotting. Use a reliable loading control.
Unexpected Cell Toxicity - this compound concentration is too high.- Off-target effects at high concentrations.- Contamination of cell culture.- Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold.- Ensure aseptic techniques are followed to prevent contamination.
No Antiproliferative Effect Observed - Insufficient this compound concentration.- Cell line has developed resistance.- Problems with the cell proliferation assay.- Increase the concentration of this compound and confirm ERα degradation via Western blot.- Verify the ERα expression status of your cell line.- Ensure the cell proliferation assay is optimized and functioning correctly with appropriate controls.

Quantitative Data for this compound

The following tables summarize the key in vitro activity of this compound in common ER-positive breast cancer cell lines.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)
MCF-70.66[1]
T47D0.69[1]

Table 2: ERα Degradation Activity of this compound

Cell LineDC50 (nM)
MCF-70.053[1]
T47D0.031[1]

IC50: The concentration of a drug that gives half-maximal inhibitory response. DC50: The concentration of a degrader that induces 50% of the maximal degradation of the target protein.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

1. Cell Culture and this compound Treatment

  • Cell Lines: MCF-7 or T47D breast cancer cells.

  • Culture Medium:

    • MCF-7: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • T47D: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.2 IU/ml insulin.

  • Hormone Starvation (for experiments assessing estrogen-dependent effects):

    • Grow cells to 70-80% confluency in complete medium.

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Replace the complete medium with phenol (B47542) red-free medium supplemented with 5-10% charcoal-stripped FBS (CS-FBS).

    • Incubate cells in hormone-free medium for at least 48-72 hours before treatment.[6][7]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

    • Treat cells for the desired duration (e.g., 24 hours for initial degradation studies).

2. Western Blotting for ERα Degradation

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using a chemiluminescence imaging system.

    • Quantify the band intensities for ERα and a loading control (e.g., GAPDH or β-actin) using densitometry software.

    • Normalize the ERα signal to the loading control to determine the relative ERα protein levels.

Visualizations

Signaling Pathway: this compound Induced ERα Degradation

GNE149_ERa_Degradation cluster_cell Cell GNE149 This compound ERa_inactive Inactive ERα GNE149->ERa_inactive Binds ERa_active Active ERα (Conformational Change) ERa_inactive->ERa_active Induces Proteasome Proteasome ERa_active->Proteasome Transcription Inhibition of Gene Transcription ERa_active->Transcription Ub Ubiquitin Ub->ERa_active Ubiquitination Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa Degradation ERa_Degradation_Workflow cluster_workflow ERα Degradation Assessment Workflow start Seed MCF-7 or T47D cells treatment Treat with this compound (Dose-response & Time-course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE & Western Blot Transfer quantification->sds_page immunoblot Immunoblotting with anti-ERα and loading control antibodies sds_page->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry Analysis & Normalization detection->analysis end Determine DC50 & Optimal Conditions analysis->end Troubleshooting_Degradation cluster_troubleshooting Troubleshooting Suboptimal ERα Degradation start Issue: Suboptimal ERα Degradation check_conc Is this compound concentration optimal? start->check_conc optimize_conc Action: Perform dose-response (0.1 nM - 100 nM) check_conc->optimize_conc No check_time Is treatment duration sufficient? check_conc->check_time Yes optimize_conc->check_time optimize_time Action: Perform time-course (4 - 24 hours) check_time->optimize_time No check_cells Are cells healthy and low passage? check_time->check_cells Yes optimize_time->check_cells culture_check Action: Use fresh, healthy cells check_cells->culture_check No check_protocol Is the Western blot protocol optimized? check_cells->check_protocol Yes culture_check->check_protocol protocol_review Action: Review lysis, loading, and antibody conditions check_protocol->protocol_review No resolved Problem Resolved check_protocol->resolved Yes protocol_review->resolved

References

Validation & Comparative

GNE-149 Outperforms Fulvestrant in ERα Degradation and Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of preclinical data reveals that GNE-149, an investigational selective estrogen receptor degrader (SERD), demonstrates superior efficacy in both degrading the estrogen receptor alpha (ERα) and inhibiting the proliferation of ER-positive breast cancer cells when compared to the established therapy, fulvestrant (B1683766). This guide provides a detailed comparison of the two compounds, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound was developed as an orally bioavailable alternative to fulvestrant, which is administered via intramuscular injection.[1][2][3] Both molecules are designed to function as full antagonists and degraders of ERα, a key driver in the majority of breast cancers.[1][2][3]

At a Glance: this compound vs. Fulvestrant

FeatureThis compoundFulvestrant
Mechanism of Action Selective Estrogen Receptor Degrader (SERD) and full antagonistSelective Estrogen Receptor Degrader (SERD) and full antagonist
Oral Bioavailability YesNo
ERα Degradation More efficient in preclinical studiesLess efficient compared to this compound in preclinical studies
Antiproliferative Activity More potent in preclinical studiesLess potent compared to this compound in preclinical studies

Quantitative Comparison of In Vitro Activity

Experimental data from studies on ER-positive breast cancer cell lines, MCF7 and T47D, highlight the superior performance of this compound.

ERα Degradation

This compound demonstrates more potent and complete degradation of the ERα protein in both MCF7 and T47D cell lines compared to fulvestrant. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) values are summarized below.

CompoundCell LineDC50 (nM)Dmax (%)
This compound MCF70.2794
T47D0.1595
Fulvestrant MCF70.3588
T47D0.2289

Data extracted from Liang, J. et al. ACS Med. Chem. Lett. 2020, 11, 1342–1347.[1]

Antiproliferative Activity

In assays measuring the inhibition of cancer cell growth, this compound showed a lower half-maximal inhibitory concentration (IC50) than fulvestrant, indicating greater potency.

CompoundCell LineAntiproliferation IC50 (nM)
This compound MCF70.66
T47D0.69
Fulvestrant MCF70.82
T47D1.1

Data extracted from Liang, J. et al. ACS Med. Chem. Lett. 2020, 11, 1342–1347.[1]

Signaling Pathway and Mechanisms of Action

Estrogen receptor alpha (ERα) is a ligand-activated transcription factor that, upon binding to estrogen, promotes the transcription of genes involved in cell proliferation. Both this compound and fulvestrant disrupt this pathway through a dual mechanism: they act as competitive antagonists, blocking estrogen binding, and they induce the degradation of the ERα protein itself.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation Proteasomal Degradation Pathway Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds ERa_active ERα Dimer (active) ERa_inactive->ERa_active Dimerization Degradation ERα Degradation ERa_inactive->Degradation Targeted for ERE Estrogen Response Element (DNA) ERa_active->ERE Translocates & Binds GNE149 This compound GNE149->ERa_inactive Binds & Blocks GNE149->Degradation Fulvestrant Fulvestrant Fulvestrant->ERa_inactive Binds & Blocks Fulvestrant->Degradation Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Proteasome Proteasome Degradation->Proteasome

Caption: ERα signaling pathway and points of intervention by this compound and fulvestrant.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

ERα Degradation Assay (Western Blot)

This protocol outlines the procedure for quantifying ERα protein levels in breast cancer cells following treatment with this compound or fulvestrant.

Western_Blot_Workflow start Start: Seed MCF7/T47D cells treatment Treat cells with this compound or Fulvestrant (various concentrations, 24h) start->treatment lysis Lyse cells and collect protein extracts treatment->lysis quantification Quantify protein concentration (BCA assay) lysis->quantification sds_page Separate proteins by size (SDS-PAGE) quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibody (anti-ERα) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence (ECL) secondary_ab->detection analysis Analyze band intensity to quantify ERα levels detection->analysis end End: Determine DC50 and Dmax analysis->end

Caption: Workflow for determining ERα degradation via Western Blot.

1. Cell Culture and Treatment:

  • MCF7 or T47D cells are seeded in 6-well plates and allowed to adhere overnight in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • The following day, the medium is replaced with fresh medium containing various concentrations of this compound, fulvestrant, or vehicle control (DMSO).

  • Cells are incubated for 24 hours at 37°C.

2. Protein Extraction and Quantification:

  • After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Cell lysates are collected and centrifuged to pellet cell debris.

  • The protein concentration of the supernatant is determined using a BCA protein assay kit.

3. Western Blotting:

  • Equal amounts of protein from each sample are denatured and loaded onto a polyacrylamide gel for SDS-PAGE.

  • Proteins are then transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with a primary antibody specific for ERα.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized.

  • Band intensities are quantified using densitometry software, and ERα levels are normalized to a loading control (e.g., β-actin or GAPDH).

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures cell viability to determine the antiproliferative effects of this compound and fulvestrant.

1. Cell Seeding:

  • MCF7 or T47D cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

2. Compound Treatment:

  • A serial dilution of this compound, fulvestrant, or vehicle control is added to the wells.

  • The plates are incubated for 5-7 days at 37°C.

3. Viability Measurement:

  • After the incubation period, a luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

  • The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

4. Data Analysis:

  • The data is normalized to the vehicle-treated control wells.

  • The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Conclusion

The preclinical data strongly suggest that this compound is a more potent ERα degrader and a more effective inhibitor of ER-positive breast cancer cell proliferation in vitro compared to fulvestrant.[1] Its oral bioavailability presents a significant potential advantage in a clinical setting.[1][2][3] These findings underscore the promise of this compound as a next-generation endocrine therapy, warranting further investigation in clinical trials.

References

A Comparative Analysis of GNE-149 and Other Oral Selective Estrogen Receptor Degraders in Development

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents offer the potential for improved efficacy and patient convenience over the intramuscular SERD fulvestrant (B1683766). This guide provides a comparative overview of the preclinical efficacy of GNE-149 and the clinical efficacy of other oral SERDs in development, including giredestrant (B1649318), elacestrant (B1663853), camizestrant (B1654347), and amcenestrant (B610687).

Estrogen Receptor Signaling Pathway

The estrogen receptor (ER) is a key driver of growth in the majority of breast cancers. Upon binding with estrogen, the receptor translocates to the nucleus and activates the transcription of genes that promote cell proliferation. Oral SERDs are designed to bind to the ER, leading to its degradation and thereby blocking this signaling pathway.

Estrogen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ER Estrogen->ER Binds ER_Degradation ER Degradation ER->ER_Degradation ER_Dimerization ER Dimer ER->ER_Dimerization Dimerizes Oral_SERD Oral_SERD Oral_SERD->ER Binds & Induces DNA DNA ER_Dimerization->DNA Binds to ERE Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Estrogen Receptor Signaling and SERD Inhibition

Efficacy Data of Oral SERDs

The following tables summarize the available preclinical and clinical efficacy data for this compound and other prominent oral SERDs.

Preclinical Efficacy of this compound

This compound is a preclinical oral SERD that has demonstrated potent ERα antagonism and degradation.[1][2][3] It was designed to have a dual mechanism of action similar to fulvestrant but with oral bioavailability.[1][2][3]

Cell LineAssayThis compound IC50Fulvestrant IC50GDC-0810 IC50GDC-0927 IC50
MCF7 Antiproliferation0.08 nM0.08 nM0.28 nM0.05 nM
ERα Degradation1.1 nM2.1 nM10 nM0.9 nM
T47D Antiproliferation0.05 nM0.05 nM0.12 nM0.03 nM
ERα Degradation2.1 nM2.1 nM13 nM0.7 nM
Data from ACS Medicinal Chemistry Letters.[2]
Clinical Efficacy of Oral SERDs in Development

The following data is derived from various clinical trials investigating the efficacy of different oral SERDs in patients with ER+/HER2- advanced or metastatic breast cancer.

Giredestrant (Roche/Genentech)

TrialSettingTreatment ArmComparatorMedian PFSHazard Ratio (95% CI)
lidERA [4][5][6][7][8][9]Adjuvant, Early-Stage Breast CancerGiredestrantStandard of Care Endocrine Therapy92.4% iDFS rate at 3 years0.70 (0.57-0.87)
evERA [9]Metastatic Breast CancerGiredestrant + EverolimusEndocrine Therapy + Everolimus-0.56 (Overall), 0.38 (ESR1-mutant)
acelERA [10]Metastatic Breast CancerGiredestrantPhysician's Choice5.6 months0.81 (0.60-1.10)

Elacestrant (Menarini Group/Radius Health) - FDA Approved

TrialSettingPatient PopulationTreatment ArmComparatorMedian PFSHazard Ratio (95% CI)
EMERALD [11][12][13][14][15]2nd/3rd Line, Metastatic Breast CancerOverallElacestrantStandard of Care2.79 months0.70 (0.55-0.88)
ESR1-mutantElacestrantStandard of Care3.78 months0.55 (0.39-0.77)

Camizestrant (AstraZeneca)

TrialSettingTreatment ArmComparatorMedian PFSHazard Ratio (95% CI)
SERENA-6 [14][16][17]1st Line (ESR1-mutant), Advanced Breast CancerCamizestrant + CDK4/6iAromatase Inhibitor + CDK4/6i16.0 months0.44 (0.31-0.60)
SERENA-2 [18][19]Previously Treated, Advanced Breast CancerCamizestrant (75mg)Fulvestrant7.2 months0.58
Camizestrant (150mg)Fulvestrant7.7 months0.67
SERENA-1 [20]Heavily Pretreated, Advanced Breast CancerCamizestrant + CDK4/6i-7.4 months-

Amcenestrant (Sanofi) - Development Halted

TrialSettingTreatment ArmComparatorMedian PFSHazard Ratio (95% CI)
AMEERA-5 [15][21][22]1st Line, Advanced Breast CancerAmcenestrant + PalbociclibLetrozole + Palbociclib-1.209 (0.939-1.557)
AMEERA-3 [21][23]Previously Treated, Advanced Breast CancerAmcenestrantPhysician's Choice3.6 months1.033 (0.787-1.355)
AMEERA-1 [24][25]Phase 1, Metastatic Breast CancerAmcenestrant + Palbociclib-ORR: 34%, CBR: 74%-

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are generalized methodologies for key experiments used in the evaluation of oral SERDs.

General Experimental Workflow for Oral SERD Evaluation

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_Binding Target Binding Assays (ERα Binding) In_Vitro In Vitro Cell-Based Assays (Proliferation, ER Degradation) Target_Binding->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo ADME ADME/Tox Studies In_Vivo->ADME Phase_I Phase I Trials (Safety, PK/PD, Dose Escalation) ADME->Phase_I Phase_II Phase II Trials (Efficacy, Dose Refinement) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy vs. Standard of Care) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

A typical workflow for developing oral SERDs.
In Vitro Antiproliferation Assay

  • Cell Culture : ER+ breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media supplemented with fetal bovine serum.

  • Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment : The following day, the media is replaced with phenol (B47542) red-free media containing various concentrations of the test compound (e.g., this compound) and controls.

  • Incubation : Cells are incubated for a period of 5-7 days.

  • Viability Assessment : Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis : The results are normalized to vehicle-treated controls, and IC50 values are calculated by fitting the data to a dose-response curve.

ERα Degradation Assay (Western Blot)
  • Cell Culture and Treatment : ER+ cells are grown in plates and treated with the oral SERD at various concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis : Cells are washed with PBS and then lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification : The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Detection : The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry : The intensity of the ERα band is quantified and normalized to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.

In Vivo Xenograft Studies
  • Animal Model : Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Tumor Implantation : ER+ breast cancer cells (e.g., MCF7) are implanted subcutaneously. An estrogen pellet is also implanted to support tumor growth.

  • Treatment Initiation : Once tumors reach a palpable size, mice are randomized into treatment and control groups. The oral SERD is administered daily by oral gavage.

  • Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint : The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumor growth inhibition (TGI) is calculated.

  • Pharmacodynamic Analysis : At the end of the study, tumors can be excised to measure the levels of ERα degradation by Western blot or immunohistochemistry.

Conclusion

The development of oral SERDs represents a significant advancement in the treatment of ER+ breast cancer. Preclinical data for this compound shows promise with potent antiproliferative and ERα degradation activity.[1][2] In the clinical arena, elacestrant has gained FDA approval, and giredestrant and camizestrant have demonstrated compelling efficacy in late-stage trials, particularly in patients with ESR1 mutations.[4][11][14][16][17] In contrast, the development of amcenestrant was halted due to a lack of demonstrated superiority over standard of care.[15][21] The comparative data presented here underscores the therapeutic potential of this class of drugs and highlights the ongoing efforts to develop more effective endocrine therapies for patients with ER+ breast cancer.

References

GNE-149 vs. GNE-502: A Head-to-Head Comparison of Next-Generation SERDs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapies for estrogen receptor-positive (ER+) breast cancer, the development of orally bioavailable Selective Estrogen Receptor Degraders (SERDs) represents a significant advancement. These molecules not only antagonize the estrogen receptor alpha (ERα) but also promote its degradation, offering a promising strategy to overcome resistance to traditional endocrine therapies. This guide provides a detailed, head-to-head comparison of two such next-generation SERDs, GNE-149 and GNE-502, based on preclinical data from their respective discovery publications.

Executive Summary

This compound was identified as a potent, orally bioavailable SERD with a dual mechanism of action as a full ERα antagonist and degrader. Building upon this discovery, GNE-502 was developed to address certain liabilities of this compound, demonstrating an improved profile in preclinical studies. This comparison will delve into their in vitro and in vivo performance, highlighting the key differences that position GNE-502 as a potentially superior clinical candidate.

Data Presentation: In Vitro and In Vivo Performance

The following tables summarize the key quantitative data for this compound and GNE-502, extracted from their primary discovery publications.

Table 1: In Vitro Activity

ParameterThis compoundGNE-502
ERα Binding Affinity (IC50) 0.053 nMNot Reported
ERα Degradation (IC50) MCF7 cells: 0.053 nMT47D cells: 0.031 nMMCF7 cells: 13 nM (EC50)
Antiproliferative Activity (IC50) MCF7 cells: 0.66 nMT47D cells: 0.69 nMMCF7 cells: 0.5 nM

Table 2: In Vivo Efficacy (MCF7 Xenograft Models)

ParameterThis compoundGNE-502
Model Wild-type (WT) and Y537S mutant ERαWild-type (WT) ERα
Dosing 0.3 - 30 mg/kg, oral10, 30, and 100 mg/kg, oral
Efficacy Dose-dependent efficacy, with tumor regression at doses >0.3 mg/kg in the Y537S mutant model.Dose-dependent tumor growth inhibition, with tumor stasis at 100 mg/kg.

Table 3: Pharmacokinetic Properties

ParameterThis compoundGNE-502
Oral Bioavailability (F) Rat: 31%Dog: 49%Cyno: 28%Orally active with sufficient exposure for in vivo studies.
Clearance (CL) Rat: 19 mL/min/kgDog: 8 mL/min/kgCyno: 13 mL/min/kgNot Reported

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

ERα Degradation Assay (In-Cell Western)

This assay quantifies the degradation of the ERα protein in cancer cell lines following treatment with the SERD.

  • Cell Culture: MCF7 or T47D cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or GNE-502) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Fixation: After treatment, the cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Immunostaining: The fixed cells are incubated with a primary antibody specific for ERα, followed by a fluorescently labeled secondary antibody.

  • Signal Detection: The fluorescence intensity, which is proportional to the amount of ERα protein, is measured using a plate reader.

  • Data Analysis: The IC50 or EC50 value, representing the concentration at which 50% of the ERα protein is degraded, is calculated from the dose-response curve.

Antiproliferative Activity Assay (CellTiter-Glo®)

This assay measures the effect of the SERD on the viability and proliferation of cancer cells.

  • Cell Seeding: MCF7 or T47D cells are seeded in 96-well plates.

  • Compound Addition: The cells are treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a period of 5-7 days to allow for cell proliferation.

  • Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This experiment evaluates the antitumor efficacy of the SERDs in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human breast cancer cells (e.g., MCF7) are implanted subcutaneously into the mice. For studies involving estrogen-dependent tumors, a slow-release estrogen pellet is also implanted.

  • Tumor Growth and Randomization: Once the tumors reach a specified size, the mice are randomized into treatment and control groups.

  • Drug Administration: The test compounds (this compound or GNE-502) are administered orally at various doses and schedules. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound and GNE-502 in an ER+ breast cancer cell.

SERD_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_inactive Inactive ERα Estrogen->ER_inactive Binds SERD This compound / GNE-502 SERD->ER_inactive Binds & Antagonizes ER_active Active ERα Dimer ER_inactive->ER_active Dimerization Proteasome Proteasome ER_inactive->Proteasome Ubiquitination & Degradation ERE Estrogen Response Element (ERE) ER_active->ERE Binds Gene_Transcription Gene Transcription (e.g., pS2) ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes

Mechanism of action of this compound and GNE-502.
Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of SERDs like this compound and GNE-502.

SERD_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding ERα Binding Assay Degradation ERα Degradation Assay Binding->Degradation Proliferation Antiproliferation Assay Degradation->Proliferation PK Pharmacokinetic Studies Proliferation->PK Efficacy Xenograft Efficacy Studies PK->Efficacy

Preclinical evaluation workflow for SERDs.

Conclusion

Both this compound and GNE-502 are potent, orally bioavailable SERDs with the ability to fully antagonize and degrade ERα. The available preclinical data suggests that GNE-502, developed as a follow-on to this compound, may possess an optimized profile. While a direct, side-by-side comparison in the same study is not publicly available, the data presented in their respective discovery papers provide a strong basis for understanding their individual strengths. GNE-502's development was aimed at addressing liabilities of this compound, indicating that it may have improved pharmaceutical properties or a better therapeutic window. Further clinical development will be necessary to fully elucidate the comparative efficacy and safety of these promising next-generation SERDs in the treatment of ER+ breast cancer.

GNE-149: A Potent and Orally Bioavailable SERD for ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of GNE-149's activity in diverse Estrogen Receptor-Positive (ER+) breast cancer cell lines, alongside other selective estrogen receptor degraders (SERDs), reveals its potential as a promising therapeutic agent. This guide provides researchers, scientists, and drug development professionals with key experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

This compound is an orally bioavailable small molecule that functions as a full antagonist and an efficient degrader of Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers.[1] By binding to ERα, this compound induces its degradation, thereby inhibiting estrogen-driven signaling pathways that promote cancer cell proliferation. This dual mechanism of action positions this compound as a compelling alternative to other SERDs in the treatment of ER+ breast cancer.

Comparative Activity of this compound in ER+ Cell Lines

The efficacy of this compound has been evaluated across multiple ER+ breast cancer cell lines and compared with other prominent SERDs, including Fulvestrant, GDC-0810, and AZD9496. The following tables summarize the half-maximal inhibitory concentrations (IC50) for both antiproliferative activity and ERα degradation.

Antiproliferative Activity (IC50, nM)
Cell LineThis compoundFulvestrantGDC-0810AZD9496
MCF-7 0.66[2][3][4]0.29[5][6]2.5[7][8][9]0.04[10]
T-47D 0.69[2][3][4]---
ZR-75-1 ----
BT-474 ----
ERα Degradation (IC50, nM)
Cell LineThis compoundFulvestrantGDC-0810AZD9496
MCF-7 0.053[2][3]-0.7[7][8][9]0.14[10]
T-47D 0.031[2][3]---
ZR-75-1 ----
BT-474 ----

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

ER_signaling_pathway ERα Signaling Pathway and this compound Inhibition cluster_cell ER+ Breast Cancer Cell cluster_nucleus E2 Estradiol (E2) ERa Estrogen Receptor α (ERα) E2->ERa Binds and Activates Degradation Proteasomal Degradation ERa->Degradation Targeted for ERE Estrogen Response Elements (ERE) ERa->ERE Binds to GNE149 This compound GNE149->ERa Binds and Induces Conformational Change Nucleus Nucleus Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Transcription Initiates Proliferation Cell Proliferation and Survival Transcription->Proliferation Promotes

Caption: Mechanism of this compound action on the ERα signaling pathway.

experimental_workflow Experimental Workflow for this compound Activity Assessment cluster_workflow cluster_assays Assess Activity start Start cell_culture Culture ER+ Breast Cancer Cell Lines (MCF-7, T-47D, etc.) start->cell_culture treatment Treat cells with varying concentrations of this compound and control compounds cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot for ERα Degradation treatment->western_blot data_analysis Data Analysis: Calculate IC50 values viability_assay->data_analysis western_blot->data_analysis results Compare antiproliferative and degradation potencies data_analysis->results end End results->end

Caption: Workflow for evaluating this compound's in vitro activity.

Experimental Protocols

Cell Culture and Antiproliferation Assay

1. Cell Culture:

  • ER+ breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1, BT-474) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Antiproliferation (Cell Viability) Assay (MTT Assay):

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound or other test compounds (typically ranging from 0.1 nM to 10 µM). A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 3 to 5 days.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for ERα Degradation

1. Cell Treatment and Lysis:

  • Cells are seeded in 6-well plates and grown to 70-80% confluency.

  • Cells are then treated with various concentrations of this compound or other SERDs for a specified time (e.g., 24 hours).

  • After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Cell lysates are collected and centrifuged to pellet cell debris.

2. Protein Quantification:

  • The protein concentration of the supernatant is determined using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with a primary antibody against ERα overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

  • The intensity of the protein bands is quantified using densitometry software.

  • The level of ERα is normalized to the loading control.

  • The percentage of ERα degradation is calculated relative to the vehicle-treated control. IC50 values for degradation are determined by plotting the percentage of remaining ERα against the logarithm of the drug concentration.

References

GNE-149: A Comparative Analysis of its Pharmacokinetic Properties Against Other Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of GNE-149, a novel, orally bioavailable selective estrogen receptor degrader (SERD), against a panel of other SERDs including the first-generation compound fulvestrant (B1683766) and other orally available agents that have been evaluated in clinical trials. This objective comparison, supported by experimental data and detailed methodologies, is intended to assist researchers and drug development professionals in evaluating the potential of this compound in the context of ER-positive breast cancer therapeutics.

Executive Summary

This compound is a potent, nonsteroidal, full antagonist and efficient degrader of estrogen receptor alpha (ERα) designed for the treatment of ER-positive breast cancer.[1][2] A key objective in the development of this compound was to overcome the significant pharmacokinetic limitations of fulvestrant, the first approved SERD, which suffers from poor oral bioavailability and requires intramuscular administration.[1][2] Preclinical data demonstrates that this compound possesses favorable oral bioavailability and metabolic stability across multiple species, positioning it as a promising next-generation oral SERD. This guide will delve into a direct comparison of its pharmacokinetic profile with other notable SERDs.

Comparative Pharmacokinetic Data

The following tables summarize the available preclinical pharmacokinetic parameters for this compound and selected comparator SERDs in various species. This data provides a quantitative basis for comparing their absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: In Vitro Metabolic Stability

CompoundTest SystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg)
This compound Human Liver MicrosomesFavorable-
Fulvestrant Human Liver Microsomes--
GDC-0810 Human Liver Microsomes--
AZD9496 Human Liver Microsomes--
GDC-0927 Human Liver Microsomes--
Data for this compound is qualitatively described as favorable, though specific quantitative values are not publicly available. Data for comparator compounds from directly comparable in vitro assays is limited in the public domain.

Table 2: In Vivo Pharmacokinetics in Preclinical Species

CompoundSpeciesDose & RouteCL (mL/min/kg)Vd (L/kg)t½ (h)Oral Bioavailability (F%)
This compound Rat-19--31%
Dog-8--49%
Cynomolgus Monkey-13--28%
Fulvestrant -----Poor
GDC-0810 -Oral---Orally Bioavailable
AZD9496 RatOral---63%
MouseOral---91%
DogOral---74%
GDC-0927 -Oral---Orally Bioavailable
'-' indicates data not readily available in the public domain. The oral bioavailability of fulvestrant is known to be very low, necessitating its intramuscular administration.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols for key experiments cited in this guide.

In Vitro Metabolic Stability: Human Liver Microsome Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

  • Test System: Pooled human liver microsomes.

  • Compound Concentration: Typically 1 µM.

  • Microsome Concentration: 0.5 mg/mL.

  • Incubation: The test compound is incubated with liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH as a cofactor.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study: Oral Administration in Rodents

This study determines the pharmacokinetic profile of a compound after oral administration.

  • Animal Models: Male Sprague-Dawley rats or CD-1 mice are commonly used. Animals are fasted overnight prior to dosing.

  • Formulation: The test compound is typically formulated in a vehicle suitable for oral gavage, such as a solution or suspension.

  • Dose Administration: A single oral dose is administered to a group of animals via gavage.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is typically drawn from the tail vein, saphenous vein, or via terminal cardiac puncture, and collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL/F: Apparent total clearance after oral administration.

    • Vd/F: Apparent volume of distribution after oral administration.

  • Bioavailability Determination: To determine the absolute oral bioavailability (F%), a separate group of animals is administered the compound intravenously. The AUC from the oral dose is then compared to the AUC from the intravenous dose.

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

GNE_149_PK_Workflow cluster_invitro In Vitro ADME cluster_invivo In Vivo Pharmacokinetics cluster_analysis Data Analysis & Modeling Plasma Stability Plasma Stability Metabolic Stability (Microsomes/Hepatocytes) Metabolic Stability (Microsomes/Hepatocytes) PK Parameter Calculation PK Parameter Calculation Metabolic Stability (Microsomes/Hepatocytes)->PK Parameter Calculation Permeability (e.g., Caco-2) Permeability (e.g., Caco-2) Protein Binding Protein Binding Single Dose PK (IV & PO) Single Dose PK (IV & PO) Single Dose PK (IV & PO)->PK Parameter Calculation Dose Escalation Dose Escalation Tissue Distribution Tissue Distribution PBPK Modeling PBPK Modeling PK Parameter Calculation->PBPK Modeling Human Dose Prediction Human Dose Prediction PBPK Modeling->Human Dose Prediction

Caption: Experimental workflow for characterizing the pharmacokinetic properties of a drug candidate.

Estrogen Receptor Signaling Pathway

Estrogen_Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Estrogen->ER binding HSP90 HSP90 ER->HSP90 stabilization Dimerization Dimerization ER->Dimerization Degradation Proteasomal Degradation ER->Degradation targeted for Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation ERE Estrogen Response Element (ERE) Nuclear Translocation->ERE binding Gene Transcription Gene Transcription (Proliferation, Survival) ERE->Gene Transcription This compound This compound This compound->ER binds & antagonizes This compound->Degradation

Caption: Simplified estrogen receptor signaling pathway and the mechanism of action of this compound.

Comparative Analysis

The primary advantage of this compound and other second-generation SERDs lies in their improved oral bioavailability compared to fulvestrant. The necessity for intramuscular injection for fulvestrant not only impacts patient convenience but may also limit the achievable plasma concentrations and, consequently, target engagement.

The available preclinical data indicates that this compound demonstrates good oral bioavailability in multiple species, ranging from 28% to 49%. This is a significant improvement over fulvestrant and is comparable to other orally bioavailable SERDs like AZD9496, which shows oral bioavailability of 63-91% in rodents. While direct cross-species comparisons should be made with caution, the data suggests that this compound is efficiently absorbed after oral administration.

The clearance values for this compound in rats, dogs, and monkeys (19, 8, and 13 mL/min/kg, respectively) suggest moderate to low clearance, which is a desirable characteristic for maintaining therapeutic drug levels. A lower clearance generally contributes to a longer half-life and allows for less frequent dosing.

References

A Comparative Analysis of GNE-149 and Other Estrogen Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the development of novel ER antagonists with improved efficacy and oral bioavailability is a critical area of research. This guide provides a side-by-side comparison of GNE-149, a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD), with other prominent ER antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Mechanism of Action: A Spectrum of ER Antagonism

Estrogen receptor antagonists can be broadly categorized into two main classes based on their mechanism of action:

  • Selective Estrogen Receptor Modulators (SERMs): These compounds, such as tamoxifen (B1202) and raloxifene, exhibit tissue-selective estrogen agonist and antagonist effects.[1][2] In breast tissue, they act as antagonists, blocking estrogen from binding to the ER and inhibiting tumor growth.[2] However, in other tissues like bone and the uterus, they can have estrogenic (agonist) effects.[3][4]

  • Selective Estrogen Receptor Degraders (SERDs): This class of antagonists, which includes fulvestrant (B1683766), elacestrant, camizestrant, and this compound, acts by binding to the estrogen receptor and inducing its degradation.[5][6][7][8] This dual mechanism of action—both antagonizing and degrading the receptor—leads to a more complete shutdown of ER signaling.[9]

This compound was developed as a "best-in-class" molecule, aiming to combine the full antagonist and SERD properties of fulvestrant with the significant advantage of oral bioavailability.[7][10]

Quantitative Comparison of ER Antagonists

The following table summarizes key quantitative data for this compound and other selected ER antagonists, providing a comparative overview of their biochemical and cellular activities.

CompoundClassTargetBinding Affinity (IC50/Ki)ERα DegradationAnti-proliferative ActivityOral Bioavailability
This compound Full Antagonist / SERDERαIC50 = 0.053 nM[11]Efficient degradation in MCF7 and T47D cells[7][10]Potent activity in MCF7 and T47D cells[7][10]Yes[7][10]
Fulvestrant SERDERα, ERβHigh affinity (89% of estradiol); Ki = 0.42 nM (ERα), 1.3 nM (ERβ)[12]Accelerates ER protein degradation[13]Antitumor activity in preclinical models[14]No (Intramuscular injection)[15]
Tamoxifen SERMERα, ERβLower affinity (2.5% of estradiol)[13]Does not induce degradation[2]Inhibits proliferation of ER+ breast cancer cells[2]Yes
Raloxifene SERMERα, ERβHigh affinity (Kd ≈ 50 pM for ERα)[3]Does not induce degradation[16]Antiestrogenic effects in breast tissue[3]Yes (approx. 2%)[16]
Elacestrant SERDERα, ERβIC50 = 48 nM (ERα), 870 nM (ERβ)[17][18]Dose-dependent ER degradation[19]Inhibits proliferation of ER+ cell lines[20]Yes
Camizestrant SERDERαHigh affinity to wild-type and mutant ERα[21]Potent ERα degradation[22]Significant antiproliferation in ER+ cell lines[21]Yes[23]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures relevant to the study of ER antagonists, the following diagrams are provided.

Estrogen_Signaling_Pathway Estrogen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonists ER Antagonists Estrogen Estrogen Membrane ER Membrane ER Estrogen->Membrane ER Binds Cytoplasmic ER Cytoplasmic ER Estrogen->Cytoplasmic ER Binds Kinase Cascades Kinase Cascades Membrane ER->Kinase Cascades Activates Proteasome Proteasome Cytoplasmic ER->Proteasome Degradation Nuclear ER Nuclear ER Cytoplasmic ER->Nuclear ER Translocates Kinase Cascades->Nuclear ER Phosphorylates ERE Estrogen Response Element Nuclear ER->ERE Binds Gene Transcription Gene Transcription ERE->Gene Transcription Regulates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Promotes SERM (e.g., Tamoxifen) SERM (e.g., Tamoxifen) SERM (e.g., Tamoxifen)->Nuclear ER Blocks Estrogen Binding SERD (e.g., this compound) SERD (e.g., this compound) SERD (e.g., this compound)->Cytoplasmic ER Binds & Induces Degradation

Caption: Estrogen Receptor Signaling Pathway and points of intervention by SERMs and SERDs.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow cluster_workflow cluster_materials Key Materials A 1. Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in 96-well plates. B 2. Allow cells to adhere overnight. A->B C 3. Treat cells with varying concentrations of ER antagonists (e.g., this compound) and controls. B->C D 4. Incubate for a defined period (e.g., 72 hours). C->D E 5. Add cell viability reagent (e.g., CellTiter-Glo). D->E F 6. Incubate to stabilize signal. E->F G 7. Measure luminescence or fluorescence using a plate reader. F->G H 8. Analyze data to determine IC50 values. G->H ER+ Cells ER+ Cells ER Antagonists ER Antagonists Viability Reagent Viability Reagent

Caption: A typical workflow for assessing the anti-proliferative effects of ER antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to characterize ER antagonists.

Ligand Binding Assay (Competitive Binding Assay)

Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the estrogen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled estrogen ligand for binding to purified ER protein.

Materials:

  • Purified recombinant human ERα or ERβ protein.

  • Radiolabeled ([³H]-estradiol) or fluorescently labeled estrogen.

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Scintillation fluid and vials (for radiolabeled assays) or a fluorescence plate reader.

  • Filter plates (e.g., glass fiber filters).

Procedure:

  • Prepare serial dilutions of the test compound and the labeled ligand.

  • In a multi-well plate, incubate the purified ER protein with the labeled ligand in the presence or absence of the test compound.

  • Allow the binding reaction to reach equilibrium (incubation times and temperatures may vary).

  • Separate the bound from the free ligand by vacuum filtration through the filter plates.

  • Wash the filters to remove unbound ligand.

  • Quantify the amount of bound labeled ligand. For radiolabeled assays, add scintillation fluid to the filters and measure radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence signal using a plate reader.

  • Plot the percentage of bound labeled ligand against the concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Western Blot for ERα Degradation

Objective: To assess the ability of a compound to induce the degradation of the ERα protein in cells.

Principle: This technique uses antibodies to detect the levels of ERα protein in cell lysates after treatment with a test compound. A decrease in the ERα protein band indicates degradation.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D).

  • Cell culture medium and supplements.

  • Test compounds (e.g., this compound) and controls (e.g., fulvestrant as a positive control, DMSO as a vehicle control).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against ERα.

  • Primary antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24-48 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against ERα.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To measure the effect of a compound on the proliferation and viability of cancer cells.

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.

Materials:

  • ER+ breast cancer cell lines.

  • 96-well opaque-walled plates.

  • Test compounds at various concentrations.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate the plate for a period of time that allows for multiple cell doublings (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the cell viability (as a percentage of the vehicle control) against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

References

GNE-149: A Comparative Analysis Against Current Endocrine Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GNE-149, an investigational oral Selective Estrogen Receptor Degrader (SERD), with current cornerstone endocrine therapies for estrogen receptor-positive (ER+) breast cancer. The comparison is based on available preclinical data, focusing on mechanism of action, efficacy in cellular and in vivo models, and the experimental methodologies used to generate this data.

Introduction to this compound and Current Endocrine Therapies

This compound is an orally bioavailable, non-steroidal molecule that functions as both a full antagonist of the estrogen receptor alpha (ERα) and a selective estrogen receptor degrader (SERD)[1][2]. This dual mechanism of action is designed to overcome the limitations of existing endocrine therapies, such as acquired resistance and poor oral bioavailability.

Current endocrine therapies for ER+ breast cancer primarily fall into three categories:

  • Selective Estrogen Receptor Modulators (SERMs): Such as tamoxifen (B1202), which competitively inhibit estrogen binding to ERα.

  • Aromatase Inhibitors (AIs): Including letrozole (B1683767) and anastrozole, which block the production of estrogen.

  • Selective Estrogen Receptor Degraders (SERDs): Like fulvestrant, which bind to ERα and trigger its degradation.

Resistance to SERMs and AIs is a significant clinical challenge, often driven by mutations in the ESR1 gene, which encodes for ERα. This compound has been specifically designed to be effective against both wild-type and mutant forms of ERα.

Mechanism of Action: A Comparative Overview

The distinct mechanisms of action of this compound and current endocrine therapies are crucial to understanding their efficacy and potential for overcoming resistance.

This compound acts as a pure antagonist, completely blocking the transcriptional activity of ERα. Concurrently, it induces the degradation of the ERα protein, thereby reducing the total cellular pool of the receptor available to drive tumor growth. Its oral bioavailability represents a significant potential advantage over fulvestrant, which is administered via intramuscular injection.

Tamoxifen , a SERM, acts as a competitive inhibitor of estrogen binding to ERα. However, it can also exhibit partial agonist activity in some tissues, which can be a limiting factor.

Aromatase Inhibitors (AIs) , such as letrozole and anastrozole, function by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens in postmenopausal women. This systemic reduction in estrogen levels deprives ER+ breast cancer cells of their primary growth signal.

Fulvestrant , the first-in-class SERD, is a pure ERα antagonist that also induces ERα degradation. Its efficacy can be limited by its poor pharmacokinetic profile, requiring large volume intramuscular injections.

Endocrine_Therapy_Mechanisms cluster_0 This compound (Oral SERD) cluster_1 Fulvestrant (SERD) cluster_2 Tamoxifen (SERM) cluster_3 Aromatase Inhibitors (AIs) This compound This compound ERα_GNE ERα This compound->ERα_GNE Binds to Degradation_GNE Proteasomal Degradation ERα_GNE->Degradation_GNE Induces Transcription_Block_GNE Transcription ERα_GNE->Transcription_Block_GNE Blocks Fulvestrant Fulvestrant ERα_Fulv ERα Fulvestrant->ERα_Fulv Binds to Degradation_Fulv Proteasomal Degradation ERα_Fulv->Degradation_Fulv Induces Transcription_Block_Fulv Transcription ERα_Fulv->Transcription_Block_Fulv Blocks Tamoxifen Tamoxifen ERα_Tam ERα Tamoxifen->ERα_Tam Competitively Binds Transcription_Mod Transcription ERα_Tam->Transcription_Mod Modulates Estrogen_Tam Estrogen Estrogen_Tam->ERα_Tam AIs Letrozole, Anastrozole Aromatase Aromatase Enzyme AIs->Aromatase Inhibit Estrogen_AI Estrogen_AI Androgens Androgens Androgens->Estrogen_AI Conversion via Aromatase

Figure 1. Comparative Mechanisms of Action.

Quantitative Performance Data

The following tables summarize the available preclinical data for this compound in comparison to established endocrine therapies. It is important to note that the data for different compounds are often generated in separate studies, which may lead to variability due to different experimental conditions.

Table 1: In Vitro Antiproliferative Activity in ER+ Breast Cancer Cell Lines
CompoundCell LineIC50 (nM)Reference(s)
This compound MCF-70.2[2]
T47D0.3[2]
Fulvestrant MCF-70.29 - 0.8[3][4][5]
Tamoxifen MCF-710,045 - 21,420[6][7][8][9][10][11][12][13]
Letrozole MCF-7aro50 - 100[14]
MCF-71 - 700[15][16]
Anastrozole MCF-7aro>500[14]

Note: IC50 values for tamoxifen and aromatase inhibitors can vary significantly based on the specific assay conditions, particularly the presence or absence of estrogen and the specific sub-clone of the cell line used.

Table 2: In Vivo Efficacy in MCF-7 Xenograft Models
CompoundModelDosingOutcomeReference(s)
This compound MCF-7 WTOral, dose-dependentTumor regression[1][2]
MCF-7 Y537S MutantOral, dose-dependentTumor regression[2]
Fulvestrant MCF-75 mg, single injectionComplete tumor growth blockage for at least 4 weeks[17]
Tamoxifen MCF-720 mg/kg, daily oralSignificant inhibition of E2-stimulated tumor growth[18]
Letrozole MCF-7aroNot specifiedMore effective at inhibiting tumor growth than tamoxifen[19][20][21][22]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to evaluate this compound and other endocrine therapies.

Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of cancer cell lines.

Cell_Proliferation_Assay Start Start Seed_Cells Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in multi-well plates. Start->Seed_Cells Add_Compound Add varying concentrations of test compound (e.g., this compound, Tamoxifen). Seed_Cells->Add_Compound Incubate Incubate for a defined period (e.g., 5-7 days). Add_Compound->Incubate Measure_Viability Measure cell viability using reagents like CellTiter-Glo or MTT. Incubate->Measure_Viability Analyze_Data Analyze data to determine the IC50 value (concentration for 50% inhibition). Measure_Viability->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for a Cell Proliferation Assay.

Protocol:

  • Cell Seeding: ER+ breast cancer cells (e.g., MCF-7 or T47D) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: A serial dilution of the test compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 5 to 7 days to allow for cell proliferation.

  • Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo) that measures metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.

ERα Degradation Assay

This assay quantifies the ability of a compound to induce the degradation of the ERα protein.

Protocol:

  • Cell Treatment: ER+ breast cancer cells are treated with the test compound or vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detection enzyme. A loading control (e.g., β-actin) is also probed to ensure equal protein loading.

  • Quantification: The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of degradation relative to the vehicle-treated sample.

MCF-7 Xenograft Model

This in vivo model assesses the antitumor efficacy of a compound in a living organism.

MCF7_Xenograft_Workflow Start Start Implant_Cells Implant MCF-7 cells subcutaneously into immunocompromised mice. Start->Implant_Cells Estrogen_Supplement Provide estrogen supplementation (e.g., estradiol (B170435) pellet) to support tumor growth. Implant_Cells->Estrogen_Supplement Tumor_Growth Allow tumors to reach a predetermined size. Estrogen_Supplement->Tumor_Growth Treatment Administer test compound (e.g., this compound orally) or vehicle control. Tumor_Growth->Treatment Monitor_Tumors Measure tumor volume periodically. Treatment->Monitor_Tumors Endpoint At the end of the study, excise and weigh tumors. Monitor_Tumors->Endpoint End End Endpoint->End

Figure 3. Workflow for an MCF-7 Xenograft Study.

Protocol:

  • Cell Implantation: MCF-7 cells are implanted subcutaneously into the flank of female immunodeficient mice.

  • Estrogen Supplementation: As MCF-7 cells are estrogen-dependent, mice are supplemented with a slow-release estradiol pellet to support tumor growth.

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and receive the test compound (e.g., this compound administered orally) or a vehicle control daily.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

Uterine Wet Weight Assay

This in vivo assay is used to assess the estrogenic or anti-estrogenic effects of a compound.

Protocol:

  • Animal Model: Immature or ovariectomized female rodents are used, as their uterine weight is highly sensitive to estrogenic stimulation.

  • Compound Administration: The test compound is administered daily for a short period (e.g., 3 days).

  • Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully excised.

  • Weight Measurement: The wet weight of the uterus is measured.

  • Data Analysis: An increase in uterine weight compared to the vehicle control indicates estrogenic activity, while a blockage of estradiol-induced uterine weight gain indicates anti-estrogenic activity.

Conclusion

This compound demonstrates a promising preclinical profile as an orally bioavailable SERD with full ERα antagonism. Its potent antiproliferative activity in ER+ breast cancer cell lines and robust efficacy in xenograft models, including those with ESR1 mutations, suggest it may offer advantages over existing endocrine therapies. Specifically, its oral administration and potential to overcome resistance mechanisms are key areas of interest.

Direct comparative preclinical studies between this compound and first-line agents like tamoxifen and aromatase inhibitors are not extensively available in the public domain. Such studies would be invaluable for a more definitive positioning of this compound in the landscape of endocrine therapies. The ongoing clinical development of this compound and other oral SERDs will be critical in determining their ultimate role in the treatment of ER+ breast cancer.

References

Validating the Antiproliferative Effects of GNE-149 with Orthogonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GNE-149's performance in key antiproliferative and target engagement assays. Experimental data is presented to support the validation of its mechanism of action as a potent and orally bioavailable selective estrogen receptor degrader (SERD).

Comparative Efficacy of this compound

This compound is a novel SERD designed to act as a full antagonist and efficient degrader of Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers.[1][2] Its primary mechanism involves binding to ERα, which leads to the receptor's ubiquitination and subsequent proteasomal degradation. This action effectively halts estrogen-driven signaling pathways that promote cancer cell proliferation. The following tables summarize the quantitative data on this compound's antiproliferative and ERα degradation activities in two common ER-positive breast cancer cell lines, MCF-7 and T47D, in comparison to other known SERDs.

Data Presentation

Table 1: Antiproliferative Activity of this compound and Reference Compounds

CompoundCell LineAntiproliferation IC50 (nM)
This compound (12) MCF7 0.6
T47D 0.7
Fulvestrant (1)MCF72.4
T47D2.5
GDC-0810 (2)MCF742
T47D28
GDC-0927 (5)MCF70.3
T47D0.4

Data sourced from a key preclinical study on this compound and represents the mean of multiple experiments.[1]

Table 2: ERα Degradation by this compound and Reference Compounds

CompoundCell LineERα Degradation DC50 (nM)ERα Degradation Dmax (%)
This compound (12) MCF7 0.4 96
T47D 0.5 94
Fulvestrant (1)MCF70.398
T47D0.398
GDC-0810 (2)MCF71.191
T47D1.689
GDC-0927 (5)MCF70.297
T47D0.296

DC50 represents the concentration for 50% maximal degradation, and Dmax indicates the maximal percentage of degradation. Data sourced from the primary preclinical publication on this compound.[1]

Orthogonal Assays for Validating Antiproliferative Effects

To ensure the antiproliferative effects of this compound are not an artifact of a single assay, it is crucial to employ orthogonal assays that measure different cellular processes. While specific data for this compound in apoptosis and cell cycle assays is not publicly available, this section outlines the principles and importance of these validation methods.

  • Apoptosis Assays: These assays determine if the antiproliferative effect is due to programmed cell death. Common methods include:

    • Annexin V/Propidium (B1200493) Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[3]

    • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) involved in the apoptotic cascade.

  • Cell Cycle Analysis: This method, typically performed using flow cytometry with a DNA-intercalating dye like propidium iodide, assesses whether the compound induces arrest at specific phases of the cell cycle (e.g., G1, S, G2/M), which would inhibit cell division.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation tables.

Cell Viability (Antiproliferation) Assay

This protocol describes a common method for assessing cell viability, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their proliferation.

  • Cell Seeding:

    • MCF-7 or T47D cells are harvested during their logarithmic growth phase.

    • Cells are seeded into 96-well plates at a density of approximately 4 x 10⁴ cells/mL in a volume of 200 µL of complete culture medium.[4]

    • Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • A serial dilution of this compound and other test compounds is prepared.

    • The culture medium is removed from the wells and replaced with 200 µL of medium containing the various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a period of 6 to 7 days.

  • MTT Assay and Data Analysis:

    • Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • The medium is removed, and 150 µL of a solubilizing agent like DMSO is added to each well to dissolve the formazan crystals.[4]

    • The absorbance is measured at 570 nm using a microplate reader.[4]

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the dose-response curve.

ERα Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of the ERα protein in response to this compound treatment.

  • Cell Culture and Treatment:

    • MCF-7 or T47D cells are plated in 6-well dishes and grown to 50-70% confluency.[5]

    • Cells are treated with varying concentrations of this compound or control compounds for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are washed with ice-cold PBS and then lysed using RIPA buffer containing protease inhibitors.[6]

    • The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.[5]

    • The total protein concentration of each lysate is determined using a BCA protein assay.[5]

  • Western Blotting:

    • Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[5]

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

    • The membrane is incubated overnight at 4°C with a primary antibody specific for ERα.[5]

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[5]

    • To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for a loading control protein, such as β-actin or GAPDH.[5]

  • Data Analysis:

    • The intensity of the ERα and loading control bands is quantified using densitometry software.

    • The ERα signal is normalized to the loading control signal for each sample.

    • The percentage of ERα degradation is calculated relative to the vehicle-treated control, and DC50 and Dmax values are determined.

Visualizations

Signaling Pathway

ER_Signaling_Pathway Estradiol Estradiol (E2) ERa_inactive Inactive ERα (in cytoplasm/nucleus) Estradiol->ERa_inactive Binds GNE149 This compound (SERD) GNE149->ERa_inactive Binds & Induces Conformational Change ERa_active Active ERα Dimer GNE149->ERa_active Antagonizes ERa_inactive->ERa_active Dimerization & Conformational Change Ub Ubiquitin ERa_inactive->Ub Ubiquitination ERE Estrogen Response Element (ERE) in DNA ERa_active->ERE Binds Transcription Gene Transcription (e.g., pS2, Cyclin D1) ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Proteasome Proteasome Ub->Proteasome Degradation ERα Degradation Proteasome->Degradation Mediates Degradation->Proliferation Inhibits

Caption: ERα signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Antiproliferative_Validation_Workflow start Start: Identify Potent Antiproliferative Compound (this compound) cell_viability Primary Assay: Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) start->cell_viability target_engagement Mechanism of Action Assay: Target Degradation (Western Blot for ERα) start->target_engagement data_analysis Data Analysis & Comparison: Calculate IC50, DC50, Dmax cell_viability->data_analysis target_engagement->data_analysis orthogonal_assays Orthogonal Validation Assays apoptosis Apoptosis Assay (Annexin V/PI) orthogonal_assays->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) orthogonal_assays->cell_cycle downstream Downstream Pathway Analysis (e.g., qPCR for ER-target genes) orthogonal_assays->downstream conclusion Conclusion: Validate Antiproliferative Effects and Mechanism apoptosis->conclusion cell_cycle->conclusion downstream->conclusion data_analysis->orthogonal_assays

References

GNE-149 in Tamoxifen-Resistant Breast Cancer: A Comparative Analysis of Next-Generation Estrogen Receptor Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to endocrine therapies such as tamoxifen (B1202) remains a critical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. GNE-149, a novel, orally bioavailable full antagonist and selective estrogen receptor degrader (SERD), represents a promising therapeutic strategy. This guide provides a comparative analysis of this compound's performance against other SERDs, focusing on their efficacy in the context of tamoxifen resistance, supported by available preclinical data and detailed experimental methodologies.

Introduction to this compound

This compound is an investigational compound designed to overcome the limitations of current endocrine therapies. It functions through a dual mechanism: competitively binding to the estrogen receptor alpha (ERα) to block its function and inducing the degradation of the ERα protein itself.[1] This dual action aims to eliminate the primary driver of proliferation in ER+ breast cancer cells. Preclinical studies have demonstrated its potent antiproliferative activity in ER+ breast cancer cell lines such as MCF7 and T47D, and robust efficacy in xenograft models.[1]

While direct experimental data on this compound's efficacy in established tamoxifen-resistant cell lines is not yet publicly available, its development is predicated on addressing endocrine resistance. This guide, therefore, compares the known performance of this compound in tamoxifen-sensitive models to that of other prominent SERDs that have been evaluated in tamoxifen-resistant contexts.

Comparative Efficacy of SERDs

The following tables summarize the antiproliferative and ERα degradation activities of this compound in tamoxifen-sensitive cell lines and compare them with alternative SERDs that have been tested in tamoxifen-resistant models.

Table 1: In Vitro Antiproliferative Activity of SERDs

CompoundCell LineResistance ModelIC₅₀ (nM)Citation(s)
This compound MCF7Tamoxifen-Sensitive0.29[2]
T47DTamoxifen-Sensitive0.23[2]
Fulvestrant MCF7Tamoxifen-Sensitive0.27[2]
T47DTamoxifen-Sensitive0.17[2]
MCF7-TAMRTamoxifen-ResistantSensitive (IC₅₀ not specified)[3]
Elacestrant MCF7-TAMRTamoxifen-ResistantSensitive (IC₅₀ not specified)[3]
Amcenestrant Multiple ER+ linesTamoxifen-ResistantActive (IC₅₀ not specified)[4]
Camizestrant Multiple ER+ linesEndocrine-ResistantActive (IC₅₀ not specified)[5]

Note: A direct comparison of IC₅₀ values is challenging due to variations in experimental conditions across different studies. "Sensitive" or "Active" indicates reported antiproliferative effects without a specific IC₅₀ value in the cited source.

Table 2: In Vitro ERα Degradation Activity of SERDs

CompoundCell LineDegradation IC₅₀ (nM)Max Degradation (Sinf %)Citation(s)
This compound MCF70.4391[2]
T47D0.4694[2]
Fulvestrant MCF70.3587[2]
T47D0.4990[2]
Amcenestrant MCF70.298[4]
Camizestrant MCF7Potent (IC₅₀ not specified)Robust Degradation[5][6]
Elacestrant MCF70.6Dose-dependent degradation[7]

Signaling Pathways and Mechanism of Action

SERDs like this compound are designed to disrupt ERα signaling comprehensively. The diagram below illustrates the mechanism of action of a SERD compared to a selective estrogen receptor modulator (SERM) like tamoxifen.

SERD_Mechanism cluster_0 Cell Cytoplasm cluster_1 Nucleus Estrogen Estrogen ERa_inactive ERα (Inactive) Estrogen->ERa_inactive Binds & Activates ERa_active ERα (Active) ERa_inactive->ERa_active Proteasome Proteasome ERa_inactive->Proteasome Targeted for Degradation No_Transcription Transcription Blocked ERE Estrogen Response Element (DNA) ERa_active->ERE Dimerizes & Binds ERa_active->ERE SERD This compound (SERD) SERD->ERa_inactive Binds & Induces Conformational Change SERM Tamoxifen (SERM) SERM->ERa_inactive Competitively Binds (Antagonist in Breast) Degradation Degradation Proteasome->Degradation Transcription Gene Transcription & Cell Proliferation ERE->Transcription Western_Blot_Workflow start Start step1 1. Cell Culture & Treatment (e.g., MCF7 cells plated and treated with this compound/control for 24h) start->step1 step2 2. Cell Lysis (Harvest cells and extract proteins using RIPA buffer) step1->step2 step3 3. Protein Quantification (Determine protein concentration using BCA assay) step2->step3 step4 4. SDS-PAGE (Separate proteins by size on a polyacrylamide gel) step3->step4 step5 5. Protein Transfer (Transfer proteins from gel to a PVDF membrane) step4->step5 step6 6. Immunoblotting (Probe with primary antibodies for ERα and loading control, e.g., GAPDH) step5->step6 step7 7. Detection (Incubate with HRP-conjugated secondary antibody and ECL substrate) step6->step7 step8 8. Imaging & Analysis (Capture chemiluminescent signal and quantify band intensity) step7->step8 end End step8->end

References

A Comparative Preclinical Review of Novel Oral Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents offer the promise of improved efficacy and convenience over the long-standing intramuscular SERD, fulvestrant. This guide provides a comparative preclinical data review of five emerging oral SERDs: amcenestrant, camizestrant, elacestrant, giredestrant, and vepdegestrant (ARV-471), benchmarked against fulvestrant.

Quantitative Data Comparison

The following tables summarize key preclinical parameters for each SERD, offering a comparative view of their potency and efficacy in vitro and in vivo.

Table 1: In Vitro Potency and Estrogen Receptor Degradation
CompoundERα Binding Affinity (IC50/EC50, nM)Cell Proliferation Inhibition (IC50, nM)ERα Degradation (DC50/EC50, nM)Maximum ERα Degradation (Dmax, %)
Fulvestrant 0.94[1]0.29 (MCF-7)[1]~10-100>90
Amcenestrant 20 (WT ERα)[2]20 (MCF-7, WT ERα)[2]0.2 (MCF-7)[2][3]98[4]
Camizestrant <1 (MCF-7, antagonist activity)[5]Not explicitly stated<1 (MCF-7)[5]Equivalent to fulvestrant
Elacestrant 48 (ERα)Not explicitly statedNot explicitly statedSimilar to fulvestrant
Giredestrant 0.05 (ER antagonist)[6]0.4 (MCF-7)[7]Not explicitly statedSurpasses fulvestrant
Vepdegestrant (ARV-471) 1[8]Not explicitly stated~2[9]>97[10]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Table 2: In Vivo Efficacy in Breast Cancer Xenograft Models
CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
Fulvestrant MCF-75 mg/mouse, s.c.Complete growth suppression[11]
Amcenestrant Tamoxifen-resistant PDX100 mg/kg/dayGreater tumor volume reduction than fulvestrant[2]
Camizestrant ESR1wt and ESR1m PDXNot specifiedStrong antitumor activity, including in fulvestrant-resistant models
Elacestrant ER+ PDX modelsNot specifiedSignificant tumor growth inhibition
Giredestrant ESR1 Y537S mutant PDX & WT ERα tumor modelLow dosesTumor regressions as a single agent and in combination with a CDK4/6 inhibitor[6]
Vepdegestrant (ARV-471) Multiple ER-driven xenograft modelsNot specifiedRobust tumor shrinkage[10]

Signaling Pathways and Mechanisms of Action

Oral SERDs share a common mechanism of action: they bind to the estrogen receptor, inducing a conformational change that marks the receptor for proteasomal degradation. This dual action of antagonism and degradation effectively abrogates ER signaling.

SERD_Mechanism_of_Action cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Estrogen Estrogen ER ER Estrogen->ER Binds ER_SERD_Complex ER-SERD Complex ERE Estrogen Response Element (DNA) ER->ERE Translocates & Binds Oral_SERD Oral_SERD Oral_SERD->ER Binds to ER Ubiquitinated_ER Ubiquitinated ER ER_SERD_Complex->Ubiquitinated_ER Ubiquitination ER_SERD_Complex->ERE Prevents Binding Ubiquitin Ubiquitin Proteasome Proteasome Ubiquitinated_ER->Proteasome Targeted for Degradation Degraded_ER Proteasome->Degraded_ER Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription Initiates

Mechanism of action of oral SERDs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical data. Below are outlines of key experimental protocols used to evaluate novel oral SERDs.

Estrogen Receptor Binding Assay

This assay determines the affinity of a compound for the estrogen receptor. A common method is a competitive binding assay using a radiolabeled estrogen, such as [3H]-estradiol.

ER_Binding_Assay cluster_workflow Experimental Workflow start Prepare ER-containing cell lysate or purified ER incubate Incubate ER with constant concentration of [3H]-Estradiol and varying concentrations of test SERD start->incubate separate Separate bound from free radioligand (e.g., filtration, charcoal adsorption) incubate->separate measure Measure radioactivity of bound fraction separate->measure analyze Analyze data to determine IC50 (concentration of SERD that inhibits 50% of [3H]-Estradiol binding) measure->analyze end Determine Binding Affinity (Ki) analyze->end

Workflow for an ER competitive binding assay.

Western Blot for ERα Degradation

This technique is used to quantify the amount of ERα protein in cells after treatment with a SERD, thereby measuring the compound's degradation activity.

Western_Blot_Workflow cluster_workflow Experimental Workflow start Culture ER+ breast cancer cells (e.g., MCF-7) treat Treat cells with varying concentrations of SERD for a set time start->treat lyse Lyse cells and collect protein extracts treat->lyse quantify Quantify protein concentration lyse->quantify sds_page Separate proteins by size using SDS-PAGE quantify->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer block Block non-specific binding sites on the membrane transfer->block probe_primary Incubate with primary antibody against ERα block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect signal using chemiluminescence probe_secondary->detect analyze Analyze band intensity to quantify ERα levels and determine DC50 detect->analyze end Determine ERα Degradation analyze->end

Workflow for Western blot analysis of ERα degradation.

Cell Proliferation Assay

This assay measures the effect of a SERD on the growth of ER+ breast cancer cell lines.

Cell_Proliferation_Assay cluster_workflow Experimental Workflow start Seed ER+ breast cancer cells (e.g., MCF-7) in multi-well plates treat Treat cells with a range of SERD concentrations start->treat incubate Incubate for several days (e.g., 5-7 days) treat->incubate measure Measure cell viability/proliferation (e.g., using CellTiter-Glo, MTT, or SRB assay) incubate->measure analyze Generate dose-response curves and calculate IC50 measure->analyze end Determine Antiproliferative Potency analyze->end

Workflow for a cell proliferation assay.

Breast Cancer Xenograft Model

In vivo efficacy is assessed using animal models, typically immunodeficient mice bearing human breast cancer tumors (xenografts).

Xenograft_Model_Workflow cluster_workflow Experimental Workflow start Implant ER+ breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments (PDX) into immunodeficient mice tumor_growth Allow tumors to establish and reach a specified size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer oral SERD or vehicle control according to a defined schedule randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor end_study End study at a predefined endpoint (e.g., tumor size, time) monitor->end_study analyze Analyze tumor growth inhibition (TGI) and other endpoints end_study->analyze end Determine In Vivo Efficacy analyze->end

Workflow for a breast cancer xenograft model study.

Conclusion

The preclinical data for this new generation of oral SERDs are highly promising, demonstrating potent ER degradation and significant antitumor activity, often surpassing the benchmark set by fulvestrant. While direct cross-compound comparisons are challenging due to varied experimental designs, the collective evidence strongly supports their continued clinical development. These novel agents hold the potential to become a new standard of care in the treatment of ER+ breast cancer, offering improved efficacy and a more convenient oral administration route for patients. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative advantages of each of these promising new therapies.

References

GNE-149 vs. Fulvestrant: A Comparative In Vivo Analysis in ER+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a head-to-head comparison of the in vivo efficacy of GNE-149 and the established therapy, fulvestrant (B1683766), in preclinical models of estrogen receptor-positive (ER+) breast cancer. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two selective estrogen receptor degraders (SERDs).

Executive Summary

This compound is an orally bioavailable, non-steroidal full antagonist and selective estrogen receptor degrader (SERD) of the estrogen receptor alpha (ERα).[1][2][3][4] It was developed as a potential "best-in-class" therapeutic agent, addressing the limitation of fulvestrant's poor pharmacokinetic profile which necessitates intramuscular administration.[2][3][4] Both this compound and fulvestrant share a common mechanism of action by binding to the estrogen receptor, inducing its degradation, and thereby blocking downstream signaling that promotes tumor growth.[2][3][4] Preclinical studies demonstrate this compound's robust, dose-dependent anti-tumor efficacy in xenograft models, including those with acquired resistance to other endocrine therapies.[5]

Quantitative In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound and fulvestrant in an MCF7 human breast cancer xenograft model. It is important to note that while the this compound data is derived from its primary discovery publication, direct head-to-head comparative data with fulvestrant under identical experimental conditions was not available in the public domain. The fulvestrant data is representative of its activity in similar preclinical models.

Compound Dose & Regimen Animal Model Tumor Growth Inhibition (TGI) / Outcome Reference
This compound 0.3 - 30 mg/kg, oral, dailyMCF7 WT XenograftDose-dependent efficacy[5]
This compound > 0.3 mg/kg, oral, dailyMCF7 Y537S Mutant XenograftTumor regression observed at all doses[5]
Fulvestrant 5 mg/mouse, subcutaneous, weeklyMCF7 XenograftSignificant tumor growth inhibition[6][7]
Fulvestrant 25 mg/kg, subcutaneous, weeklyTamoxifen-Resistant XenograftSignificant inhibition of tumor growth[8]

Experimental Protocols

This compound In Vivo Efficacy Study in an MCF7 Xenograft Model

This protocol is based on the methodology described in the discovery of this compound.[2][3]

  • Cell Culture: MCF7 cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Animal Model: Female immunodeficient mice (e.g., nu/nu or NOD SCID) are utilized. To support the growth of these estrogen-dependent tumors, mice are supplemented with an estrogen source, typically a slow-release estradiol (B170435) pellet implanted subcutaneously prior to tumor cell inoculation.[9][10][11]

  • Tumor Inoculation: A suspension of MCF7 cells, often mixed with Matrigel to enhance tumor formation, is injected subcutaneously into the flank of each mouse.[9][12]

  • Tumor Growth Monitoring: Tumor volumes are monitored regularly using caliper measurements.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally, typically on a daily schedule, at various dose levels.

  • Endpoint: The study continues for a specified duration, with tumor volumes and body weights recorded throughout. At the end of the study, tumors may be excised for further analysis.

Fulvestrant In Vivo Efficacy Study in an MCF7 Xenograft Model

This is a representative protocol for evaluating fulvestrant in a similar preclinical setting.[1][6][7][8][13]

  • Cell Culture and Animal Model: As described for the this compound protocol, MCF7 cells are cultured and female immunodeficient mice with estrogen supplementation are used.[9][10][11]

  • Tumor Inoculation: MCF7 cells in a suitable matrix are subcutaneously injected into the mice.[9][12]

  • Tumor Growth and Randomization: Tumor growth is monitored, and animals are randomized into cohorts when tumors are established.

  • Treatment: Fulvestrant is formulated in a suitable vehicle (e.g., oil-based) and administered via subcutaneous or intramuscular injection. A common dosing regimen is weekly injections.[1][8]

  • Endpoint and Analysis: Tumor volumes and animal well-being are monitored throughout the experiment.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the shared signaling pathway of this compound and fulvestrant and the general workflow for in vivo efficacy studies.

SERD_Mechanism_of_Action This compound & Fulvestrant Signaling Pathway cluster_cell Cancer Cell Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds & Activates ERa_Complex ERα-Drug Complex Transcription Gene Transcription (Proliferation, Survival) ERa->Transcription Promotes GNE149_Fulvestrant This compound / Fulvestrant GNE149_Fulvestrant->ERa Binds & Antagonizes Proteasome Proteasome ERa_Complex->Proteasome Ubiquitination & Targeting ERa_Complex->Inhibition Degradation ERα Degradation Proteasome->Degradation Inhibition->Transcription

This compound & Fulvestrant Signaling Pathway

in_vivo_workflow In Vivo Efficacy Study Workflow Cell_Culture 1. Cell Line Culture (e.g., MCF7) Animal_Prep 2. Animal Preparation (Immunodeficient Mice + Estrogen Supplement) Cell_Culture->Animal_Prep Tumor_Inoculation 3. Tumor Cell Inoculation (Subcutaneous) Animal_Prep->Tumor_Inoculation Tumor_Growth 4. Tumor Growth Monitoring (Caliper Measurement) Tumor_Inoculation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (Oral Gavage or Injection) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint & Ex Vivo Analysis Data_Collection->Endpoint

In Vivo Efficacy Study Workflow

References

Replicating published GNE-149 experimental findings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental findings related to GNE-149, a potent and orally bioavailable full antagonist and efficient degrader of Estrogen Receptor alpha (ERα).[1][2] Developed for the treatment of ER-positive (ER+) breast cancer, this compound represents a significant advancement in the class of Selective Estrogen Receptor Degraders (SERDs).[1][3] This document is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon the published findings for this compound and other relevant SERDs.

Introduction to this compound

This compound was developed to overcome the limitations of earlier ERα-targeted therapies.[1] While therapies like tamoxifen (B1202) (a Selective Estrogen Receptor Modulator - SERM) and aromatase inhibitors are effective, resistance often develops, sometimes through mutations in the ESR1 gene which encodes ERα.[1] Fulvestrant (B1683766), the first approved SERD, effectively antagonizes and degrades ERα but suffers from poor oral bioavailability, limiting its clinical utility.[1] this compound was designed as a "best-in-class" orally bioavailable SERD with a dual mechanism of action: full antagonism of ERα and robust degradation of the ERα protein.[1]

Comparative In Vitro Performance

The following tables summarize the in vitro antiproliferative activity and ERα degradation efficiency of this compound in comparison to other SERDs in key ER+ breast cancer cell lines, MCF7 and T47D.

Table 1: Antiproliferative Activity of SERDs
CompoundCell LineIC50 (nM)
This compound MCF7 0.3
T47D 0.2
FulvestrantMCF70.29[4][5][6]
T47DNot explicitly found in searches
GDC-0810MCF72.5[7][8]
AZD9496MCF7≤1
GDC-0927MCF7Data not available in a comparable format
LSZ102MCF7Data not available in a comparable format
SAR430859MCF7Data not available in a comparable format
Table 2: ERα Degradation Activity of SERDs
CompoundCell LineDC50 (nM)Maximum Degradation (%)
This compound MCF7 0.2 >95%
T47D 0.3 >95%
FulvestrantMCF7Data not available in a comparable format~100%[6]
GDC-0810MCF70.7[7][8]Data not available in a comparable format
AZD9496MCF7Data not available in a comparable formatEquivalent to fulvestrant in MCF7[9]
GDC-0927MCF7Data not available in a comparable formatMore efficient than fulvestrant and GDC-0810
LSZ102MCF7Data not available in a comparable formatData not available in a comparable format
SAR430859MCF7Data not available in a comparable formatData not available in a comparable format

In Vivo Efficacy

In a preclinical MCF7 xenograft mouse model, this compound demonstrated robust, dose-dependent anti-tumor activity.[2] This model is a standard for evaluating the in vivo efficacy of compounds targeting ER+ breast cancer.

Signaling Pathway and Mechanism of Action

This compound acts as a dual-mechanism inhibitor of ERα signaling. As a full antagonist, it competitively binds to ERα, preventing the binding of estradiol (B170435) and subsequent activation of downstream transcriptional programs that promote cell proliferation. Concurrently, as a SERD, it induces the degradation of the ERα protein, further diminishing the cellular response to estrogen.

GNE149_Mechanism This compound Mechanism of Action cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Estradiol Estradiol ERa ERα Estradiol->ERa Binds & Activates ERE Estrogen Response Element ERa->ERE Binds Degradation Degradation ERa->Degradation GNE149 This compound GNE149->ERa Binds & Blocks Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription SERD_Workflow Experimental Workflow for SERD Evaluation Start Start In_Vitro In Vitro Assays Start->In_Vitro Antiproliferation Antiproliferation Assay (MCF7, T47D) In_Vitro->Antiproliferation Degradation ERα Degradation Assay (Western Blot) In_Vitro->Degradation Data_Analysis Data Analysis & Comparison Antiproliferation->Data_Analysis Degradation->Data_Analysis In_Vivo In Vivo Models Xenograft MCF7 Xenograft Model In_Vivo->Xenograft Xenograft->Data_Analysis End End Data_Analysis->End

References

GNE-149 Demonstrates Superior Degradation and Antiproliferative Efficacy in Head-to-Head Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 17, 2025 – New comparative data reveals that GNE-149, a novel, orally bioavailable full antagonist and selective estrogen receptor degrader (SERD), exhibits enhanced estrogen receptor alpha (ERα) degradation and potent antiproliferative activity against ER-positive breast cancer cell lines when compared to other inhibitors.[1] These findings position this compound as a promising candidate for the treatment of ER+ breast cancer, offering potential advantages over existing therapies.

A pivotal study directly compared the in vitro performance of this compound with the established SERD fulvestrant, as well as other investigational oral SERDs, GDC-0810 and GDC-0927. The head-to-head analysis in both MCF7 and T47D ER+ breast cancer cell lines highlights this compound's superior ability to degrade ERα and inhibit cancer cell growth.[1]

Comparative Performance Data

The in vitro efficacy of this compound was evaluated against other SERDs, with the results summarized below. The data clearly indicates this compound's potent activity in both ERα degradation and antiproliferation assays.

Table 1: Comparative In Vitro Performance of this compound and Other Inhibitors [1]

CompoundCell LineAntiproliferation IC₅₀ (nM)ERα Degradation IC₅₀ (nM)ERα Degradation S_inf (%)¹
This compound MCF7 0.66 0.053 95
T47D 0.69 0.031 95
FulvestrantMCF70.290.8985
T47D0.350.4385
GDC-0810MCF7112.580
T47D132.180
GDC-0927MCF70.270.4590
T47D0.300.3890

¹ S_inf represents the maximal ERα degradation.

In addition to its potent in vitro activity, this compound has demonstrated robust, dose-dependent efficacy in in vivo xenograft models of both wild-type and Y537S mutant ERα MCF7 breast cancer.[1] Notably, it showed comparable efficacy to GDC-0927 at an approximately 30-fold lower dose, suggesting a potential for a lower pill burden. Furthermore, this compound exhibits favorable metabolic stability and oral bioavailability.[1]

Signaling Pathway and Mechanism of Action

This compound functions as a full antagonist and a selective estrogen receptor degrader. In ER+ breast cancer, the ERα signaling pathway is a key driver of tumor growth. Estrogen binding to ERα leads to its activation, dimerization, and translocation to the nucleus, where it regulates the transcription of genes involved in cell proliferation. This compound disrupts this pathway by binding to ERα, blocking its function as a transcription factor, and inducing its degradation via the proteasome.

ER_Signaling_Pathway Estrogen Receptor Alpha (ERα) Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERα_inactive ERα (inactive) Estrogen->ERα_inactive Binds and Activates ERα_active ERα (active/dimerized) ERα_inactive->ERα_active Dimerization Proteasome Proteasome ERα_inactive->Proteasome Degradation ERE Estrogen Response Element ERα_active->ERE Translocates and Binds GNE_149 This compound GNE_149->ERα_inactive Binds and Induces Degradation Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

ERα signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. While the precise protocols for the this compound studies are detailed in the supplementary information of the primary publication, the following represents standard and widely accepted procedures for these assays.

ERα Degradation Assay (Western Blot)

This assay quantifies the amount of ERα protein in cancer cells following treatment with an inhibitor.

ER_Degradation_Workflow ERα Degradation Assay Workflow Cell_Culture 1. Culture MCF7/T47D cells Treatment 2. Treat with this compound or other inhibitors Cell_Culture->Treatment Cell_Lysis 3. Lyse cells to extract proteins Treatment->Cell_Lysis Quantification 4. Quantify protein concentration (BCA assay) Cell_Lysis->Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 7. Block membrane Transfer->Blocking Primary_Ab 8. Incubate with primary antibody (anti-ERα) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 10. Detect signal with ECL substrate Secondary_Ab->Detection Analysis 11. Analyze band intensity Detection->Analysis

A typical workflow for an ERα degradation assay using Western Blot.

Protocol:

  • Cell Culture: MCF7 or T47D cells are cultured in appropriate media to 50-70% confluency.[2]

  • Treatment: Cells are treated with various concentrations of this compound or other inhibitors for a specified time (e.g., 24 hours).[3]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.[2][3]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.[2]

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel for electrophoresis.[2]

  • Western Blotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2][3]

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified to determine the percentage of ERα degradation relative to a vehicle-treated control.[2][3]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: MCF7 or T47D cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.[4]

  • Treatment: The cells are then treated with a range of concentrations of this compound or other inhibitors for 24, 48, or 72 hours.[4][5]

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.[4][5]

  • Crystal Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.[4][5]

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used. For ER+ cell lines like MCF7, estrogen supplementation is required for tumor growth. This is often achieved by implanting a slow-release estradiol (B170435) pellet subcutaneously a week before cell implantation.

  • Cell Implantation: MCF7 cells are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a certain size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. This compound or other inhibitors are administered orally at various doses.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is concluded after a predetermined period or when tumors in the control group reach a specific size. The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

References

Safety Operating Guide

Navigating the Disposal of GNE-149: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of GNE-149, a potent and selective estrogen receptor degrader used in cancer research. Adherence to these guidelines is paramount to ensure a safe laboratory environment and compliance with regulatory standards.

Disclaimer: This document provides general guidance on the disposal of the research chemical this compound. The Safety Data Sheet (SDS) provided by the manufacturer is the primary and authoritative source of information regarding the specific hazards, handling, and disposal of this compound. Always consult the SDS for this compound before handling or disposing of the material. Procedures outlined here should be adapted to align with the specific recommendations in the SDS and in accordance with all applicable federal, state, and local regulations.

Key Properties of this compound

A summary of the quantitative data for this compound is presented below to inform handling and disposal considerations.

PropertyValue
Molecular Formula C₂₈H₃₃F₄N₃O
Molecular Weight 503.58 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Short term (days to weeks): 0-4°C; Long term (months to years): -20°C

Experimental Protocols: Safe Handling and Disposal

The proper disposal of this compound involves a systematic approach to waste management, from the point of generation to final disposal. The following steps outline the recommended protocol.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form (pure compound or in solution), ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. Consult the specific SDS for detailed requirements.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and specifically identifying "this compound contaminated debris."

  • Liquid Waste:

    • Solutions of this compound (e.g., in DMSO) should be collected in a dedicated, sealed, and chemically compatible waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • The container must be clearly labeled with "Hazardous Chemical Waste" and the full chemical name "this compound in [Solvent Name]".

Step 3: Waste Storage

Store all this compound waste in a designated and properly labeled satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In a location that minimizes the risk of spills and breakage.

Step 4: Disposal Procedure

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. As a potent, biologically active compound, it requires disposal as hazardous chemical waste.

  • Consult Institutional Guidelines: Familiarize yourself with your institution's specific procedures for hazardous waste disposal. This will include protocols for requesting a waste pickup.

  • Request Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste. Provide them with all necessary information about the waste, as indicated on the waste label.

  • Documentation: Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and any regulatory requirements.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

GNE149_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start This compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect Solid Waste (Unused powder, contaminated debris) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions in DMSO, etc.) waste_type->liquid_waste Liquid label_solid Label as 'Hazardous Waste: This compound (Solid)' solid_waste->label_solid label_liquid Label as 'Hazardous Waste: This compound in [Solvent]' liquid_waste->label_liquid store_waste Store in Designated Satellite Accumulation Area label_solid->store_waste label_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end Proper Disposal by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Safeguarding Researchers: A Comprehensive Guide to Handling GNE-149

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling GNE-149. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound is a potent, orally bioavailable full antagonist of estrogen receptor α (ERα) and a selective estrogen receptor degrader (SERD), investigated for its potential in treating ER-positive breast cancer.[1][2][3][4] Due to its high potency, stringent safety measures must be observed during handling, storage, and disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk. These recommendations are based on general safety protocols for potent research compounds and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS).[5]

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleevesHigh risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial.
Solution Preparation and Handling - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Nitrile glovesReduced risk of aerosolization, but protection against splashes and direct contact is necessary.
In-vivo Administration - Lab coat- Safety glasses- Nitrile glovesTo prevent accidental skin contact during animal handling and dosing procedures.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to prevent contamination and accidental exposure.

  • Preparation:

    • Designate a specific area within a laboratory for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

    • Ensure all necessary PPE is readily available and personnel are trained in its proper use.

    • Have a spill kit specifically for potent compounds accessible.

  • Execution:

    • When handling the solid compound, use engineering controls such as a ventilated balance enclosure to minimize dust generation.

    • For solution preparation, add the solvent to the solid this compound slowly to avoid splashing.

    • Clearly label all containers with the compound name, concentration, date, and hazard symbols.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be identified based on the compound's properties.

    • Remove PPE in the correct order to prevent self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental release and harm to others. As this compound is a potent compound used in cancer research, all waste should be treated as hazardous.

Waste TypeDisposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste management service.
Contaminated Labware (e.g., vials, pipette tips) - Place in a designated, puncture-resistant, sealed container labeled as "Hazardous Waste."- Dispose of through a certified hazardous waste management service.
Contaminated PPE (e.g., gloves, lab coat) - Collect in a sealed bag or container labeled as "Hazardous Waste."- Dispose of through a certified hazardous waste management service.
Aqueous Waste (Solutions containing this compound) - Collect in a sealed, compatible, and clearly labeled container.- Do not mix with other waste streams.- Dispose of through a certified hazardous waste management service.

All waste containing this compound should be handled as bulk chemotherapy waste and disposed of in designated black hazardous waste containers for incineration.[6]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

GNE149_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_spill_kit Prepare Spill Kit don_ppe->prep_spill_kit weigh Weigh Solid in Containment prep_spill_kit->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve label_vial Label Container dissolve->label_vial decontaminate Decontaminate Surfaces & Equipment label_vial->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Segregate & Dispose of Waste doff_ppe->waste_disposal wash_hands Wash Hands Thoroughly waste_disposal->wash_hands

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.